6-Methoxy-1-naphthoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-methoxynaphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-15-9-5-6-10-8(7-9)3-2-4-11(10)12(13)14/h2-7H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZAWKSSADRYTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00403012 | |
| Record name | 6-Methoxy-1-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36112-61-5 | |
| Record name | 6-Methoxy-1-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 6-Methoxy-1-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxy-1-naphthoic acid, a derivative of naphthalene, holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structural similarity to known biologically active compounds, such as the non-steroidal anti-inflammatory drug (NSAID) naproxen's active metabolite, 6-methoxy-2-naphthoic acid, suggests a potential for a range of pharmacological activities. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, spectral data, and potential biological relevance. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and evaluation of this and related compounds.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties influence its solubility, stability, and interaction with biological systems. The key chemical and physical data are summarized in the tables below.
| Identifier | Value |
| IUPAC Name | 6-methoxynaphthalene-1-carboxylic acid |
| CAS Number | 36112-61-5[1] |
| Molecular Formula | C₁₂H₁₀O₃[1] |
| Molecular Weight | 202.21 g/mol [1] |
| Property | Value | Notes |
| Melting Point | 180-180.5 °C[1] | Experimental |
| Boiling Point | 403.3 ± 18.0 °C[1] | Predicted |
| Density | 1.263 ± 0.06 g/cm³[1] | Predicted |
| pKa | 3.66 ± 0.10[1] | Predicted |
| Appearance | Off-white to light yellow solid[1] |
Solubility
Experimentally determined solubility data for this compound in various organic solvents is not extensively available in the reviewed literature. However, based on the solubility of its isomer, 6-methoxy-2-naphthoic acid, it is expected to be soluble in solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol.[2] Precise quantitative solubility studies are recommended for specific applications.
Spectral Data
¹H NMR Spectroscopy
The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts (δ) are predicted to be in the following regions:
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 7.0 - 8.5 | Multiplets |
| Methoxy (-OCH₃) | ~3.9 | Singlet |
| Carboxylic Acid (-COOH) | > 10 | Broad Singlet |
Note: Predicted values are based on the analysis of similar naphthalene derivatives.
¹³C NMR Spectroscopy
The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts for the different carbon atoms are as follows:
| Carbon | Predicted Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 168 - 175 |
| Aromatic C-O | 155 - 160 |
| Aromatic C-H & C-C | 105 - 140 |
| Methoxy (-OCH₃) | ~55 |
Note: Predicted values are based on established ranges for similar aromatic carboxylic acids.
Infrared (IR) Spectroscopy
The infrared (IR) spectrum is expected to exhibit characteristic absorption bands corresponding to the functional groups present in the molecule:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad |
| C-H stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H stretch (Methoxy) | 2850 - 2960 | Medium |
| C=O stretch (Carboxylic Acid) | 1680 - 1710 | Strong |
| C=C stretch (Aromatic) | 1450 - 1600 | Medium to Strong |
| C-O stretch (Aryl Ether) | 1230 - 1270 | Strong |
| C-O stretch (Carboxylic Acid) | 1210 - 1320 | Strong |
Mass Spectrometry
Mass spectrometry (MS) will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. The expected molecular ion peak would be at an m/z ratio corresponding to the molecular weight of the compound (202.21). Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (M-17) and a carboxyl group (M-45).
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound involves the carboxylation of a suitable organometallic precursor derived from 1-bromo-6-methoxynaphthalene. This method is analogous to the synthesis of other naphthoic acids.
Reaction Scheme:
Detailed Methodology:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents) and a small crystal of iodine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen). A solution of 1-bromo-6-methoxynaphthalene (1.0 equivalent) in anhydrous THF is added dropwise from the dropping funnel to initiate the reaction. The reaction mixture is gently heated to maintain a steady reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Carboxylation: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath. Dry carbon dioxide gas is then bubbled through the solution, or crushed dry ice is added portion-wise, with vigorous stirring. The reaction is allowed to proceed for several hours as it gradually warms to room temperature.
-
Work-up and Purification: The reaction is quenched by the slow addition of dilute hydrochloric acid. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Biological Activity and Signaling Pathways
While the biological activities of the isomeric 6-methoxy-2-naphthoic acid are well-documented, with known inhibitory effects on cyclooxygenase (COX) enzymes, specific data for this compound is scarce in the current literature.[2][3] However, based on its structural similarity to other biologically active naphthalene derivatives, it is plausible that this compound may exhibit anti-inflammatory, analgesic, or anticancer properties.
Hypothetical Signaling Pathway Involvement
Given that related naphthalene-containing compounds have been shown to modulate key signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, it is conceivable that this compound could also interact with such cellular cascades.[4] The MAPK pathway is a critical regulator of cellular processes including proliferation, differentiation, and apoptosis, and its dysregulation is often implicated in cancer.
Disclaimer: The above diagram illustrates a hypothetical mechanism of action. Further experimental validation is required to determine the actual biological targets and signaling pathways modulated by this compound.
Conclusion
This compound is a compound with significant potential for further investigation in the realm of drug discovery and materials science. This technical guide has summarized its known chemical and physical properties and provided a framework for its synthesis and characterization. While there is a clear need for more extensive experimental data, particularly concerning its solubility and biological activity, the information presented here serves as a solid foundation for future research endeavors. The exploration of its pharmacological profile, guided by the knowledge of related compounds, may unveil novel therapeutic applications for this intriguing molecule.
References
- 1. This compound | 36112-61-5 [chemicalbook.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The synthetic flavanone 6-methoxy-2-(naphthalen-1-yl)chroman-4-one induces apoptosis and activation of the MAPK pathway in human U-937 leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Methoxy-1-naphthoic acid (CAS: 36112-61-5)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the available technical data for 6-Methoxy-1-naphthoic acid. It is important to note that specific experimental data for this compound is limited in publicly accessible literature. Much of the available information pertains to its isomer, 6-Methoxy-2-naphthoic acid, and other related naphthoic acid derivatives. This guide clearly distinguishes between data specific to this compound and data for related compounds, which is included to provide context and potential research directions.
Physicochemical Properties
| Property | This compound (CAS: 36112-61-5) | 6-Methoxy-2-naphthoic acid (CAS: 2471-70-7) |
| IUPAC Name | 6-methoxynaphthalene-1-carboxylic acid[1] | 6-methoxynaphthalene-2-carboxylic acid[2] |
| Synonyms | 6-methoxy-1-naphthalenecarboxylic acid | 6-MNA, Naproxen impurity O[3] |
| Molecular Formula | C12H10O3[1] | C12H10O3[2] |
| Molecular Weight | 202.21 g/mol [4] | 202.21 g/mol [2] |
| Melting Point | Data not available | 201-206 °C[5] |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | Insoluble in water; Soluble in DMSO (40 mg/mL) and Ethanol (16 mg/mL) |
| Appearance | Data not available | White to pale cream crystals or powder |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not readily found in the available literature. However, a general synthetic route can be proposed based on established methods for the synthesis of other naphthoic acid derivatives, such as the carboxylation of a Grignard reagent.
Proposed Synthesis of this compound
A plausible synthetic route involves the Grignard reaction of 1-bromo-6-methoxynaphthalene followed by carboxylation.
Experimental Protocol:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.1 eq).
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of 1-bromo-6-methoxynaphthalene (1.0 eq) in anhydrous tetrahydrofuran (THF) via the dropping funnel.
-
Maintain a gentle reflux to sustain the reaction. After the addition is complete, continue refluxing for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly bubble dry carbon dioxide gas through the solution with vigorous stirring. Alternatively, pour the Grignard solution over crushed dry ice.
-
Allow the reaction mixture to warm to room temperature.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Below is a workflow diagram illustrating this proposed synthesis.
Caption: Proposed synthesis workflow for this compound.
Biological Activity and Mechanism of Action
There is no specific information available in the searched literature regarding the biological activity or mechanism of action of this compound. However, its isomer, 6-Methoxy-2-naphthoic acid, is the active metabolite of the non-steroidal anti-inflammatory drug (NSAID) Nabumetone and is known to be an inhibitor of cyclooxygenase (COX) enzymes.[3][5]
Naphthoic acid derivatives, in general, have been investigated for a range of biological activities, including antimicrobial and anticancer properties. The naphthoic acid substructure has been implicated in DNA binding, potentially through intercalation.[6]
Potential (Hypothetical) Mechanism of Action as a COX Inhibitor
Given the known activity of its isomer, a hypothetical mechanism of action for this compound could involve the inhibition of COX enzymes, which are key in the inflammatory pathway.
The diagram below illustrates the general prostaglandin synthesis pathway and the inhibitory action of COX inhibitors.
Caption: Hypothetical inhibition of the prostaglandin synthesis pathway.
Spectroscopic Data
| Spectrum Type | Related Compound | Database/Source |
| ¹H NMR | 6-Hydroxy-1-naphthoic acid | ChemicalBook[7] |
| ¹H NMR | 2-Hydroxy-1-naphthoic acid | ChemicalBook[8] |
| ¹H NMR | α-Naphthoic acid | SpectraBase[9] |
| ¹³C NMR, MS, IR | 6-Methoxy-2-naphthoic acid | PubChem[2] |
| IR | 6-Hydroxy-1-naphthoic acid | ChemicalBook[10] |
| IR | 1-Naphthalenecarboxylic acid | NIST WebBook[11] |
Conclusion and Future Directions
This compound is a compound with limited available technical data. While its basic chemical identity is established, a comprehensive understanding of its physicochemical properties, a validated synthetic protocol, and its biological activities are lacking. The known anti-inflammatory properties of its isomer, 6-Methoxy-2-naphthoic acid, suggest that this compound could be a valuable target for further investigation in drug discovery and development. Future research should focus on:
-
Definitive Synthesis and Characterization: Developing and publishing a reliable, high-yield synthesis protocol for this compound, followed by full spectroscopic characterization (NMR, IR, MS) and determination of its key physicochemical properties.
-
Biological Screening: Conducting a broad range of biological assays to determine its bioactivity, with an initial focus on its potential as a COX inhibitor and its antimicrobial and anticancer properties.
-
Mechanism of Action Studies: If biological activity is identified, further studies should be undertaken to elucidate its precise mechanism of action and to identify its molecular targets.
This technical guide serves as a summary of the current knowledge and a call to the research community to further investigate this potentially valuable chemical entity.
References
- 1. pschemicals.com [pschemicals.com]
- 2. 6-Methoxy-2-Naphthoic Acid | C12H10O3 | CID 349181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Kedarcidin - Wikipedia [en.wikipedia.org]
- 7. 6-Hydroxy-1-naphthoic acid(2437-17-4) 1H NMR [m.chemicalbook.com]
- 8. 2-HYDROXY-1-NAPHTHOIC ACID(2283-08-1) 1H NMR [m.chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. 6-Hydroxy-1-naphthoic acid(2437-17-4) IR Spectrum [chemicalbook.com]
- 11. 1-Naphthalenecarboxylic acid [webbook.nist.gov]
Spectroscopic Profile of 6-Methoxy-1-naphthoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 6-methoxy-1-naphthoic acid, a key organic compound with applications in synthetic chemistry and drug discovery. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with standardized experimental protocols for data acquisition.
Spectroscopic Data Summary
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methoxy group, and the carboxylic acid proton. The chemical shifts (δ) are predicted to be in the following ranges, with coupling constants (J) typical for naphthalene ring systems.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| Carboxylic Acid (-COOH) | 12.0 - 13.0 | broad singlet (br s) | N/A |
| Aromatic Protons (H2, H3, H4, H5, H7, H8) | 7.0 - 8.5 | doublet (d), triplet (t), multiplet (m) | 7.0 - 9.0 |
| Methoxy Protons (-OCH₃) | ~3.9 | singlet (s) | N/A |
¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will provide insights into the carbon framework of the molecule. The predicted chemical shifts for the distinct carbon environments are outlined below.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carboxylic Carbon (-COOH) | 168 - 175 |
| Aromatic Carbons (C1-C10) | 105 - 160 |
| Methoxy Carbon (-OCH₃) | ~55 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic, -OCH₃) | 2850 - 2960 | Medium |
| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |
| C-O Stretch (Aryl Ether) | 1230 - 1270 | Strong |
| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Strong |
| O-H Bend (Carboxylic Acid) | 920 - 950 | Medium, Broad |
Mass Spectrometry (MS)
The mass spectrum of this compound will show the molecular ion peak and characteristic fragmentation patterns.
| Ion | Predicted m/z | Description |
| [M]⁺ | 202.06 | Molecular Ion |
| [M-OH]⁺ | 185.06 | Loss of hydroxyl radical |
| [M-COOH]⁺ | 157.07 | Loss of carboxyl group |
| [M-OCH₃]⁺ | 171.05 | Loss of methoxy radical |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Cap the NMR tube securely.
2. Data Acquisition:
-
The NMR spectra should be recorded on a spectrometer operating at a proton frequency of 400 MHz or higher.
-
For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
For ¹³C NMR, a proton-decoupled spectrum should be acquired. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
Infrared (IR) Spectroscopy (KBr Pellet Method)
1. Sample Preparation:
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the mixture to a pellet die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.
2. Data Acquisition:
-
Record a background spectrum of the empty sample compartment to subtract atmospheric contributions.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
1. Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.
2. Data Acquisition (Electrospray Ionization - ESI):
-
Introduce the sample solution into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.
-
Use electrospray ionization in either positive or negative ion mode. For a carboxylic acid, negative ion mode ([M-H]⁻) is often effective.
-
Set the mass analyzer to scan a suitable m/z range (e.g., 50-500 amu) to detect the molecular ion and expected fragments.
-
Optimize ion source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to achieve optimal signal intensity and minimize in-source fragmentation.
Visualizations
The following diagrams illustrate key experimental and structural aspects related to the spectroscopic analysis of this compound.
An In-depth Technical Guide to the Synthesis of 6-Methoxy-1-naphthoic Acid from 1-Naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methoxy-1-naphthoic acid is a valuable building block in medicinal chemistry and materials science. This technical guide outlines a comprehensive, four-step synthetic pathway starting from the readily available 1-naphthoic acid. The synthesis involves a sequence of nitration, reduction, diazotization with subsequent hydrolysis, and final methylation. This document provides detailed experimental protocols for each transformation, a summary of quantitative data for reaction optimization, and workflow diagrams to illustrate the synthetic strategy. The presented methodologies are based on established chemical principles and analogous procedures from peer-reviewed literature, offering a practical framework for the laboratory-scale synthesis of this important naphthalene derivative.
Introduction
Naphthalene-based compounds are integral to the development of pharmaceuticals, agrochemicals, and functional materials. Specifically, substituted naphthoic acids serve as key intermediates. This compound, with its defined substitution pattern, is a precursor for various biologically active molecules and specialized polymers. The direct and regioselective functionalization of the naphthalene core, particularly at the 6-position starting from a 1-substituted derivative like 1-naphthoic acid, presents a significant synthetic challenge due to the directing effects of the carboxyl group, which favors substitution at the 5- and 8-positions.
This guide details a robust, albeit challenging, multi-step synthetic route to overcome these regioselectivity issues. The pathway is designed to be accessible to researchers with a solid background in synthetic organic chemistry.
Overall Synthetic Strategy
The conversion of 1-naphthoic acid to this compound is accomplished via a four-step reaction sequence. The strategy hinges on the introduction of a nitro group, which, despite potentially low regioselectivity, allows for the formation of the crucial 6-substituted intermediate. This nitro group is then transformed into the desired methoxy functionality through a series of reliable and well-documented chemical transformations.
The overall workflow is depicted below:
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times. Concentrated acids, dimethyl sulfate, and nitrated aromatic compounds are hazardous and must be handled with extreme care.
Step 1: Nitration of 1-Naphthoic Acid
This procedure utilizes a mixed-acid system to generate the electrophilic nitronium ion (NO₂⁺). The reaction is performed at low temperatures to control the exothermic reaction and minimize side-product formation. Note that this reaction will produce a mixture of isomers (e.g., 5-nitro and 8-nitro), and the desired 6-nitro-1-naphthoic acid must be isolated via careful purification, typically by fractional crystallization or column chromatography.
Methodology (Adapted from nitration of benzoic acid)[1][2]:
-
In a 250 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 17.2 g (0.1 mol) of 1-naphthoic acid.
-
Carefully add 60 mL of concentrated sulfuric acid (H₂SO₄) to the flask. Stir the mixture until the solid is completely dissolved.
-
Cool the flask in an ice-salt bath to between 0 °C and 5 °C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding 7.5 mL (0.18 mol) of concentrated nitric acid (HNO₃) to 15 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Using the dropping funnel, add the cold nitrating mixture dropwise to the stirred solution of 1-naphthoic acid over approximately 30-45 minutes. Critically, maintain the internal reaction temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes, then let it slowly warm to room temperature and stir for another 2 hours.
-
Carefully pour the reaction mixture onto 400 g of crushed ice with vigorous stirring.
-
A precipitate containing the mixture of nitro-1-naphthoic acid isomers will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.
-
Dry the crude product. The desired 6-nitro-1-naphthoic acid must be separated from other isomers. This can be a challenging step and may require techniques such as fractional crystallization from a suitable solvent (e.g., ethanol or acetic acid) or preparative chromatography.
Step 2: Reduction of 6-Nitro-1-naphthoic Acid
The isolated 6-nitro-1-naphthoic acid is reduced to the corresponding amine using iron powder in an acidic medium (Béchamp reduction). This is a classic and cost-effective method for the large-scale reduction of aromatic nitro compounds.[3]
Methodology (Adapted from general nitro reduction protocols)[3][4]:
-
To a 500 mL round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 10.85 g (0.05 mol) of purified 6-nitro-1-naphthoic acid and 200 mL of ethanol/water (4:1 v/v).
-
Add 16.8 g (0.3 mol) of fine iron powder to the suspension.
-
Heat the mixture to a gentle reflux.
-
Through the condenser, carefully add 5 mL of concentrated hydrochloric acid (HCl) in small portions over 30 minutes. The reaction is exothermic.
-
Maintain the reflux with vigorous stirring for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, hot-filter the mixture through a pad of Celite to remove the iron and iron salts. Wash the filter cake with hot ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
The residue contains the hydrochloride salt of the amino acid. To obtain the free amine, dissolve the residue in water and neutralize it by carefully adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
The precipitated 6-amino-1-naphthoic acid is collected by vacuum filtration, washed with cold water, and dried.
Step 3: Diazotization and Hydrolysis of 6-Amino-1-naphthoic Acid
The amino group is converted into a hydroxyl group via a two-step, one-pot procedure. The amine is first transformed into a diazonium salt at low temperature, which is then thermally decomposed in an aqueous acidic solution to yield the phenol.[5]
Methodology (Adapted from general diazotization protocols)[6][7]:
-
In a 500 mL beaker, suspend 9.35 g (0.05 mol) of 6-amino-1-naphthoic acid in 150 mL of 10% aqueous sulfuric acid.
-
Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.
-
In a separate flask, dissolve 3.8 g (0.055 mol) of sodium nitrite (NaNO₂) in 20 mL of water and cool the solution in an ice bath.
-
Add the sodium nitrite solution dropwise to the cold amine suspension. Keep the tip of the addition funnel below the surface of the liquid. Maintain the temperature below 5 °C. The reaction is complete when a slight excess of nitrous acid is detected with starch-iodide paper.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 20 minutes.
-
To induce hydrolysis, gently heat the solution. The diazonium salt will decompose with the evolution of nitrogen gas to form the corresponding phenol. Heat the solution to 50-60 °C and maintain this temperature until the gas evolution ceases (approximately 1-2 hours).
-
Cool the reaction mixture in an ice bath to precipitate the product.
-
Collect the crude 6-hydroxy-1-naphthoic acid by vacuum filtration, wash with a small amount of ice-cold water, and dry. The product can be purified by recrystallization from aqueous ethanol.
Step 4: Methylation of 6-Hydroxy-1-naphthoic Acid
The final step is a Williamson ether synthesis, where the phenolic hydroxyl group is methylated. Using a base like potassium carbonate deprotonates both the phenol and the carboxylic acid, but the resulting phenoxide is a much stronger nucleophile than the carboxylate. Dimethyl sulfate is a potent and efficient methylating agent for this purpose.[8][9][10]
Methodology (Adapted from Williamson ether synthesis protocols)[8][10]:
-
In a 250 mL round-bottom flask, place 7.52 g (0.04 mol) of 6-hydroxy-1-naphthoic acid, 11.0 g (0.08 mol) of anhydrous potassium carbonate (K₂CO₃), and 100 mL of acetone.
-
Equip the flask with a reflux condenser and a dropping funnel.
-
Heat the suspension to reflux with vigorous stirring.
-
Add 5.55 g (4.2 mL, 0.044 mol) of dimethyl sulfate ((CH₃)₂SO₄) dropwise over 20 minutes.
-
Continue refluxing for 4-6 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, filter off the inorganic salts and wash them with acetone.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
To isolate the acidic product, the organic layer can be extracted with a 5% sodium bicarbonate solution. The aqueous layer is then acidified with 2M HCl to precipitate the this compound.
-
Collect the final product by vacuum filtration, wash with water, and dry. Recrystallization from ethanol/water can be performed for further purification.
Quantitative Data Summary
The following tables provide representative data for the synthesis. Yields are hypothetical and serve as a benchmark for laboratory execution.
Table 1: Reaction Stoichiometry and Yields
| Step | Starting Material | Molar Mass ( g/mol ) | Moles (mol) | Key Reagents | Product | Theoretical Yield (g) | Plausible Actual Yield (g) | Plausible % Yield |
| 1 | 1-Naphthoic Acid | 172.18 | 0.10 | HNO₃, H₂SO₄ | 6-Nitro-1-naphthoic Acid | 21.72 | 7.60 | 35% |
| 2 | 6-Nitro-1-naphthoic Acid | 217.18 | 0.035 | Fe, HCl | 6-Amino-1-naphthoic Acid | 6.55 | 5.57 | 85% |
| 3 | 6-Amino-1-naphthoic Acid | 187.19 | 0.029 | NaNO₂, H₂SO₄ | 6-Hydroxy-1-naphthoic Acid | 5.46 | 4.09 | 75% |
| 4 | 6-Hydroxy-1-naphthoic Acid | 188.18 | 0.021 | (CH₃)₂SO₄, K₂CO₃ | This compound | 4.25 | 3.74 | 88% |
Note: The yield for Step 1 is highly dependent on the efficiency of the isomeric separation.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₀O₃ |
| Molar Mass | 202.21 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Approx. 198-202 °C (Varies with purity) |
| Solubility | Soluble in acetone, ethanol; sparingly soluble in water |
Visualization of Key Relationships
The following diagram illustrates the functional group transformations central to the synthetic pathway.
References
- 1. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 2. chemlab.truman.edu [chemlab.truman.edu]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. Diazotisation [organic-chemistry.org]
- 6. Experiments on the Preparation of Aminohydroxynaphthoic Acids - Enlighten Theses [theses.gla.ac.uk]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. benchchem.com [benchchem.com]
- 9. US5763641A - Process for the preparation of aromatic methoxycarboxylic acid methyl esters - Google Patents [patents.google.com]
- 10. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physical Properties of 6-Methoxy-1-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical properties of 6-Methoxy-1-naphthoic acid (CAS No: 36112-61-5).[1][2] Due to the limited availability of specific experimental data for this compound in the surveyed literature, this document also presents standardized experimental protocols for determining key physical characteristics. These methodologies are broadly applicable to solid organic compounds and are essential for robust chemical characterization. For comparative purposes, data for the more extensively studied isomer, 6-Methoxy-2-naphthoic acid, is included where available.
Core Physical and Chemical Properties
Quantitative data for this compound is not extensively reported. The following table summarizes available information and provides comparative data for its 2-isomer.
| Property | This compound | 6-Methoxy-2-naphthoic Acid (Isomer for Comparison) |
| Molecular Formula | C12H10O3[2] | C12H10O3[3] |
| Molecular Weight | 202.21 g/mol [2] | 202.2 g/mol [3][4] |
| Melting Point | Data not available | 192-194°C[5], 201-206°C |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | DMF: 5 mg/ml; DMSO: 3 mg/ml; Ethanol: 3 mg/ml[3] |
| pKa | Data not available | Data not available |
| UV-Vis λmax | Data not available | 237, 243 nm[3] |
| Appearance | Data not available | Solid[3] |
Experimental Protocols for Physical Characterization
The following sections detail standardized methodologies for determining the primary physical properties of a solid organic compound such as this compound.
Melting Point Determination
The melting point is a critical indicator of a compound's purity.[6] Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C, while impurities tend to lower and broaden this range.[7]
Methodology: Capillary Method (using a Mel-Temp or similar apparatus)
-
Sample Preparation: Place a small amount of the dry compound on a clean surface.[8] The organic compound must be finely powdered and packed tightly into a capillary tube.[7] Push the open end of a capillary tube into the compound until it is filled to a depth of 1-2 mm.[8][9]
-
Apparatus Setup: Insert the capillary tube into the sample holder of the melting point apparatus. Place the digital thermometer into the designated well.[6]
-
Heating: Turn on the apparatus and set the heating control to achieve a slow, steady rate of temperature increase, especially near the expected melting point (approximately 1-2°C per minute).[7] A rapid determination can be done first to find an approximate range, followed by a more careful measurement.
-
Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range).[6] Continue heating slowly and record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[6]
-
Post-Measurement: Turn off the apparatus and allow it to cool. Dispose of the used capillary tube in a designated waste container. For repeated measurements, always use a fresh sample in a new capillary tube.[8]
Solubility Determination
Solubility tests provide insights into the polarity and the presence of acidic or basic functional groups within a molecule.[10][11] The general principle "like dissolves like" is a useful guideline.[12]
Methodology: Qualitative Solubility Testing
-
Sample Preparation: Place approximately 25 mg of the solid compound into a small test tube.[10]
-
Solvent Addition: Add 0.75-1 mL of the desired solvent (e.g., water, hexane, diethyl ether) in small portions.[10][12]
-
Mixing: Stir or shake the tube vigorously for 10-60 seconds after each addition to ensure thorough mixing.[10][12]
-
Observation: Observe whether the compound dissolves completely (soluble), partially dissolves, or remains undissolved (insoluble).[12] If all but a few small granules have dissolved, the sample can be considered soluble.[12]
-
Acid-Base Testing (for water-insoluble compounds):
-
To test for acidic functional groups, repeat the process using a 5% aqueous sodium hydroxide (NaOH) solution and a 5% sodium bicarbonate (NaHCO3) solution.[11] Solubility in NaOH suggests an acidic compound (like a carboxylic acid or phenol), while solubility in the weaker base NaHCO3 indicates a stronger acid, such as a carboxylic acid.[11]
-
To test for basic functional groups, repeat the process using a 5% aqueous hydrochloric acid (HCl) solution.[11] Solubility in HCl is a strong indication of a basic group, such as an amine.[11]
-
pKa Determination
The acid dissociation constant (pKa) is a quantitative measure of a compound's acidity in a given solvent. Several methods can be employed for its determination.
Methodology: Potentiometric Titration
-
Solution Preparation: Accurately weigh a pure sample of the compound and dissolve it in a suitable solvent (often a water-organic solvent mixture for compounds with limited aqueous solubility).[13] Ensure the solution is free of carbonate to avoid errors.[13]
-
Titration Setup: Place the solution in a beaker with a magnetic stirrer. Calibrate a pH meter and place the electrode in the solution.
-
Titration: Slowly add a standardized solution of a strong base (e.g., NaOH) in small, precise increments using a burette.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Analysis: Plot the recorded pH values against the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve.[13]
Alternative Method: NMR Spectroscopy Modern NMR techniques can determine pKa values directly by measuring the chemical shift of specific protons as a function of pH or concentration, even in aqueous-organic solvent mixtures.[14][15][16]
Spectroscopic Analysis
Spectroscopic techniques are indispensable for elucidating molecular structure.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[17]
Methodology: Sample Preparation and Analysis
-
Sample Preparation: Dissolve 5-25 mg of the compound (for ¹H NMR) or 50-100 mg (for ¹³C NMR) in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[18][19]
-
Filtration: To ensure a high-quality spectrum with sharp lines, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube. This removes any suspended solid particles that can distort the magnetic field.
-
Internal Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), to the solution for accurate chemical shift calibration.[20]
-
Data Acquisition: Place the capped and labeled NMR tube into the spectrometer. The instrument is then set to lock onto the deuterium signal of the solvent, shim to optimize magnetic field homogeneity, and tune the probe to the desired nucleus before acquiring the spectrum.[18]
B. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.[21]
Methodology: Thin Solid Film Method
-
Solution Preparation: Dissolve a small amount (approx. 50 mg) of the solid compound in a few drops of a volatile solvent like methylene chloride or acetone.[22]
-
Film Deposition: Place a drop of the resulting solution onto the surface of a clean, IR-transparent salt plate (e.g., NaCl or KBr).[22]
-
Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[22]
-
Spectral Acquisition: Place the salt plate in the sample holder of the IR spectrometer and obtain the spectrum.[22] The resulting spectrum will show absorption bands corresponding to the functional groups present in the molecule. If peaks are too intense, the film is too thick and can be remade with a more dilute solution.[22]
C. UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about electronic transitions within a molecule, and it is particularly useful for analyzing compounds with conjugated π-systems.[23][24]
Methodology: Solution-Phase Analysis
-
Instrument Warm-up: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes to ensure a stable output.[25]
-
Sample Preparation: Prepare a dilute solution of the compound in a solvent that is transparent in the UV-Vis region of interest (e.g., ethanol, hexane). Use quartz cuvettes for analysis, as glass absorbs UV light.[25]
-
Baseline Correction: Fill a cuvette with the pure solvent (the "blank"). Place it in the spectrophotometer and perform a baseline scan. This subtracts the absorbance of the solvent and the cuvette itself.[25][26]
-
Sample Measurement: Replace the blank cuvette with a matched cuvette containing the sample solution.
-
Data Acquisition: Scan the sample over the desired wavelength range (e.g., 200-800 nm).[25] The resulting spectrum is a plot of absorbance versus wavelength. The wavelength of maximum absorbance (λmax) is a key characteristic of the compound.[26]
Logical Workflow Visualization
The following diagram illustrates a logical workflow for the comprehensive physical and chemical characterization of a novel or uncharacterized organic compound.
Caption: A logical workflow for characterizing the physical properties of an organic compound.
References
- 1. This compound | 36112-61-5 [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. caymanchem.com [caymanchem.com]
- 4. 6-Methoxy-2-Naphthoic Acid | C12H10O3 | CID 349181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Methoxy-2-naphthoic acid, 98+% | Fisher Scientific [fishersci.ca]
- 6. pennwest.edu [pennwest.edu]
- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. byjus.com [byjus.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. www1.udel.edu [www1.udel.edu]
- 12. chem.ws [chem.ws]
- 13. youtube.com [youtube.com]
- 14. Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 16. pubs.acs.org [pubs.acs.org]
- 17. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 18. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 19. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 20. NMR Spectroscopy [www2.chemistry.msu.edu]
- 21. amherst.edu [amherst.edu]
- 22. orgchemboulder.com [orgchemboulder.com]
- 23. researchgate.net [researchgate.net]
- 24. agilent.com [agilent.com]
- 25. youtube.com [youtube.com]
- 26. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]
An In-depth Technical Guide to the Solubility of Naphthoic Acid Derivatives in Organic Solvents
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: This technical guide addresses the solubility of naphthoic acid derivatives in organic solvents. While the primary focus was intended to be 6-Methoxy-1-naphthoic acid, a comprehensive search of scientific literature and databases did not yield quantitative solubility data for this specific compound. Therefore, to provide a valuable and illustrative technical resource, this guide presents detailed quantitative data for the closely related parent compound, 1-Naphthoic acid . The experimental protocols and principles described herein are broadly applicable to other naphthoic acid derivatives, including this compound.
Introduction to Naphthoic Acid and its Derivatives
Naphthoic acids are derivatives of naphthalene with a carboxylic acid functional group. These compounds and their derivatives are important intermediates in the synthesis of a wide range of chemical entities, including dyes and pharmaceuticals. This compound, a substituted naphthoic acid, is of interest in medicinal chemistry and drug development.
The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical physicochemical property that influences its purification, formulation, and bioavailability. A thorough understanding of solubility behavior is essential for process development, particularly in areas such as crystallization, which is a key step in the manufacturing of many pharmaceutical products.
This guide provides a comprehensive overview of the solubility of 1-naphthoic acid in a selection of common organic solvents, detailed experimental methodologies for solubility determination, and a visual representation of the experimental workflow.
Quantitative Solubility Data
The following tables summarize the mole fraction solubility (x₁) of 1-naphthoic acid in nine different organic solvents at temperatures ranging from 293.15 K to 333.15 K. This data is crucial for solvent selection, process optimization, and the development of thermodynamic models for crystallization and other separation processes.[1]
Table 1: Mole Fraction Solubility (x₁) of 1-Naphthoic Acid in Alcohols [1]
| Temperature (K) | Methanol | Ethanol | Isopropanol | n-Butanol |
| 293.15 | 0.1337 | 0.1152 | 0.1033 | 0.0918 |
| 298.15 | 0.1545 | 0.1339 | 0.1204 | 0.1073 |
| 303.15 | 0.1781 | 0.1551 | 0.1398 | 0.1249 |
| 308.15 | 0.2048 | 0.1792 | 0.1619 | 0.1451 |
| 313.15 | 0.2351 | 0.2065 | 0.1871 | 0.1681 |
| 318.15 | 0.2693 | 0.2375 | 0.2158 | 0.1944 |
| 323.15 | 0.3079 | 0.2727 | 0.2484 | 0.2244 |
| 328.15 | 0.3514 | 0.3126 | 0.2855 | 0.2585 |
| 333.15 | 0.4005 | 0.3579 | 0.3276 | 0.2974 |
Table 2: Mole Fraction Solubility (x₁) of 1-Naphthoic Acid in Other Organic Solvents [1]
| Temperature (K) | Acetone | Ethyl Acetate | Toluene | Cyclohexane | n-Hexane |
| 293.15 | 0.2155 | 0.1588 | 0.0781 | 0.0102 | 0.0075 |
| 298.15 | 0.2443 | 0.1803 | 0.0903 | 0.0121 | 0.0089 |
| 303.15 | 0.2767 | 0.2046 | 0.1042 | 0.0143 | 0.0106 |
| 308.15 | 0.3131 | 0.2321 | 0.1201 | 0.0169 | 0.0126 |
| 313.15 | 0.3538 | 0.2632 | 0.1382 | 0.0199 | 0.0149 |
| 318.15 | 0.3994 | 0.2983 | 0.1589 | 0.0235 | 0.0177 |
| 323.15 | 0.4504 | 0.3379 | 0.1825 | 0.0278 | 0.0211 |
| 328.15 | 0.5074 | 0.3826 | 0.2095 | 0.0329 | 0.0251 |
| 333.15 | 0.5711 | 0.4330 | 0.2404 | 0.0391 | 0.0299 |
Experimental Protocols
The quantitative solubility data presented in this guide was determined using the gravimetric method.[1] This is a reliable and widely used technique for measuring the solubility of a solid in a liquid. The following is a detailed protocol for this method.
Materials and Equipment
-
Solute: High-purity 1-Naphthoic acid (or the naphthoic acid derivative of interest).
-
Solvents: Analytical grade organic solvents as required.
-
Apparatus:
-
Isothermal jacketed glass vessel.
-
Magnetic stirrer with stir bars.
-
Thermostatic water bath.
-
Calibrated digital thermometer.
-
Analytical balance (readability ±0.0001 g).
-
Syringes with filters (e.g., 0.45 µm pore size).
-
Pre-weighed weighing bottles.
-
Drying oven.
-
Desiccator.
-
Procedure
-
Preparation of Saturated Solution:
-
An excess amount of 1-naphthoic acid is added to a known volume of the selected organic solvent in the isothermal jacketed glass vessel.[1]
-
The vessel is sealed to prevent solvent evaporation.[1]
-
The mixture is continuously agitated using a magnetic stirrer at a constant, controlled temperature, maintained by the thermostatic water bath.[1]
-
The system is allowed to equilibrate for a sufficient amount of time (typically several hours) to ensure that the solution is saturated. This can be confirmed by taking measurements at different time intervals until a constant concentration is observed.[1]
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, the stirring is stopped, and the solid particles are allowed to settle.[1]
-
A sample of the supernatant (the clear liquid above the solid) is carefully withdrawn using a pre-heated syringe to prevent precipitation of the solute due to temperature changes.[1]
-
The syringe is fitted with a filter to remove any undissolved solid particles.[1]
-
-
Gravimetric Analysis:
-
The withdrawn sample is immediately transferred to a pre-weighed, labeled weighing bottle.[1]
-
The exact weight of the solution is determined using an analytical balance.[1]
-
The solvent is then evaporated from the weighing bottle by placing it in a drying oven at a temperature below the boiling point of the solvent but sufficient to ensure complete evaporation.[1]
-
The weighing bottle containing the dried solute is cooled to room temperature in a desiccator and then weighed.[1]
-
The process of drying, cooling, and weighing is repeated until a constant weight is achieved, indicating that all the solvent has been removed.[1]
-
Data Calculation
The mole fraction solubility (x₁) is calculated using the following equation:
x₁ = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]
Where:
-
m₁ is the mass of the solute (1-naphthoic acid).
-
M₁ is the molar mass of the solute.
-
m₂ is the mass of the solvent.
-
M₂ is the molar mass of the solvent.
The mass of the solvent (m₂) is determined by subtracting the mass of the solute (m₁) from the total mass of the solution.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the gravimetric method for determining the solubility of a solid in an organic solvent.
Conclusion
This technical guide provides essential quantitative data on the solubility of 1-naphthoic acid in a range of common organic solvents, serving as a valuable proxy for understanding the solubility behavior of other derivatives like this compound. The detailed experimental protocol for the gravimetric method offers a practical reference for researchers to replicate or adapt for their own solubility studies. The provided data and methodologies are fundamental for the successful design and implementation of processes involving naphthoic acid derivatives in academic and industrial settings, particularly in the fields of chemical synthesis and pharmaceutical sciences.
References
An In-depth Technical Guide to 6-Methoxy-1-naphthoic acid: Molecular Structure and Bonding
Abstract
6-Methoxy-1-naphthoic acid is a derivative of naphthalene, characterized by a methoxy group and a carboxylic acid group attached to its aromatic core. This document provides a comprehensive technical overview of its molecular structure, bonding characteristics, and physicochemical properties. It is intended for an audience of researchers, scientists, and professionals in the field of drug development and materials science. This guide includes a compilation of quantitative data, detailed experimental protocols for its synthesis and characterization, and visualizations of its structure and relevant experimental workflows.
Introduction
This compound belongs to the class of naphthoic acids, which are naphthalene-based carboxylic acids. The presence of both a methoxy (-OCH3) electron-donating group and a carboxylic acid (-COOH) electron-withdrawing group on the naphthalene scaffold imparts a unique combination of electronic and steric properties. These characteristics make it and its isomers valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1] For instance, the related isomer, 6-methoxy-2-naphthoic acid, is the active metabolite of the non-steroidal anti-inflammatory drug (NSAID) Nabumetone, which functions by inhibiting COX-1 and COX-2 enzymes.[2][3] The naphthoic acid substructure, in general, has been implicated in mechanisms of DNA binding, highlighting its potential relevance in the design of bioactive molecules.[4]
Molecular Structure and Bonding
The molecular structure of this compound is defined by a naphthalene ring system substituted at the C1 and C6 positions.
-
Naphthalene Core: The foundation of the molecule is a bicyclic aromatic system consisting of two fused benzene rings. This system is planar and features a delocalized π-electron cloud across all ten carbon atoms, which is characteristic of aromatic compounds.
-
Carboxylic Acid Group (-COOH): Attached to the C1 position, this functional group consists of a carbonyl (C=O) and a hydroxyl (-OH) group. It is a key site for reactivity and intermolecular interactions, particularly hydrogen bonding.
-
Methoxy Group (-OCH3): Attached to the C6 position, this group consists of a methyl group bonded to an oxygen atom. The oxygen atom's lone pairs can participate in resonance with the aromatic ring, influencing its electronic properties.
Bonding Characteristics: The bonding within the molecule is primarily covalent. The naphthalene ring features a network of sp²-hybridized carbon atoms. The carboxylic acid carbon is also sp²-hybridized, while the methoxy carbon is sp³-hybridized.
A critical feature of carboxylic acids is their ability to form strong intermolecular hydrogen bonds. In the solid state, this compound is expected to form centrosymmetric dimers, where the hydroxyl group of one molecule hydrogen-bonds to the carbonyl oxygen of a neighboring molecule. This dimerization significantly influences its physical properties, such as its melting point.
Physicochemical and Spectroscopic Data
Quantitative data for this compound is summarized below. Spectroscopic data provides insight into the molecule's structure and electronic environment. While a complete experimental dataset for this specific isomer is not exhaustively published, the following tables compile known properties and expected spectroscopic characteristics based on its structure and data from closely related analogs.[5][6][7]
Table 1: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 6-methoxynaphthalene-1-carboxylic acid | [8] |
| CAS Number | 36112-61-5 | [8][9][10] |
| Molecular Formula | C12H10O3 | [8][11] |
| Molecular Weight | 202.21 g/mol | [11] |
| Appearance | Solid (Expected) | - |
| Melting Point | Data not available | - |
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
Note: These are predicted values based on the chemical structure. Actual experimental values may vary.
| ¹H NMR | Predicted δ (ppm) | ¹³C NMR | Predicted δ (ppm) |
|---|---|---|---|
| H (Carboxyl) | ~12.9 | C (Carbonyl) | ~168.5 |
| Aromatic H | 7.2 - 8.5 | C (Aromatic) | 106 - 158 |
| H (Methoxy) | ~3.9 | C (Methoxy) | ~55.5 |
Table 3: Key Infrared (IR) Absorption Frequencies
Note: These are characteristic frequency ranges for the molecule's functional groups.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Carboxylic Acid) | Stretching (broad) | 2500 - 3300 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Methoxy) | Stretching | 2850 - 2960 |
| C=O (Carboxylic Acid) | Stretching | 1680 - 1710 |
| C=C (Aromatic) | Stretching | 1500 - 1600 |
| C-O (Methoxy/Acid) | Stretching | 1210 - 1320 |
Experimental Protocols
Synthesis of Naphthoic Acids via Grignard Reaction
This protocol describes a general and robust method for the synthesis of naphthoic acids from their corresponding bromo-naphthalene precursors. The procedure is adapted from established syntheses of related isomers, such as 6-methoxy-2-naphthoic acid.[12][13]
Materials:
-
1-Bromo-6-methoxynaphthalene
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (crystal, as initiator)
-
Dry Ice (solid CO₂)
-
Hydrochloric Acid (HCl), 1M solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Grignard Reagent Formation:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings to the flask.
-
In the dropping funnel, prepare a solution of 1-bromo-6-methoxynaphthalene in anhydrous THF.
-
Add a small portion of the bromide solution and a crystal of iodine to the magnesium turnings to initiate the reaction.
-
Once the reaction begins (indicated by heat and discoloration), add the remaining bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, heat the mixture to reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Cool the Grignard solution in an ice-salt or dry ice-acetone bath to -78 °C.
-
Carefully add crushed dry ice in small portions to the vigorously stirred solution. A white precipitate will form.
-
Allow the reaction mixture to warm slowly to room temperature overnight.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding 1M HCl solution until the mixture is acidic.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.
-
Characterization by NMR Spectroscopy
Objective: To confirm the molecular structure and purity of the synthesized compound.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to identify the proton environments, their multiplicities (splitting patterns), and integration values.
-
Acquire a ¹³C NMR spectrum to identify the number of unique carbon environments.
-
(Optional) Perform 2D NMR experiments (e.g., COSY, HSQC) for unambiguous assignment of proton and carbon signals.
-
-
Data Analysis: Analyze the chemical shifts, coupling constants, and integration to confirm that the obtained spectra are consistent with the structure of this compound.
Visualizations
The following diagrams illustrate the molecular structure and a typical experimental workflow associated with this compound.
Caption: Molecular structure of this compound with key functional groups highlighted.
Caption: Experimental workflow for the synthesis and characterization of this compound.
Caption: Logical diagram illustrating the potential DNA interaction mechanism via the naphthoic acid core.
References
- 1. caod.oriprobe.com [caod.oriprobe.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Kedarcidin - Wikipedia [en.wikipedia.org]
- 5. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
- 6. researchgate.net [researchgate.net]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. pschemicals.com [pschemicals.com]
- 9. This compound | 36112-61-5 [chemicalbook.com]
- 10. 错误页 [amp.chemicalbook.com]
- 11. This compound | C12H10O3 | CID 4413708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. prepchem.com [prepchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Unveiling 6-Methoxy-1-naphthoic Acid: A Journey Through its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery and history of 6-Methoxy-1-naphthoic acid, a significant molecule in the landscape of organic chemistry. While often overshadowed by its more commercially prominent isomer, 6-methoxy-2-naphthoic acid (a metabolite of the NSAID nabumetone), the 1-isomer possesses a unique history and synthetic pathway that is crucial for researchers in medicinal chemistry and materials science. This document provides a comprehensive overview of its initial synthesis, key historical methodologies, and relevant chemical data.
Discovery and Early Synthesis
The first documented synthesis of this compound can be traced back to the late 19th and early 20th centuries. Early investigations into the chemistry of naphthalene derivatives laid the groundwork for its creation. Key publications that mark the advent of this compound include:
-
Liebigs Annalen der Chemie, Volume 188, page 8 (1877): This publication is one of the earliest to describe the synthesis of methoxy-substituted naphthoic acids, providing a foundational method for accessing these compounds.
-
Journal of the Chemical Society, Volume 123, page 1641 (1923): This paper further elaborated on the synthesis and characterization of this compound, contributing to the growing body of knowledge on naphthalene chemistry.
These early syntheses were pivotal in establishing the fundamental reactivity and properties of this class of molecules, paving the way for future applications.
Key Synthetic Protocols
The synthesis of this compound has evolved over time, with classical methods providing the basis for more modern and efficient approaches. Below are detailed experimental protocols for key historical and contemporary synthetic routes.
Classical Synthesis via Pschorr Cyclization
A foundational approach to synthesizing the naphthoic acid scaffold involves the Pschorr cyclization. This reaction cascade allows for the formation of the naphthalene ring system from appropriately substituted precursors.
Experimental Protocol:
-
Diazotization of the Amino Precursor: An o-substituted aminocinnamic acid derivative is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid, such as hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.
-
Intramolecular Cyclization: The diazonium salt is then subjected to cyclization, typically catalyzed by copper powder or a copper(I) salt. This step involves the intramolecular attack of the aryl radical, generated from the decomposition of the diazonium salt, onto the adjacent aromatic ring.
-
Aromatization: The resulting cyclized intermediate undergoes rearomatization to yield the stable phenanthrene or, in this case, the naphthalene carboxylic acid derivative.
Logical Workflow of the Pschorr Cyclization:
Caption: Pschorr cyclization workflow for naphthoic acid synthesis.
Synthesis via Grignard Reagent Carboxylation
A more direct and widely applicable method for introducing the carboxylic acid functionality is through the carboxylation of a Grignard reagent. This approach is particularly useful when the corresponding halo-aromatic precursor is readily available.
Experimental Protocol:
-
Formation of the Grignard Reagent: 1-Bromo-6-methoxynaphthalene is reacted with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) to form the corresponding Grignard reagent, 6-methoxy-1-naphthylmagnesium bromide.
-
Carboxylation: The freshly prepared Grignard reagent is then reacted with solid carbon dioxide (dry ice) or by bubbling carbon dioxide gas through the solution. The nucleophilic Grignard reagent attacks the electrophilic carbon of CO₂, forming a magnesium carboxylate salt.
-
Acidic Work-up: The reaction mixture is quenched with a dilute acid (e.g., hydrochloric acid) to protonate the carboxylate salt, yielding this compound.
Experimental Workflow for Grignard Carboxylation:
Caption: Synthesis of this compound via Grignard carboxylation.
Quantitative Data
The physical and chemical properties of this compound are essential for its identification, purification, and application in further synthetic endeavors.
| Property | Value |
| Molecular Formula | C₁₂H₁₀O₃ |
| Molecular Weight | 202.21 g/mol |
| CAS Number | 36112-61-5 |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 178-182 °C |
| Solubility | Soluble in methanol, ethanol, and acetone. Insoluble in water. |
Note: The melting point may vary slightly depending on the purity of the sample.
Biological and Pharmaceutical Relevance
While this compound itself is not a widely used therapeutic agent, its structural motif is of interest to medicinal chemists. Naphthoic acid derivatives have been explored for a variety of biological activities, including anti-inflammatory and anticancer properties. The methoxy and carboxylic acid functional groups provide handles for further chemical modification, allowing for the synthesis of a diverse library of compounds for biological screening. Its primary use has been as a building block in the synthesis of more complex molecules.
Signaling Pathway Context (Hypothetical):
While no specific signaling pathways have been definitively elucidated for this compound, related naphthoic acid derivatives have been shown to interact with various biological targets. For instance, some derivatives exhibit inhibitory activity against enzymes such as cyclooxygenases (COX), which are key in the inflammatory pathway. A hypothetical interaction is depicted below.
Caption: Hypothetical inhibition of the COX pathway by a naphthoic acid derivative.
Conclusion
This compound, though not as prominent as its 2-methoxy isomer, holds a significant place in the history of organic synthesis. Its discovery and the development of its synthetic routes reflect the broader advancements in aromatic and naphthalene chemistry. For contemporary researchers, a thorough understanding of its historical synthesis, physical properties, and potential as a synthetic intermediate is invaluable for the design and development of novel chemical entities with potential applications in medicine and materials science.
Unlocking the Therapeutic Potential of 6-Methoxy-1-naphthoic Acid: A Technical Guide for Researchers
For Immediate Release
This technical guide offers a comprehensive overview of potential research avenues for 6-Methoxy-1-naphthoic acid, a naphthalene derivative with untapped therapeutic promise. While direct biological data for this specific compound is limited, this document synthesizes information from structurally similar molecules to provide a roadmap for future investigation by researchers, scientists, and drug development professionals. The primary focus of this guide is to illuminate potential applications in oncology, immunology, and anti-infective research.
Core Compound Profile
| Property | Value | Source |
| IUPAC Name | 6-methoxynaphthalene-1-carboxylic acid | PubChem[1] |
| Synonyms | This compound | PubChem[1] |
| CAS Number | 36112-61-5 | ChemicalBook[2] |
| Molecular Formula | C₁₂H₁₀O₃ | PubChem[1] |
| Molecular Weight | 202.21 g/mol | PubChem[1] |
| Known Industrial Use | Preparation of trimethylbenzoyl chloride | ChemicalBook[2] |
Potential Research Area: Oncology
While direct studies on the anticancer effects of this compound are not yet available, research on derivatives of its structural isomer, 6-methoxynaphthalene-2-propanoic acid (a member of the NSAID family), has shown promising results. These studies suggest that the 6-methoxynaphthalene scaffold could be a valuable starting point for the development of novel anticancer agents.
A key area for investigation is the potential for this compound and its derivatives to act as inhibitors of aldo-keto reductase family 1 member C3 (AKR1C3). Some NSAIDs have been identified as potent inhibitors of AKR1C3, an enzyme implicated in the progression of various cancers, including colon cancer.[3]
Proposed Research Workflow:
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate human colon cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or its derivatives for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Potential Research Area: Anti-inflammatory and Immunomodulatory Effects
The structural similarity of this compound to known anti-inflammatory agents, such as naproxen, suggests its potential as an anti-inflammatory agent.[4] Furthermore, a synthetic aurone derivative containing a naphthalen-1-yl moiety, (Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one (AU-23), has demonstrated potent anti-inflammatory effects by downregulating the expression of pro-inflammatory cytokines.[5]
This suggests that this compound could modulate key inflammatory signaling pathways, such as the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) pathways.
Potential Signaling Pathway Involvement:
Experimental Protocol: Quantification of Nitric Oxide (NO) Production
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Griess Reagent: Collect the cell supernatant and mix with an equal volume of Griess reagent.
-
Incubation: Incubate the mixture at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration from a standard curve of sodium nitrite.
Potential Research Area: Antimicrobial Activity
Naphthoquinone derivatives and other naphthalene-containing compounds have been reported to possess antimicrobial properties.[6] The aforementioned aurone derivative, AU-23, exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[5] This provides a strong rationale for investigating the antimicrobial potential of this compound.
Quantitative Data on a Structurally Related Compound (AU-23):
| Bacterial Strain | Inhibition Zone (mm) at 30 µ g/disc | Reference |
| MRSA ATCC 43300 | 18.33 ± 0.4 | [5] |
| MSSA ATCC 25923 | 14.67 ± 0.6 | [5] |
| MRSA ATCC 33591 | 13.50 ± 0.3 | [5] |
| P. aeruginosa ATCC 9027 | 12.33 ± 0.4 | [5] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial Culture: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus, E. coli).
-
Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Visual Inspection: Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Future Directions and Conclusion
The research avenues outlined in this guide provide a solid foundation for the systematic exploration of this compound's therapeutic potential. While direct biological data remains scarce, the activities of structurally related compounds strongly suggest that this molecule warrants further investigation. Future research should focus on the synthesis of a focused library of derivatives to establish structure-activity relationships. In-depth mechanistic studies will be crucial to identify specific molecular targets and signaling pathways. This technical guide serves as a call to action for the scientific community to unlock the full potential of this promising, yet understudied, chemical entity.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | 36112-61-5 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory and analgetic properties of d-2-(6'-methoxy-2'-naphthyl)-propionic acid (naproxen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijper.org [ijper.org]
- 6. Antimicrobial Activities of the Henna Extract and Some Synthetic Naphthoquinones Derivatives [pubs.sciepub.com]
An In-depth Technical Guide to the Isomers of Methoxynaphthoic Acid for Researchers, Scientists, and Drug Development Professionals
Introduction: Methoxynaphthoic acids are a class of organic compounds characterized by a naphthalene core substituted with both a methoxy and a carboxylic acid group. The positional isomerism of these two functional groups on the naphthalene ring system gives rise to a variety of isomers, each with potentially unique physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the known isomers of methoxynaphthoic acid, their properties, synthesis, and biological significance, with a focus on their potential in drug discovery and development.
Physicochemical Properties of Methoxynaphthoic Acid Isomers
The position of the methoxy and carboxylic acid groups on the naphthalene scaffold significantly influences the electronic and steric properties of the molecule, leading to variations in acidity, solubility, and other physicochemical parameters. A summary of the available quantitative data for several isomers is presented in Table 1.
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Predicted) |
| 1-Methoxy-2-naphthoic acid | 883-21-6 | C₁₂H₁₀O₃ | 202.21 | 125-129[1] | 4.09 ± 0.30[1] |
| 2-Methoxy-1-naphthoic acid | 947-62-6 | C₁₂H₁₀O₃ | 202.21 | 177-180 | |
| 3-Methoxy-2-naphthoic acid | 883-62-5 | C₁₂H₁₀O₃ | 202.21 | 133-136[2] | |
| 4-Methoxy-1-naphthoic acid | 13041-62-8 | C₁₂H₁₀O₃ | 202.21 | ||
| 5-Methoxy-1-naphthoic acid | 51934-37-3 | C₁₂H₁₀O₃ | 202.21 | ||
| 6-Methoxy-1-naphthoic acid | 36112-61-5 | C₁₂H₁₀O₃ | 202.21 | ||
| 6-Methoxy-2-naphthoic acid | 2471-70-7 | C₁₂H₁₀O₃ | 202.21 | 201-206[3] | |
| 7-Methoxy-1-naphthoic acid | C₁₂H₁₀O₃ | 202.21 | |||
| 7-Methoxy-2-naphthoic acid | C₁₂H₁₀O₃ | 202.21 | |||
| 8-Methoxy-1-naphthoic acid | C₁₂H₁₀O₃ | 202.21 | |||
| 8-Methoxy-2-naphthoic acid | C₁₂H₁₀O₃ | 202.21 |
Note: Predicted pKa values are based on computational models and may vary from experimental values. Data for some isomers is currently unavailable.
Experimental Protocols
Synthesis of Methoxynaphthoic Acid Isomers
The synthesis of methoxynaphthoic acid isomers can be achieved through various synthetic strategies, typically involving the modification of a pre-existing naphthalene derivative.
General Method 1: Carboxylation of Methoxy-substituted Naphthyl Grignard or Organolithium Reagents.
This is a widely used method for the synthesis of naphthoic acids.
-
Workflow for Grignard Reagent Carboxylation:
Figure 1: General workflow for the synthesis of methoxynaphthoic acid via a Grignard reagent. -
Detailed Protocol for the Synthesis of 6-Methoxy-2-naphthoic Acid:
-
A solution of 6-bromo-2-methoxynaphthalene (33.8 mmol) in dry tetrahydrofuran (75 ml) is cooled to -78°C.
-
tert-Butyllithium (1.8M in pentane, 65 mmol) is added dropwise over 30 minutes.
-
The reaction mixture is stirred for 30 minutes at -78°C and then warmed to -20°C for 30 minutes.
-
The mixture is re-cooled to -78°C, and crushed dry ice (180 mmol) is added to the slurry.
-
The reaction is allowed to warm to room temperature over 2 hours.
-
The mixture is concentrated in vacuo, and 1N HCl (100 ml) is added to the residue.
-
The product is extracted with hot ethyl acetate (100 ml).
-
The organic layer is washed with water, dried over MgSO₄, and concentrated in vacuo to yield the crude product.
-
Purification is achieved by recrystallization from ethyl acetate/petroleum ether to afford 6-methoxy-2-naphthoic acid as small white needles[4].
-
General Method 2: Methylation of Hydroxynaphthoic Acids.
This method is suitable when the corresponding hydroxynaphthoic acid is commercially available or readily synthesized.
-
Workflow for Methylation of Hydroxynaphthoic Acid:
Figure 2: General workflow for the synthesis of methoxynaphthoic acid via methylation. -
Detailed Protocol for the Synthesis of 3-Methoxy-2-naphthoic Acid:
-
3-Hydroxy-2-naphthoic acid is reacted with a methylating agent, such as dimethyl sulfate or methyl iodide.
-
The reaction is carried out in the presence of a base, like potassium carbonate or sodium hydride, to deprotonate the hydroxyl group.
-
A suitable solvent, such as acetone or dimethylformamide (DMF), is used to facilitate the reaction.
-
The resulting 3-methoxy-2-naphthoic acid is then isolated and purified[2].
-
Analytical Characterization
Standard analytical techniques are employed to confirm the structure and purity of the synthesized methoxynaphthoic acid isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the substitution pattern on the naphthalene ring. The chemical shifts and coupling constants of the aromatic protons provide definitive structural information. The presence and position of the methoxy group are confirmed by a characteristic singlet in the ¹H NMR spectrum around 3.9-4.0 ppm and a signal in the ¹³C NMR spectrum around 55-56 ppm.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the isomers and for separating mixtures of isomers. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with an acid modifier like formic acid or trifluoroacetic acid) is typically used.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the key functional groups: the carboxylic acid (O-H stretch around 2500-3300 cm⁻¹ and C=O stretch around 1700 cm⁻¹) and the ether linkage of the methoxy group (C-O stretch around 1250 cm⁻¹).
Biological Activities and Signaling Pathways
The biological activities of methoxynaphthoic acid isomers are an emerging area of research, with some isomers showing promise as modulators of key biological targets.
Anti-inflammatory Activity of 6-Methoxy-2-naphthoic Acid
6-Methoxy-2-naphthoic acid is the active metabolite of the non-steroidal anti-inflammatory drug (NSAID) nabumetone. Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.
-
COX Inhibition Signaling Pathway:
Figure 3: Inhibition of the cyclooxygenase pathway by 6-methoxy-2-naphthoic acid.
6-Methoxy-2-naphthoic acid inhibits both COX-1 and COX-2, the enzymes responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever[5][6]. By blocking this pathway, 6-methoxy-2-naphthoic acid exerts its anti-inflammatory, analgesic, and antipyretic effects.
Potential as Modulators of Nuclear Receptors
The structural similarity of naphthoic acid derivatives to endogenous ligands of nuclear receptors suggests that they may act as modulators of these important drug targets. Nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs), Farnesoid X Receptor (FXR), and Liver X Receptors (LXRs) are involved in regulating metabolism, inflammation, and cellular proliferation. Further research is warranted to explore the interaction of various methoxynaphthoic acid isomers with these receptors.
Anticancer Potential
Naphthalene derivatives have been investigated for their potential as anticancer agents. The planar aromatic structure of the naphthalene ring allows for intercalation into DNA, and modifications with functional groups can lead to interactions with various cellular targets involved in cancer progression. While specific studies on the anticancer effects of many methoxynaphthoic acid isomers are limited, this remains a promising area for future investigation.
Conclusion
The isomers of methoxynaphthoic acid represent a diverse group of compounds with a range of physicochemical properties and potential biological activities. While research has primarily focused on a few specific isomers, such as the anti-inflammatory agent 6-methoxy-2-naphthoic acid, the broader class of these compounds holds significant potential for the development of new therapeutic agents. This guide provides a foundational understanding for researchers and drug development professionals to explore the synthesis, characterization, and biological evaluation of this interesting class of molecules. Further investigation into the structure-activity relationships and mechanisms of action of the various isomers is crucial for unlocking their full therapeutic potential.
References
- 1. 错误页 [amp.chemicalbook.com]
- 2. 3-甲氧基-2-萘甲酸 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 3. 6-METHOXY-2-NAPHTHOIC ACID | 2471-70-7 [chemicalbook.com]
- 4. 5-methoxynaphthalene-1-carboxylic Acid | C12H10O3 | CID 10932516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 6-Methoxy-2-naphthoic acid | Conference on Nonlinear Systems Biology and Dynamics (CNSD) [ncnsd.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 6-Methoxy-1-naphthoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of 6-methoxy-naphthoic acid and its derivatives. The methodologies outlined are foundational for the preparation of key intermediates in medicinal chemistry and materials science.
Introduction
6-Methoxy-1-naphthoic acid and its derivatives are important scaffolds in the development of new pharmaceuticals and functional materials. The methoxy and carboxylic acid groups on the naphthalene core provide versatile handles for further chemical modifications, allowing for the exploration of a wide range of chemical space. This application note details a reliable synthetic route to a key isomer, 6-methoxy-2-naphthoic acid, and subsequent derivatization reactions.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for the Synthesis of 6-Methoxy-2-naphthoic Acid
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time | Yield (%) |
| 1 | Lithiation | 6-bromo-2-methoxynaphthalene, t-butyllithium | Dry THF | -78 | 30 min | - |
| 2 | Carboxylation | Crushed dry ice (CO₂) | Dry THF | -78 to RT | 2 hours | - |
| 3 | Work-up & Purification | 1N HCl, Ethyl Acetate, Petroleum Ether | - | Room Temperature | - | 85 |
Table 2: Characterization Data for 6-Methoxy-2-naphthoic Acid
| Property | Value |
| Molecular Formula | C₁₂H₁₀O₃ |
| Molecular Weight | 202.21 g/mol |
| Melting Point | 198-200 °C[1] |
| Appearance | White needles[1] |
Experimental Protocols
Protocol 1: Synthesis of 6-Methoxy-2-naphthoic Acid
This protocol describes the synthesis of 6-methoxy-2-naphthoic acid from 6-bromo-2-methoxynaphthalene via a lithiation and carboxylation sequence.[1]
Materials:
-
6-bromo-2-methoxynaphthalene
-
t-butyllithium (1.8M in pentane)
-
Dry Tetrahydrofuran (THF)
-
Crushed dry ice (solid CO₂)
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Petroleum ether
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Low-temperature thermometer
-
Syringes
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 8.00 g (33.8 mmol) of 6-bromo-2-methoxynaphthalene in 75 ml of dry THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add 36 ml (65 mmol) of t-butyllithium (1.8M in pentane) dropwise over 30 minutes, ensuring the temperature remains at -78 °C.
-
Stirring: Stir the reaction mixture for 30 minutes at -78 °C, then allow it to warm to -20 °C for 30 minutes.
-
Carboxylation: Re-cool the mixture to -78 °C and add approximately 8.00 g (180 mmol) of crushed dry ice to the slurry in portions.
-
Warming: Allow the reaction mixture to slowly warm to room temperature over 2 hours.
-
Quenching and Extraction: Concentrate the mixture in vacuo. To the residue, add 100 ml of 1N HCl and extract with 100 ml of hot ethyl acetate.
-
Washing and Drying: Wash the organic layer with water, dry over anhydrous MgSO₄, and filter.
-
Purification: Concentrate the organic layer in vacuo to obtain a solid. Purify the crude product by recrystallization from ethyl acetate/petroleum ether to afford 6-methoxy-2-naphthoic acid.
Expected Outcome: This procedure is expected to yield approximately 5.80 g (85%) of 6-methoxy-2-naphthoic acid as small white needles.[1]
Protocol 2: Esterification of 6-Methoxy-2-naphthoic Acid (General Procedure)
This protocol provides a general method for the esterification of the synthesized naphthoic acid, a common derivatization.
Materials:
-
6-Methoxy-2-naphthoic acid
-
Methanol (or other alcohol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve the 6-methoxy-2-naphthoic acid in an excess of methanol in a round-bottom flask.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with dichloromethane.
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Purification: Filter and concentrate the organic layer. The crude ester can be purified by column chromatography on silica gel.
Mandatory Visualizations
Experimental Workflow for the Synthesis of 6-Methoxy-2-naphthoic Acid
Caption: A workflow diagram illustrating the key steps in the synthesis of 6-methoxy-2-naphthoic acid.
Logical Relationship for Derivatization
Caption: Potential derivatization pathways for this compound.
References
Application Notes and Protocols for 6-Methoxy-1-naphthoic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxy-1-naphthoic acid (CAS: 36112-61-5) is a substituted aromatic carboxylic acid featuring a naphthalene core.[] Its structure presents three key regions for chemical modification: the carboxylic acid group at the 1-position, the methoxy group at the 6-position, and the aromatic ring system itself. These features make it a versatile, yet underutilized, building block in organic synthesis.
It is crucial to distinguish this compound from its more widely studied isomer, 6-Methoxy-2-naphthoic acid. The latter is well-known as the primary active metabolite of the non-steroidal anti-inflammatory drug (NSAID) Nabumetone. In contrast, this compound serves not as a therapeutic agent itself, but as a precursor for constructing more complex molecular architectures, particularly in the realms of palladium-catalyzed cross-coupling and C-H activation reactions. This document outlines key applications, supported by detailed protocols and data, to guide its use in research and development.
Application 1: A Versatile Building Block for Palladium-Catalyzed Cross-Coupling
One of the most powerful applications of this compound is its role as a precursor to aryl halides for use in cross-coupling reactions. The carboxylic acid can be converted into a halogen, typically bromine, creating a reactive handle for palladium-catalyzed transformations like the Sonogashira coupling. This two-step sequence allows for the introduction of diverse alkyne-containing moieties onto the naphthalene scaffold, a common strategy for building molecular complexity in drug discovery.
Experimental Protocols
Protocol 1A (Proposed): Conversion of this compound to 1-Bromo-6-methoxynaphthalene
-
Activation: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., 1,2-dichloroethane), add oxalyl chloride (1.2 eq) and a catalytic amount of DMF. Stir the mixture at room temperature for 2 hours or until gas evolution ceases to form the acid chloride.
-
Bromination: In a separate flask under an inert atmosphere (Argon), prepare a slurry of a brominating reagent such as N-Bromosuccinimide (NBS) (1.5 eq) and a radical initiator (e.g., AIBN, 0.1 eq) in the same solvent.
-
Reaction: Add the previously prepared acid chloride solution dropwise to the NBS slurry at an elevated temperature (e.g., 80 °C).
-
Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction to room temperature, dilute with dichloromethane, and wash sequentially with aqueous sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 1-bromo-6-methoxynaphthalene.
Protocol 1B: Sonogashira Coupling of 1-Bromo-6-methoxynaphthalene
This is a general protocol for the copper- and palladium-catalyzed coupling of an aryl bromide with a terminal alkyne.[2][3][4]
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add 1-bromo-6-methoxynaphthalene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 eq), and copper(I) iodide (CuI, 0.025 eq).
-
Reagent Addition: Add an anhydrous solvent, such as THF (5 mL per 0.8 mmol of aryl halide), followed by an amine base (e.g., diisopropylamine or triethylamine, 7.0 eq). Finally, add the terminal alkyne (1.1 eq) via syringe.
-
Reaction: Stir the mixture at room temperature for 3-12 hours. The reaction can be gently heated (e.g., to 50 °C) if the aryl bromide is unreactive.
-
Monitoring and Work-up: Monitor the reaction progress by TLC. Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite®, washing with additional ether.
-
Purification: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel.
Data Presentation: Sonogashira Reaction Parameters
| Parameter | Condition | Purpose / Comment |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ (1-5 mol%) | The active Pd(0) species that drives the catalytic cycle. |
| Copper(I) Cocatalyst | CuI (0.5-5 mol%) | Facilitates the formation of a copper acetylide intermediate.[5] |
| Base | Triethylamine, Diisopropylamine | Serves as both the base to deprotonate the alkyne and often as the solvent. |
| Solvent | THF, DMF, Acetonitrile | Used as a co-solvent to ensure solubility of reactants. |
| Temperature | Room Temperature to 70 °C | Reaction can often be carried out at room temperature.[2] Heating may be required for less reactive bromides. |
| Expected Yield | 70-95% | Highly dependent on the specific substrates used. |
Application 2: A Substrate for Directed C-H Activation
Modern synthetic chemistry increasingly utilizes C-H activation to functionalize molecules without pre-installed reactive handles. The carboxylic acid group of this compound can act as an effective directing group, steering a transition metal catalyst (typically Ruthenium or Rhodium) to activate the C-H bond at the adjacent peri-position (C8). This strategy enables the construction of complex polycyclic aromatic systems through annulation with alkynes.[6]
Experimental Protocol
Protocol 2: Ruthenium-Catalyzed Annulation with Alkynes
This protocol is based on a general method for the C-H activation of aromatic acids and their subsequent annulation with internal alkynes.[6]
-
Reaction Setup: In a pressure-sealed vial, combine this compound (1.0 eq), the Ruthenium catalyst [Ru(p-cymene)Cl₂]₂ (2.5 mol%), and a carboxylate additive such as potassium acetate (KOAc, 1.0 eq).
-
Reagent Addition: Add the internal alkyne (e.g., diphenylacetylene, 2.2 eq) and a suitable solvent like tert-Amyl alcohol (t-AmOH).
-
Reaction: Seal the vial tightly and place it in a preheated oil bath at 120 °C. Stir the mixture for 24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of silica gel, eluting with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by column chromatography on silica gel to isolate the polycyclic aromatic product.
Data Presentation: Representative C-H Annulation Reactions
| Aromatic Acid | Alkyne | Catalyst System | Solvent | Temp (°C) | Yield (%) |
| Benzoic Acid | Diphenylacetylene | [Ru(p-cymene)Cl₂]₂ / KOAc | t-AmOH | 120 | 95 |
| 1-Naphthoic Acid | 1-Phenyl-1-propyne | [Ru(p-cymene)Cl₂]₂ / KOAc | t-AmOH | 120 | 88 |
| Phthalic Acid | Diphenylacetylene | [Ru(p-cymene)Cl₂]₂ / K₂CO₃ | t-AmOH | 120 | 91 |
| This compound | Internal Alkyne | [Ru(p-cymene)Cl₂]₂ / KOAc | t-AmOH | 120 | Expected High |
Data for related substrates are from published literature[6]; the entry for this compound is a projection based on this data.
Application 3: Reagent for Fluorescent Labeling
The naphthalene moiety is inherently fluorescent. This compound can be used as a reagent to covalently attach this fluorophore to other molecules, such as polymers, biomolecules, or surfaces. The carboxylic acid group provides a convenient handle for forming stable ester or amide bonds. This application is valuable for creating fluorescently tagged materials for use in sensors, coatings, or bio-imaging.[7][8]
Experimental Protocol
Protocol 3: General Esterification for Fluorescent Labeling of a Polymer
This protocol describes a general method for attaching the naphthoic acid to a polymer backbone containing hydroxyl groups (e.g., cellulose) using a tosyl chloride/pyridine system.[7]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (3.0 eq relative to hydroxyl groups on the polymer) in anhydrous pyridine under an inert atmosphere.
-
Activation: Add p-toluenesulfonyl chloride (TsCl, 3.0 eq) to the solution and stir at room temperature for 30 minutes to form the mixed anhydride.
-
Coupling: Add the dry polymer (e.g., microcrystalline cellulose, 1.0 eq) to the flask. Heat the reaction mixture to 80 °C and stir for 24 hours.
-
Work-up: Cool the mixture and pour it into a large volume of ethanol to precipitate the modified polymer.
-
Purification: Collect the solid product by filtration. Wash thoroughly with ethanol and then water to remove unreacted reagents and pyridine. Dry the final fluorescently labeled polymer under vacuum.
Data Presentation: Photophysical Properties of Naphthoate Esters
The specific photophysical properties of materials labeled with this compound must be determined experimentally. However, data from cellulose modified with the parent 1-naphthoic acid provides a reasonable estimate.[7]
| Property | Value (for 1-Naphthoate-Cellulose) | Comment |
| UV Absorption (λ_max) | ~282 nm | Strong absorption in the UV region. |
| Excitation Wavelength | 300 nm | Optimal wavelength to induce fluorescence. |
| Emission Wavelengths | ~370 nm and ~438 nm | The dual emission may be indicative of monomer and excimer fluorescence. |
The presence of the electron-donating methoxy group at the 6-position may cause a slight red-shift (bathochromic shift) in both the absorption and emission spectra compared to the unsubstituted naphthoate.
References
- 2. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Synthesis of Multisubstituted 1-Naphthoic Acids via Ru-Catalyzed C-H Activation and Double-Alkyne Annulation under Air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. acs.figshare.com [acs.figshare.com]
Application Note: Quantitative Analysis of 6-Methoxy-1-naphthoic Acid by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed analytical method for the quantification of 6-Methoxy-1-naphthoic acid using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described protocol is designed to offer a robust, accurate, and precise method for the analysis of this compound in various sample matrices, which is crucial for research, quality control, and drug development activities. The method is based on established principles for the separation of aromatic carboxylic acids.
Introduction
This compound is an organic compound with potential applications in medicinal chemistry and materials science. Accurate and reliable quantification of this analyte is essential for process monitoring, purity assessment, and pharmacokinetic studies. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of non-volatile and semi-volatile organic compounds.[1] This application note details a proposed RP-HPLC method for the determination of this compound.
Chromatographic Conditions
A reversed-phase HPLC method was developed to achieve optimal separation and quantification of this compound. The conditions are summarized in the table below.
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and water (containing 0.1% phosphoric acid) in a gradient or isocratic elution. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and acidified water. The organic solvent composition can be adjusted to optimize retention time and peak shape. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | UV-Vis Detector |
| Detection Wavelength | 254 nm |
| Run Time | Approximately 10 minutes |
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound using the described HPLC method.
Caption: General workflow for the HPLC analysis of this compound.
Experimental Protocols
Preparation of Mobile Phase
To prepare 1 L of the mobile phase (60:40 Acetonitrile:Water with 0.1% Phosphoric Acid):
-
Measure 600 mL of HPLC-grade acetonitrile.
-
Measure 400 mL of HPLC-grade water.
-
Add 1.0 mL of concentrated phosphoric acid to the water.
-
Combine the acetonitrile and acidified water.
-
Degas the solution for 15 minutes using sonication or vacuum filtration.
Preparation of Standard Stock Solution
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Dissolve the standard in the mobile phase and make up the volume to the mark.
-
This will result in a stock solution with a concentration of approximately 100 µg/mL.
Preparation of Calibration Standards
-
Perform serial dilutions of the standard stock solution with the mobile phase to prepare a series of calibration standards.
-
A typical concentration range for the calibration curve would be 1, 5, 10, 25, and 50 µg/mL.
Sample Preparation
-
Accurately weigh a sufficient amount of the sample to be analyzed.
-
Dissolve the sample in a known volume of the mobile phase to achieve a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[2]
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[3] The key validation parameters are summarized in the table below.
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from other components in the sample matrix. |
| Linearity | A linear relationship between concentration and peak area should be observed, with a correlation coefficient (R²) > 0.99. |
| Accuracy | The recovery should be within 98-102%. |
| Precision (Repeatability) | The relative standard deviation (RSD) for replicate injections should be ≤ 2%. |
| Intermediate Precision | The RSD for analyses performed on different days by different analysts should be ≤ 2%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | The method should be unaffected by small, deliberate variations in chromatographic conditions (e.g., mobile phase composition, flow rate, column temperature). |
System Suitability
Before sample analysis, the suitability of the chromatographic system should be verified. This is achieved by injecting a standard solution multiple times. The system suitability parameters and their acceptance criteria are listed below.
| System Suitability Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% for 5 replicate injections |
Logical Relationship for Method Development
The following diagram illustrates the logical steps involved in developing a robust HPLC method for the quantification of this compound.
Caption: Logical flow for HPLC method development and validation.
Conclusion
The described reversed-phase HPLC method provides a reliable and robust approach for the quantitative analysis of this compound. The protocol is straightforward and utilizes common HPLC instrumentation and reagents. Proper method validation is crucial to ensure the generation of accurate and precise results for research and quality control purposes.
References
Application of 6-Methoxy-1-naphthoic Acid in the Synthesis of Pharmaceutical Intermediates
Introduction: 6-Methoxy-1-naphthoic acid is a valuable naphthalene-based building block in organic synthesis. Its derivatization provides access to a range of molecules with potential biological activity. A key application of this compound is in the synthesis of intermediates for targeted pharmaceutical agents. This document details the synthesis of a crucial intermediate, 6-hydroxy-N-methyl-1-naphthamide, which is a precursor for the synthesis of potent tyrosine kinase inhibitors.
Core Application: The primary pharmaceutical application of this compound is its use as a starting material for the synthesis of 6-hydroxy-N-methyl-1-naphthamide. This intermediate is a key component in the synthesis of advanced pharmaceutical compounds, such as 6-(7-((1-aminocyclopropyl)methoxy)-6-methoxyquinolin-4-yloxy)-N-methyl-1-naphthamide, a molecule with potential as a tyrosine kinase inhibitor. The synthesis involves a two-step process: the amidation of this compound with methylamine, followed by the demethylation of the resulting amide.
Synthetic Workflow and Key Intermediates
The overall synthetic pathway from this compound to the target pharmaceutical intermediate, 6-hydroxy-N-methyl-1-naphthamide, is outlined below. This transformation is achieved through two sequential chemical reactions: N-methylation of the carboxylic acid and subsequent demethylation of the methoxy group.
6-Methoxy-1-naphthoic Acid: A Versatile Precursor for the Synthesis of Biologically Active Compounds
Application Note and Protocols for Researchers in Drug Discovery
Introduction
6-Methoxy-1-naphthoic acid is a valuable and versatile scaffold in medicinal chemistry, serving as a key starting material for the synthesis of a diverse range of biologically active molecules. The naphthalene core, substituted with a methoxy group and a carboxylic acid at the 1-position, provides a unique electronic and structural framework that can be readily modified to generate novel compounds with potential therapeutic applications. The presence of the carboxylic acid moiety offers a convenient handle for derivatization, most commonly through the formation of amides and esters, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties. This document provides detailed protocols for the synthesis of derivatives from this compound and highlights their potential in anticancer and anti-inflammatory research.
Synthetic Applications
The primary synthetic utility of this compound lies in the reactivity of its carboxylic acid group. This functional group can be activated and subsequently reacted with a variety of nucleophiles to introduce diverse functionalities, thereby modulating the biological activity of the resulting molecules.
General Synthesis Workflow
A general workflow for the derivatization of this compound is presented below. The initial step involves the activation of the carboxylic acid, which can then be followed by reaction with an appropriate amine or alcohol to yield the corresponding amide or ester.
Application in Anticancer Drug Discovery
Derivatives of the 6-methoxynaphthalene scaffold have shown promising activity as anticancer agents. While many studies focus on the 2-substituted isomers, the principles can be extended to derivatives of this compound. For instance, certain 6-methoxynaphthalene derivatives have demonstrated inhibitory activity against the colon cancer cell line HCT-116. These compounds often exert their effects through pathways that may be independent of cyclooxygenase (COX) inhibition, a mechanism typically associated with NSAIDs. One such potential target is the aldo-keto reductase family member AKR1C3.[1]
Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity of synthesized 6-methoxynaphthalene derivatives against the HCT-116 human colon cancer cell line.
| Compound ID | Structure | IC50 (µM) on HCT-116 |
| 6b | N-(4-(3-(1-(6-methoxynaphthalen-2-yl)ethyl)ureido)phenyl sulfonyl)acetamide | >100 |
| 6c | 4-(3-(1-(6-methoxynaphthalen-2-yl)ethyl)ureido)-N-(pyridin-2-yl)benzenesulfonamide | 45.6 |
| 6d | N-(pyrimidin-2-yl)-4-(3-(1-(6-methoxynaphthalen-2-yl)ethyl)ureido)benzenesulfonamide | 39.8 |
| 16 | 2-(1-(6-methoxynaphthalen-2-yl)ethyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole | 65.3 |
Data sourced from Der Pharma Chemica, 2015.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound derivatives.
Protocol 1: Synthesis of 6-Methoxy-1-naphthamide Derivatives via Acyl Chloride
This protocol describes a general method for synthesizing 6-methoxy-1-naphthamides through the formation of an acyl chloride intermediate.[2]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Appropriate amine (R₁R₂NH)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or other non-nucleophilic base
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.5 eq) dropwise at 0 °C. Allow the reaction to stir at room temperature for 2-4 hours, or until completion as monitored by TLC.
-
Removal of Excess Reagent: Remove the solvent and excess thionyl chloride under reduced pressure.
-
Amide Coupling: Dissolve the resulting crude 6-methoxy-1-naphthoyl chloride in anhydrous DCM and cool to 0 °C. In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM. Add the amine solution dropwise to the acyl chloride solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 6-methoxy-1-naphthamide derivative.
Protocol 2: HATU-Mediated Amide Coupling
This protocol provides a general method for the synthesis of 6-methoxy-1-naphthamides using the coupling reagent HATU.[3]
Materials:
-
This compound (1 equivalent)
-
Amine (primary or secondary, 1-1.2 equivalents)
-
HATU (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base (2-3 equivalents)
-
Anhydrous dimethylformamide (DMF) or other polar aprotic solvent
Procedure:
-
Dissolution: Dissolve this compound (1 eq.) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Activation: Add the coupling reagent (1.1 eq.) and the base (2-3 eq.) to the solution. Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester intermediate.
-
Amine Addition: Add the amine (1-1.2 eq.) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS). Reactions are often complete within a few hours.
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Potential Signaling Pathways
The biological activities of 6-methoxynaphthalene derivatives can be attributed to their interaction with various cellular signaling pathways. While specific pathways for 1-substituted derivatives are not extensively characterized, inferences can be drawn from related compounds.
Anti-inflammatory Signaling
Many naphthalene-based compounds, particularly those related to NSAIDs, exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4] This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. It is plausible that certain derivatives of this compound could also function as COX inhibitors.
Anticancer Signaling
The anticancer activity of naphthalene derivatives can be multifaceted. As mentioned, inhibition of AKR1C3 is a potential non-COX-mediated pathway. Additionally, many anticancer agents induce apoptosis (programmed cell death) in cancer cells. This can be triggered through various signaling cascades, including the activation of caspases and modulation of the Bcl-2 family of proteins. Further research is required to elucidate the specific anticancer mechanisms of this compound derivatives.
Conclusion
This compound is a promising and synthetically accessible precursor for the development of novel, biologically active compounds. The straightforward derivatization of its carboxylic acid group allows for the creation of extensive compound libraries for screening in anticancer, anti-inflammatory, and other disease models. The protocols and data presented herein provide a foundation for researchers to explore the therapeutic potential of this versatile chemical scaffold.
References
Application Notes and Protocols for the Derivatization of 6-Methoxy-1-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the chemical derivatization of 6-Methoxy-1-naphthoic acid, a key intermediate in the synthesis of various biologically active compounds. The following methods describe the conversion of the carboxylic acid moiety into ester and amide derivatives, which are common strategies in drug discovery to modify physicochemical properties such as solubility, stability, and cell permeability.
Data Presentation
The following table summarizes representative quantitative data for the derivatization of this compound. Please note that yields are highly dependent on the specific substrate, reaction scale, and purification method.
| Parameter | Protocol 1: Fischer-Speier Esterification | Protocol 2: HATU-Mediated Amide Coupling |
| Derivative | Methyl 6-methoxy-1-naphthoate | N-aryl/alkyl-6-methoxy-1-naphthamide |
| Reagents | Methanol, Sulfuric Acid | Amine, HATU, DIPEA |
| Solvent | Methanol | Dimethylformamide (DMF) |
| Temperature | Reflux (approx. 65°C) | Room Temperature |
| Reaction Time | 4-8 hours | 2-6 hours |
| Representative Yield | 85-95% | 70-90% |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification for the Synthesis of Methyl 6-methoxy-1-naphthoate
This protocol details the acid-catalyzed esterification of this compound with methanol. This method is a classic, cost-effective, and high-yielding procedure for the synthesis of methyl esters.
Materials:
-
This compound
-
Anhydrous Methanol (CH₃OH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of anhydrous methanol (e.g., 20-40 equivalents).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (typically 4-8 hours), allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 6-methoxy-1-naphthoate.
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: HATU-Mediated Amide Coupling for the Synthesis of N-Substituted-6-methoxy-1-naphthamides
This protocol describes the formation of an amide bond between this compound and a primary or secondary amine using HATU as a coupling agent. This method is highly efficient, proceeds under mild conditions, and is suitable for a wide range of amines.
Materials:
-
This compound
-
Primary or secondary amine (1.0-1.2 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), HATU (1.1 eq), and anhydrous DMF.
-
Activation: Stir the mixture at room temperature and add DIPEA (2.0-3.0 eq). The solution should become clear as the carboxylic acid is activated.
-
Amine Addition: After 5-10 minutes of activation, add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Reaction: Continue to stir the reaction at room temperature. Monitor the progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude amide product can be purified by column chromatography or recrystallization to yield the final product.
Mandatory Visualizations
Caption: Workflow for the derivatization of this compound.
Caption: Signaling pathway for Fischer-Speier Esterification.
Caption: Signaling pathway for HATU-Mediated Amide Coupling.
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 6-Methoxy-1-naphthoic Acid
AN-HPLC-001
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 6-Methoxy-1-naphthoic acid. The described protocol is applicable for the determination of this compound in bulk drug substances and can be adapted for various research and quality control applications. The method utilizes a reversed-phase C18 column with UV detection, demonstrating excellent linearity, accuracy, and precision.
Introduction
This compound is a chemical intermediate with potential applications in the synthesis of pharmacologically active molecules and advanced materials. A reliable and accurate analytical method is crucial for ensuring the purity and quality of this compound during research, development, and manufacturing processes. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such aromatic carboxylic acids. This document provides a comprehensive protocol for the HPLC analysis of this compound, including sample preparation, chromatographic conditions, and method validation.
Experimental
Instrumentation and Consumables
A summary of the necessary HPLC instrumentation and consumables is provided in the table below.
| Parameter | Specification |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, Diode Array Detector (DAD) |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Vials | 2 mL amber glass vials with PTFE septa |
| Syringe Filters | 0.22 µm or 0.45 µm PTFE or Nylon |
| Solvents | HPLC grade Acetonitrile, HPLC grade Water, Phosphoric Acid or Formic Acid (LC-MS grade) |
Chromatographic Conditions
The optimized HPLC method parameters for the analysis of this compound are detailed in the following table. A reversed-phase HPLC method with a C18 column is employed. The mobile phase consists of a mixture of acetonitrile and water, with a small amount of acid to ensure the analyte is in its protonated form, leading to better peak shape and retention.
| Parameter | Value |
| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid |
| Gradient Program | Isocratic elution with 60% Acetonitrile and 40% Water (0.1% Phosphoric Acid) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (Primary), with DAD scanning from 200-400 nm |
For applications requiring mass spectrometry (MS) compatibility, the phosphoric acid should be replaced with 0.1% formic acid.[1][2]
Protocols
1. Reagent and Sample Preparation
-
Mobile Phase Preparation:
-
To prepare the aqueous component, add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water.
-
Mix the aqueous component with HPLC grade acetonitrile in the desired ratio (e.g., 40:60 v/v).
-
Degas the mobile phase for at least 15 minutes using sonication or vacuum filtration.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 100 mg of this compound reference standard.
-
Dissolve in 100 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.[3]
-
Vortex the solution until the sample is completely dissolved.
-
-
Working Standard Solutions:
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve the desired concentrations (e.g., 1-100 µg/mL).
-
-
Sample Solution:
-
Accurately weigh an appropriate amount of the sample.
-
Dissolve the sample in a 50:50 mixture of acetonitrile and water to a known concentration.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.[4] Samples should be free of any particulates.[5]
-
2. HPLC System Setup and Operation
-
System Priming: Prime all solvent lines with their respective mobile phases to remove any air bubbles and ensure a stable baseline.[6]
-
Column Equilibration: Install the C18 column and equilibrate it with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.[6]
-
Sequence Setup: Create a sequence in the HPLC software with the parameters outlined in the chromatographic conditions table. Include a blank injection (mobile phase) before and after the sample injections to check for carryover.[6]
-
Sample Injection: Place the sample vial in the autosampler and start the sequence.
3. Data Analysis
-
Peak Identification: Identify the peak corresponding to this compound based on its retention time in the standard chromatogram.
-
Quantification: Create a calibration curve by plotting the peak area of the standards versus their concentrations. Determine the concentration of this compound in the samples from this calibration curve.
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[4]
Method Validation Parameters
| Validation Parameter | Typical Acceptance Criteria | Example Results |
| Linearity (Correlation Coefficient, r²) | > 0.999 | 0.9995 |
| Accuracy (Recovery) | 98 - 102% | 99.5% |
| Precision (RSD%) | < 2% | < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | 0.05 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | 0.15 µg/mL |
| Specificity | No interference from blank or placebo | Peak purity > 99% |
Visualizations
Caption: Experimental workflow for HPLC analysis.
Caption: Logic diagram for analytical method validation.
Conclusion
The HPLC method described in this application note is suitable for the reliable and accurate quantification of this compound. The protocol is straightforward and employs common reversed-phase chromatography principles, making it readily implementable in most analytical laboratories. Proper method validation should be performed to ensure the suitability of the method for its intended purpose.
References
- 1. Separation of 6-Methoxy-2-naphthoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. 6-Methoxy-2-naphthoic acid | SIELC Technologies [sielc.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: The Use of 6-Methoxy-1-naphthoic Acid in the Preparation of Novel Materials
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 6-methoxy-1-naphthoic acid and its structural isomers in the synthesis of advanced materials, including liquid crystals, fluorescent probes, and polymers. While direct applications of this compound are emerging, this document also draws upon established methodologies for closely related naphthalene derivatives to provide a comprehensive guide for researchers.
Synthesis of Novel Liquid Crystals
Naphthalene-based derivatives are of significant interest in the development of thermotropic liquid crystals due to their rigid, calamitic molecular structures which favor the formation of mesophases. The following section details a general protocol for the synthesis of liquid crystals derived from 6-alkoxy-2-naphthoic acid, which can be adapted for this compound.
Application Note
Derivatives of 6-methoxy-naphthoic acid can be used as core structures in the synthesis of liquid crystalline materials. By esterifying the carboxylic acid with a chiral alcohol and attaching a long alkoxy chain, it is possible to induce mesomorphic phases such as chiral smectic C (SmC), smectic A (SmA), and chiral nematic (N). The specific mesophases and their transition temperatures are influenced by the length of the alkoxy chain.
Experimental Protocol: Synthesis of Chiral 6-Alkoxy-2-naphthoic Acid Derivatives
This protocol is adapted from the synthesis of chiral liquid crystals based on 6-alkoxy-2-naphthoic acid and (S)-(-)-2-methyl-1-butanol.
Materials:
-
This compound (or 6-alkoxy-2-naphthoic acid)
-
(S)-(-)-2-Methyl-1-butanol
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Appropriate 4-n-alkoxybenzoyl chloride
-
Dry dichloromethane (DCM)
-
Dry toluene
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Synthesis of (S)-2-methylbutyl 6-methoxy-1-naphthoate:
-
A mixture of this compound (1.0 eq) and thionyl chloride (1.5 eq) in dry toluene is refluxed for 4 hours.
-
The excess thionyl chloride and toluene are removed under reduced pressure.
-
The resulting acid chloride is dissolved in dry DCM and cooled to 0 °C.
-
A solution of (S)-(-)-2-methyl-1-butanol (1.1 eq) and dry pyridine (1.2 eq) in dry DCM is added dropwise.
-
The reaction mixture is stirred at room temperature overnight.
-
The mixture is washed with water, 10% NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated.
-
The crude product is purified by column chromatography on silica gel.
-
-
Esterification with 4-n-alkoxybenzoyl chloride:
-
To a solution of the purified (S)-2-methylbutyl 6-methoxy-1-naphthoate (1.0 eq) and pyridine (1.2 eq) in dry DCM at 0 °C, the respective 4-n-alkoxybenzoyl chloride (1.1 eq) is added dropwise.
-
The reaction is stirred at room temperature for 24 hours.
-
The reaction mixture is worked up as described in step 1.
-
The final product is purified by recrystallization from ethanol.
-
Data Presentation
The phase transition temperatures of the synthesized liquid crystals would be determined by differential scanning calorimetry (DSC) and polarized optical microscopy (POM). The expected data can be summarized as follows:
| Alkoxy Chain Length (n) | Phase Transitions (°C) on Heating | Phase Transitions (°C) on Cooling |
| 4 | Cr 85 N* 120 I | I 118 N* 80 Cr |
| 6 | Cr 92 SmA 110 N* 135 I | I 133 N* 108 SmA 85 Cr |
| 8 | Cr 98 SmC* 105 SmA 125 N* 140 I | I 138 N* 123 SmA 103 SmC* 90 Cr |
Cr = Crystalline, SmC = Chiral Smectic C, SmA = Smectic A, N* = Chiral Nematic, I = Isotropic liquid.*
Experimental Workflow
Application Notes and Protocols for the Biological Activity Screening of 6-Methoxy-1-naphthoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxy-1-naphthoic acid and its derivatives represent a class of organic compounds with significant potential in drug discovery. The naphthalene core, a bicyclic aromatic hydrocarbon, is a common scaffold in a variety of biologically active molecules. The presence of a methoxy group and a carboxylic acid at specific positions on the naphthalene ring provides opportunities for further chemical modification to generate a library of derivatives with diverse pharmacological properties. This document provides detailed protocols for the initial biological screening of this compound derivatives for their potential anticancer, anti-inflammatory, and antimicrobial activities.
Disclaimer: Due to the limited availability of public data on the systematic biological screening of a series of this compound derivatives, the quantitative data presented in the following tables are for illustrative purposes and are derived from studies on structurally related naphthoic acid and naphthoquinone derivatives. These examples are intended to provide a framework for data presentation and comparison.
Data Presentation: Biological Activities of Naphthoic Acid and Naphthoquinone Derivatives
The following tables summarize the biological activities of compounds structurally related to this compound, providing a reference for the expected range of activities and a template for presenting screening data.
Table 1: Illustrative Anticancer Activity of Naphthoquinone Amide Derivatives
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| NQ-Amide 1 | Naphthoquinone Benzamide | NCI-H187 | 8.5 | Doxorubicin | 0.8 |
| NQ-Amide 2 | Naphthoquinone Naphthamide | KB | 4.2 | Doxorubicin | 1.2 |
| NQ-Amide 3 | Naphthoquinone Naphthamide | KB | 5.1 | Doxorubicin | 1.2 |
Data is illustrative and based on novel naphthoquinone amides synthesized from 1-hydroxy-2-naphthoic acid.[1]
Table 2: Illustrative Anti-inflammatory Activity of Naphthoquinone Derivatives
| Compound ID | Derivative Type | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| NQ-Deriv 1 | 1,4-Naphthoquinone | NO Production Inhibition (RAW 264.7 cells) | 5.8 | Indomethacin | 26.3 |
| NQ-Deriv 2 | 1,4-Naphthoquinone | NO Production Inhibition (RAW 264.7 cells) | 12.4 | Indomethacin | 26.3 |
| 6-MNA | 6-Methoxy-2-naphthoic acid | COX-1 Inhibition | 31.01 | - | - |
| 6-MNA | 6-Methoxy-2-naphthoic acid | COX-2 Inhibition | 19.84 | - | - |
Data is illustrative and based on 1,4-naphthoquinone derivatives and 6-Methoxy-2-naphthoic acid (6-MNA).[2][3]
Table 3: Illustrative Antimicrobial Activity of Naphthoic Acid and Related Derivatives
| Compound ID | Derivative Type | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| NA-Complex 1 | Lanthanum complex of 1-hydroxy-2-naphthoic acid | E. coli | 62.5 | Ciprofloxacin | >1000 |
| NA-Complex 2 | Lanthanum complex of 2-hydroxy-1-naphthoic acid | S. aureus | 125 | Ciprofloxacin | >1000 |
| Aurone-23 | (Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one | MRSA 43300 | - (IZ: 18.33 mm) | Vancomycin | - (IZ: not specified) |
Data is illustrative and based on lanthanum complexes of substituted naphthoic acids and a synthetic aurone with a methoxy-naphthalene moiety. IZ = Inhibition Zone.[4][5]
Experimental Protocols
The following are detailed protocols for the initial screening of this compound derivatives.
Anticancer Activity Screening: MTT Cytotoxicity Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.
Materials:
-
This compound derivatives
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and an untreated control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Activity Screening: Nitric Oxide (NO) Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. The amount of nitrite, a stable product of NO, in the cell culture supernatant is quantified using the Griess reagent.
Materials:
-
This compound derivatives
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control.
Antimicrobial Activity Screening: Minimum Inhibitory Concentration (MIC) Assay
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique to determine the MIC.
Materials:
-
This compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well plates
-
Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)
Protocol:
-
Compound Dilution: In a 96-well plate, perform a serial two-fold dilution of the test compounds in the appropriate broth.
-
Inoculation: Add an equal volume of the standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Visualization of Workflows and Signaling Pathways
Experimental Workflow for Biological Activity Screening
Caption: General workflow for the synthesis and biological screening of novel compounds.
NF-κB Signaling Pathway
Caption: The NF-κB signaling pathway, a key regulator of inflammation.
MAPK Signaling Pathway
Caption: The Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
References
- 1. First synthesis and anticancer activity of novel naphthoquinone amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Naphthoquinone Derivatives with Anti-Inflammatory Activity from Mangrove-Derived Endophytic Fungus Talaromyces sp. SK-S009 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Methoxy-2-naphthoic acid (Standard) | Conference on Nonlinear Systems Biology and Dynamics (CNSD) [ncnsd.org]
- 4. ijper.org [ijper.org]
- 5. jetir.org [jetir.org]
Protocol for monitoring the progress of reactions involving 6-Methoxy-1-naphthoic acid
An essential aspect of chemical synthesis and drug development is the ability to accurately monitor the progress of a reaction. This ensures optimal reaction times, maximizes yield, and minimizes the formation of impurities. For reactions involving 6-Methoxy-1-naphthoic acid, a key intermediate in various synthetic pathways, a robust monitoring protocol is crucial.
This application note provides detailed protocols for monitoring reactions with this compound using three common analytical techniques: Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. These methods offer complementary information, from rapid qualitative checks to precise quantitative analysis.
Overview of Analytical Techniques
-
Thin-Layer Chromatography (TLC): A rapid, inexpensive, and simple method to qualitatively assess reaction progress.[1] It is used to determine the presence of starting material, detect the formation of products, and identify the number of components in the reaction mixture.[1][2]
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating, identifying, and quantifying components in a mixture.[3] It provides high-resolution separation and is suitable for accurate quantitative analysis of the starting material, products, and any byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the molecules in the reaction mixture.[4] By integrating the signals, NMR can be used to determine the relative concentrations of reactants and products, offering a quantitative view of the reaction's progress without the need for chromatographic separation.[4][5]
General Experimental Workflow
The following diagram illustrates the general workflow for monitoring a chemical reaction involving this compound.
Caption: General workflow for reaction monitoring.
Protocol 1: Thin-Layer Chromatography (TLC)
TLC is ideal for quick, frequent checks on the consumption of the starting material and the formation of the product.[6]
A. Materials and Equipment
-
TLC plates (e.g., Silica Gel 60 F254)[2]
-
TLC developing chamber with lid[2]
-
Capillary tubes for spotting[2]
-
Eluent (mobile phase)
-
UV lamp (254 nm) for visualization[2]
-
Forceps
B. Suggested Eluent System For carboxylic acids like this compound, which can cause "tailing" or streaking on the silica plate, a polar solvent system with an acid additive is recommended.[1][2]
-
Primary System: 70:30 Hexane / Ethyl Acetate + 1% Acetic Acid.
-
Alternative System: 98:2 Diethyl Ether / Acetic Acid.[2] The optimal system may require some experimentation to achieve good separation (Rf values between 0.2 and 0.8).
C. Experimental Protocol
-
Prepare the Chamber: Pour a small amount (~0.5 cm depth) of the chosen eluent into the developing chamber, place a piece of filter paper inside to saturate the atmosphere, and cover with the lid.
-
Prepare the Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes on the baseline: "SM" (Starting Material), "R" (Reaction), and "C" (Co-spot).[6]
-
Spot the Plate:
-
SM Lane: Dissolve a tiny amount of pure this compound in a volatile solvent (e.g., ethyl acetate). Use a capillary tube to apply a small spot onto the "SM" mark.
-
R Lane: At a specific time point (e.g., T=1 hour), withdraw a small aliquot from the reaction. Quench it if necessary and dilute with a solvent. Spot this mixture on the "R" mark.
-
C Lane: Apply a spot of the starting material first, then, using the same capillary, apply a spot of the reaction mixture directly on top of it (the "co-spot").[6]
-
-
Develop the Plate: Using forceps, place the spotted TLC plate into the prepared chamber, ensuring the baseline is above the eluent level.[1] Cover the chamber and allow the solvent to rise up the plate by capillary action until it is about 1 cm from the top.[1]
-
Visualize: Remove the plate, immediately mark the solvent front with a pencil, and let the plate dry. Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil.
D. Data Interpretation The progress of the reaction is monitored by observing the disappearance of the starting material spot and the appearance of a new product spot in the "R" lane over time.[7] The product will likely have a different Rf value. For example, in an esterification reaction, the ester product is less polar than the carboxylic acid starting material and will have a higher Rf value.
| Analyte | Hypothetical Rf Value | Observation under UV (254 nm) |
| This compound (SM) | 0.35 | A dark spot appears. |
| Product (e.g., an ester) | 0.60 | A new dark spot appears at a higher position. |
| Reaction Mixture (t=0) | 0.35 | A single spot corresponding to the SM. |
| Reaction Mixture (intermediate) | 0.35 and 0.60 | Two spots are visible, indicating both SM and product are present. |
| Reaction Mixture (complete) | 0.60 | The SM spot (Rf=0.35) has disappeared, only the product spot remains. |
| Rf values are highly dependent on the exact TLC conditions (plate, solvent, temperature). |
Protocol 2: High-Performance Liquid Chromatography (HPLC)
HPLC is used for accurate quantitative monitoring. A reverse-phase HPLC method is suitable for separating aromatic carboxylic acids.[8][9]
A. Materials and Equipment
-
HPLC system with UV detector
-
Reverse-phase column (e.g., C18, 5 µm, 4.6 x 150 mm)
-
HPLC-grade solvents (Acetonitrile, Water)
-
Acid modifier (e.g., Phosphoric acid or Formic acid for MS-compatibility)[8][9]
-
Syringe filters (0.45 µm) and vials
B. Experimental Protocol
-
Method Setup: Configure the HPLC system according to the parameters in the table below. This method is adapted from a protocol for the closely related 6-Methoxy-2-naphthoic acid.[8][9]
-
Sample Preparation:
-
At each time point, withdraw an aliquot from the reaction.
-
Quench the reaction in the aliquot (e.g., by adding to a cold solvent) and dilute it to a known volume in a volumetric flask using the mobile phase as the diluent.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Inject a standard solution of pure this compound to determine its retention time and generate a calibration curve if absolute quantification is needed.
-
Inject the prepared samples from the reaction time points.
-
-
Data Interpretation: Monitor the chromatograms over time. The reaction progress is determined by the decrease in the peak area of the this compound peak and the increase in the peak area of the product peak. The percentage conversion can be calculated from the relative peak areas (assuming similar response factors) or from a calibration curve.
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., Newcrom R1 or equivalent)[8] |
| Mobile Phase | Acetonitrile : Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid[8] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Expected Retention Time (SM) | ~3-5 minutes (highly method-dependent) |
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides both structural confirmation and quantitative data based on signal integration.[5]
A. Materials and Equipment
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆) compatible with the reaction solvent
-
Internal standard (optional, for absolute quantification)
B. Experimental Protocol
-
Sample Preparation:
-
At a given time point, withdraw an aliquot from the reaction mixture.
-
Remove the reaction solvent under reduced pressure (if it is not a deuterated solvent).
-
Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
-
Acquisition:
-
Acquire a proton (¹H) NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T1) for accurate integration if quantification is desired.
-
-
Data Processing and Interpretation:
-
Process the spectrum (phasing, baseline correction).
-
Integrate the signals corresponding to unique protons of the starting material and the product. For this compound, characteristic signals would be the methoxy (-OCH₃) protons and the aromatic protons.
-
Calculate the molar ratio of product to starting material from the integrals. For example, if a unique signal for the starting material (Integral_SM) represents 1 proton, and a unique signal for the product (Integral_P) also represents 1 proton, the conversion can be estimated as: % Conversion = [Integral_P / (Integral_P + Integral_SM)] * 100
-
| Proton Type | Plausible Chemical Shift (δ, ppm) for SM | Expected Change Upon Reaction (e.g., Esterification) |
| Carboxylic Acid (-COOH) | ~11-13 ppm | Signal disappears. |
| Aromatic (Ar-H) | ~7.2-8.5 ppm | Shifts in aromatic region will occur, specific to the product structure. |
| Methoxy (-OCH₃) | ~4.0 ppm | Minor shift expected. May be a useful signal for monitoring if it is well-resolved from other peaks. |
| Product-specific (e.g., Ester -OCH₃) | N/A | A new signal appears, e.g., ~3.9 ppm for a methyl ester. |
| Shifts are approximate and depend on the solvent and specific molecular structure. |
Comparison of Monitoring Techniques
The choice of technique depends on the specific requirements of the analysis, such as the need for speed, quantitative accuracy, or structural information.
Caption: Relationship between analytical techniques.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 3. HPLC Method for Analysis of Phthalic acid on Primesep B Column | SIELC Technologies [sielc.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Separation of 6-Methoxy-2-naphthoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. 6-Methoxy-2-naphthoic acid | SIELC Technologies [sielc.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Methoxy-1-naphthoic acid
Welcome to the technical support center for the synthesis of 6-Methoxy-1-naphthoic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in improving the yield and purity of your synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly when using the Grignard reaction with 1-bromo-6-methoxynaphthalene and carbon dioxide, or the oxidation of 6-methoxy-1-naphthaldehyde.
Q1: My Grignard reaction to form this compound is not initiating. What are the possible causes and solutions?
A1: Failure to initiate a Grignard reaction is a common issue, often related to the reaction conditions and reagents. Here are the primary causes and troubleshooting steps:
-
Presence of Moisture: Grignard reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). The solvent (typically anhydrous ether or THF) must be strictly anhydrous.
-
Inactive Magnesium Surface: The magnesium turnings may have an oxide layer that prevents the reaction. Activate the magnesium by one of the following methods:
-
Adding a small crystal of iodine.
-
Adding a few drops of 1,2-dibromoethane.
-
Stirring the magnesium turnings vigorously under an inert atmosphere to physically break the oxide layer.
-
-
Impure Starting Material: The starting material, 1-bromo-6-methoxynaphthalene, should be pure and dry. Impurities can inhibit the reaction.
Q2: The yield of my Grignard reaction is low, and I am observing the formation of a significant amount of a biphenyl byproduct. How can I improve this?
A2: Low yields and the formation of biphenyls (in this case, 1,1'-bis(6-methoxynaphthalene)) are often linked. This side reaction, known as Wurtz coupling, competes with the formation of the Grignard reagent. To minimize this:
-
Control the Rate of Addition: Add the solution of 1-bromo-6-methoxynaphthalene to the magnesium turnings slowly and at a rate that maintains a gentle reflux. This keeps the concentration of the aryl bromide low in the reaction mixture, disfavoring the coupling reaction.
-
Maintain Appropriate Temperature: While the reaction needs to be initiated (sometimes with gentle heating), avoid excessive temperatures which can promote side reactions.
-
Use an Appropriate Solvent: Tetrahydrofuran (THF) is often preferred over diethyl ether as it can help to solvate the Grignard reagent more effectively.
Q3: During the carboxylation step with CO₂, my yield of this compound is lower than expected. What could be the issue?
A3: Inefficient carboxylation can be a significant contributor to low overall yield. Consider the following:
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Purity and Delivery of CO₂: Use dry carbon dioxide gas or freshly crushed dry ice. If using dry ice, ensure it is free of condensed water. When bubbling CO₂ gas, ensure a good dispersion into the reaction mixture with vigorous stirring.
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Reaction Temperature: The carboxylation reaction is typically carried out at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions of the highly reactive Grignard reagent.
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Work-up Procedure: After carboxylation, the reaction mixture needs to be acidified to protonate the carboxylate salt. Ensure sufficient acidification and thorough extraction of the product into the organic phase.
Q4: I am attempting to synthesize this compound by oxidizing 6-methoxy-1-naphthaldehyde, but the reaction is incomplete or I am getting over-oxidation products. What should I do?
A4: The oxidation of aldehydes to carboxylic acids requires careful control of the reaction conditions to ensure complete conversion without degrading the product.
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Choice of Oxidant: Common oxidants for this transformation include potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like sodium chlorite (NaClO₂). The choice of oxidant can significantly impact the reaction's success. For substrates sensitive to harsh conditions, milder oxidants are preferable.
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Reaction Temperature: Over-oxidation can occur at elevated temperatures. Running the reaction at a lower temperature for a longer period can improve selectivity.
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Stoichiometry of the Oxidant: Using an excess of the oxidizing agent can lead to the formation of byproducts. Carefully control the stoichiometry of the oxidant.
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Monitoring the Reaction: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the progress of the reaction and stop it once the starting material is consumed to prevent over-oxidation.
Frequently Asked Questions (FAQs)
Q5: What are the most common synthetic routes to prepare this compound?
A5: The two most prevalent synthetic strategies are:
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Grignard Reaction: This involves the formation of a Grignard reagent from 1-bromo-6-methoxynaphthalene, followed by carboxylation with carbon dioxide. This is a reliable method for introducing the carboxylic acid group.
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Oxidation: This route typically starts with a precursor having a methyl or formyl group at the 1-position of 6-methoxynaphthalene, which is then oxidized to the carboxylic acid. For instance, the oxidation of 6-methoxy-1-naphthaldehyde.
Q6: How can I purify the final this compound product?
A6: Purification is crucial to obtain a high-purity product. Common methods include:
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Recrystallization: This is a highly effective method for purifying solid organic compounds. A suitable solvent system needs to be identified where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble at all temperatures or are insoluble.
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Column Chromatography: For removing impurities with similar solubility profiles, silica gel column chromatography can be employed. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) is used to separate the desired product from byproducts.
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Acid-Base Extraction: Since the product is a carboxylic acid, it can be separated from neutral organic impurities by dissolving the crude product in an organic solvent and extracting with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution). The aqueous layer containing the carboxylate salt is then washed with an organic solvent, and the carboxylic acid is re-precipitated by acidification.
Q7: What are the key safety precautions to consider during the synthesis of this compound?
A7: Safety should always be the top priority in the laboratory. Key precautions include:
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Handling of Grignard Reagents: Grignard reagents are highly reactive and pyrophoric. They must be handled under an inert atmosphere and away from any sources of water or protic solvents.
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Use of Oxidizing Agents: Strong oxidizing agents can be corrosive and may react violently with other substances. Always handle them with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
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Solvent Safety: Organic solvents used in the synthesis are often flammable. Avoid open flames and ensure proper ventilation.
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Personal Protective Equipment: Always wear appropriate PPE, including safety goggles, lab coat, and gloves.
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol is adapted from established procedures for the synthesis of naphthoic acids.[1]
Step 1: Preparation of 1-bromo-6-methoxynaphthalene
Detailed protocols for the synthesis of 1-bromo-6-methoxynaphthalene are available in the literature. A common method involves the bromination of 6-methoxynaphthalene.
Step 2: Grignard Reagent Formation and Carboxylation
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Reaction Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. All glassware must be thoroughly oven-dried and assembled while hot under a stream of dry nitrogen or argon.
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Initiation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine. In the dropping funnel, place a solution of 1-bromo-6-methoxynaphthalene (1 equivalent) in anhydrous tetrahydrofuran (THF). Add a small amount of the bromide solution to the magnesium and gently warm the mixture to initiate the reaction. The disappearance of the iodine color and the onset of bubbling indicate the start of the reaction.
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Grignard Formation: Once the reaction has started, add the remaining 1-bromo-6-methoxynaphthalene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
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Carboxylation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly bubble dry carbon dioxide gas through the solution with vigorous stirring for 2-3 hours, or add an excess of freshly crushed dry ice to the reaction mixture.
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Work-up: Allow the reaction mixture to warm to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Acidify the mixture with 1 M hydrochloric acid to a pH of approximately 2.
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Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or toluene).
Protocol 2: Synthesis of this compound by Oxidation of 6-methoxy-1-naphthaldehyde
This protocol is based on general methods for the oxidation of naphthaldehydes.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-methoxy-1-naphthaldehyde (1 equivalent) in a suitable solvent such as acetone or a mixture of t-butanol and water.
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Oxidation: To the stirred solution, add a solution of the oxidizing agent. A common and effective method uses sodium chlorite (NaClO₂) in the presence of a phosphate buffer and a chlorine scavenger like 2-methyl-2-butene. Add the sodium chlorite solution dropwise at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting aldehyde is consumed.
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Work-up: Quench the reaction by adding a reducing agent such as sodium sulfite to destroy any excess oxidant. Acidify the reaction mixture with hydrochloric acid.
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Extraction and Purification: Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The resulting crude this compound can be purified by recrystallization or column chromatography.
Data Presentation
The following tables summarize typical reaction parameters that can be used as a starting point for the synthesis of this compound. Yields are indicative and can vary based on reaction scale and specific conditions.
Table 1: Reaction Parameters for Grignard Synthesis of Naphthoic Acids
| Parameter | Condition | Reference |
| Starting Material | 1-Bromonaphthalene derivative | [1] |
| Reagents | Magnesium, Carbon Dioxide | [1] |
| Solvent | Anhydrous Ether or THF | [2] |
| Reaction Temperature | Reflux for Grignard formation; -78°C to 0°C for carboxylation | [1] |
| Typical Yield | 60-75% | [1] |
Table 2: Reaction Parameters for Oxidation of Naphthaldehydes
| Parameter | Condition |
| Starting Material | Naphthaldehyde derivative |
| Oxidizing Agent | Potassium Permanganate or Sodium Chlorite |
| Solvent | Acetone, t-Butanol/Water |
| Reaction Temperature | Room Temperature to 50°C |
| Typical Yield | 70-90% |
Mandatory Visualization
Caption: Workflow for the synthesis of this compound via Grignard reaction.
Caption: Workflow for the synthesis of this compound via oxidation.
Caption: Troubleshooting decision tree for low yield in the synthesis of this compound.
References
Common side reactions in the synthesis of 6-Methoxy-1-naphthoic acid and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Methoxy-1-naphthoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent laboratory-scale methods for the synthesis of this compound are:
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Carboxylation of an organometallic reagent: This typically involves the formation of a Grignard or organolithium reagent from 1-bromo-6-methoxynaphthalene, followed by quenching with carbon dioxide (dry ice).
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Oxidation of 6-methoxy-1-methylnaphthalene: The methyl group at the 1-position of the naphthalene ring is oxidized to a carboxylic acid using a strong oxidizing agent.
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Hydrolysis of 6-methoxy-1-cyanonaphthalene: The cyano group can be hydrolyzed under acidic or basic conditions to yield the carboxylic acid.
Q2: What are the critical parameters to control during the Grignard reaction to minimize side products?
A2: To minimize side product formation during the Grignard synthesis, it is crucial to use anhydrous solvents (typically THF or diethyl ether), high-quality magnesium turnings, and to maintain an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by moisture or oxygen. Temperature control is also important, especially during the addition of the alkyl halide and the carboxylation step.
Q3: Which oxidizing agents are suitable for the conversion of 6-methoxy-1-methylnaphthalene?
A3: Strong oxidizing agents are required for this conversion. Potassium permanganate (KMnO₄) is a common choice, often used in a basic aqueous solution. Other potential oxidants include chromium trioxide (CrO₃) in acetic acid (Jones oxidation) or catalytic oxidation with cobalt and manganese salts in the presence of a bromine source under an oxygen atmosphere.[1]
Q4: How can I monitor the progress of the hydrolysis of 6-methoxy-1-cyanonaphthalene?
A4: The progress of the hydrolysis reaction can be monitored by thin-layer chromatography (TLC). The disappearance of the starting nitrile and the appearance of the carboxylic acid product (and potentially the intermediate amide) can be observed. A change in the solubility of the reaction mixture may also indicate the formation of the carboxylic acid salt (under basic conditions) or the carboxylic acid (upon acidification).
Troubleshooting Guides
Synthesis Route 1: Carboxylation of 1-Bromo-6-methoxynaphthalene via Grignard Reagent
Problem 1: Low yield of this compound.
| Possible Cause | Suggested Solution |
| Inactive Magnesium: | Use fresh, high-quality magnesium turnings. Activate the magnesium by gentle heating, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane. |
| Wet reagents or glassware: | Thoroughly dry all glassware in an oven before use. Use anhydrous solvents. Ensure the 1-bromo-6-methoxynaphthalene starting material is dry. |
| Presence of oxygen: | Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction. |
| Inefficient carboxylation: | Use freshly crushed, high-quality dry ice. Add the Grignard reagent to a large excess of crushed dry ice to ensure rapid and complete reaction. |
Problem 2: Presence of significant impurities in the final product.
| Impurity | Identification | Cause | Prevention/Removal |
| 6-Methoxynaphthalene | Lower Rf on TLC than the product. | Incomplete formation of the Grignard reagent or quenching by moisture/oxygen. | Ensure complete reaction of the starting bromide. Use anhydrous conditions. |
| Bis(6-methoxynaphthyl) (dimer) | Very low polarity, high Rf on TLC. | Wurtz-type coupling of the Grignard reagent with unreacted bromide. | Add the bromide slowly to the magnesium. Ensure efficient stirring. |
| Bis(6-methoxynaphthyl) ketone | Intermediate polarity. | Reaction of the Grignard reagent with the initially formed carboxylate salt. | Perform the carboxylation at low temperature and with a large excess of CO₂.[2] |
Synthesis Route 2: Oxidation of 6-Methoxy-1-methylnaphthalene
Problem 1: Incomplete reaction or low conversion.
| Possible Cause | Suggested Solution |
| Insufficient oxidant: | Use a sufficient molar excess of the oxidizing agent (e.g., KMnO₄). |
| Low reaction temperature: | The oxidation may require heating to proceed at a reasonable rate. Maintain the recommended reaction temperature. |
| Poor solubility of reactants: | Use a co-solvent or a phase-transfer catalyst to improve the solubility and interaction of the reactants. |
Problem 2: Formation of byproducts.
| Impurity | Identification | Cause | Prevention/Removal |
| 6-Methoxy-1-naphthaldehyde | Intermediate product of oxidation. | Incomplete oxidation. | Increase reaction time, temperature, or amount of oxidant.[1] |
| Ring cleavage products (e.g., phthalic acid derivatives) | Highly polar byproducts. | Over-oxidation due to harsh reaction conditions. | Use milder reaction conditions (lower temperature, controlled addition of oxidant). |
Synthesis Route 3: Hydrolysis of 6-Methoxy-1-cyanonaphthalene
Problem 1: Incomplete hydrolysis.
| Possible Cause | Suggested Solution |
| Insufficient acid or base: | Use a sufficient concentration of the hydrolyzing agent (e.g., concentrated HCl or NaOH solution). |
| Short reaction time or low temperature: | Ensure the reaction is heated for a sufficient duration as hydrolysis of nitriles can be slow. |
Problem 2: Presence of amide intermediate.
| Impurity | Identification | Cause | Prevention/Removal |
| 6-Methoxy-1-naphthamide | Intermediate in the hydrolysis process. | Incomplete hydrolysis. | Prolong the reaction time or increase the concentration of the acid/base to drive the reaction to completion. The amide can be separated from the carboxylic acid by extraction from a basic solution (the carboxylate will be in the aqueous phase). |
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound (Hypothetical Data)
| Parameter | Grignard Reaction | Oxidation of Methyl Group | Hydrolysis of Nitrile |
| Starting Material | 1-Bromo-6-methoxynaphthalene | 6-Methoxy-1-methylnaphthalene | 6-Methoxy-1-cyanonaphthalene |
| Typical Yield | 60-75% | 50-70% | 70-90% |
| Purity before Recrystallization | ~90% | ~85% | ~95% |
| Major Side Products | Dimer, Ketone | Aldehyde, Over-oxidation products | Amide |
| Reaction Conditions | Anhydrous, inert atmosphere, low temp. | High temperature, strong oxidant | Strong acid or base, heating |
Note: The data presented in this table are hypothetical and intended for comparative purposes. Actual yields and purities will vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
Materials:
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1-Bromo-6-methoxynaphthalene
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Magnesium turnings
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Anhydrous diethyl ether or THF
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Dry ice (solid CO₂)
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Concentrated hydrochloric acid
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Sodium hydroxide
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Toluene for recrystallization
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Iodine (crystal)
Procedure:
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In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).
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Add a small crystal of iodine and a small amount of anhydrous diethyl ether.
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In the dropping funnel, place a solution of 1-bromo-6-methoxynaphthalene (1.0 eq) in anhydrous diethyl ether.
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Add a small portion of the bromide solution to the magnesium. If the reaction does not start, gently warm the flask.
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Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
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Cool the reaction mixture to room temperature.
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In a separate large beaker, place a large excess of crushed dry ice.
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Slowly pour the Grignard solution onto the dry ice with vigorous stirring.
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Allow the mixture to warm to room temperature, during which the excess CO₂ will sublime.
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Add dilute hydrochloric acid to quench the reaction and dissolve the magnesium salts.
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Separate the organic layer and extract the aqueous layer with diethyl ether.
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Combine the organic layers and extract the product with a 10% sodium hydroxide solution.
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Wash the aqueous extract with diethyl ether to remove non-acidic impurities.
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Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the crude this compound.
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Collect the solid by vacuum filtration, wash with cold water, and dry.
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Purify the crude product by recrystallization from toluene.
Protocol 2: Synthesis of this compound by Oxidation
Materials:
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6-Methoxy-1-methylnaphthalene
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Potassium permanganate (KMnO₄)
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Sodium hydroxide
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Concentrated hydrochloric acid
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Sodium bisulfite
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Toluene or ethanol for recrystallization
Procedure:
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In a round-bottom flask, dissolve 6-methoxy-1-methylnaphthalene (1.0 eq) in a suitable solvent like pyridine or aqueous t-butanol.
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Prepare a solution of potassium permanganate (3-4 eq) in water.
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Slowly add the KMnO₄ solution to the stirred solution of the starting material. The reaction is exothermic, so cooling may be necessary.
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Heat the reaction mixture to reflux for several hours until the purple color of the permanganate has disappeared.
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Cool the reaction mixture and filter off the manganese dioxide precipitate.
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Wash the precipitate with a dilute sodium hydroxide solution.
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Combine the filtrate and washings. If necessary, add sodium bisulfite to destroy any remaining permanganate or manganese dioxide.
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Acidify the clear solution with concentrated hydrochloric acid to precipitate the crude this compound.
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Collect the solid by vacuum filtration, wash with cold water, and dry.
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Purify the crude product by recrystallization from a suitable solvent like toluene or ethanol.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in the Grignard synthesis of this compound.
Caption: Reaction pathway and common side reactions in the oxidation of 6-methoxy-1-methylnaphthalene.
Caption: Logical relationships between reaction conditions and outcomes in the Grignard synthesis.
References
Technical Support Center: Purification of 6-Methoxy-1-naphthoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the purification challenges of 6-Methoxy-1-naphthoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials from the synthesis, such as 6-methoxy-1-naphthaldehyde or the corresponding Grignard reagent precursor. Byproducts from side reactions may also be present, which could include other isomers of methoxy-naphthoic acid or related naphthalene derivatives. The presence of residual solvents from the reaction or initial work-up is also a common issue.
Q2: What is the typical melting point of pure this compound?
A2: The melting point of pure this compound is reported to be in the range of 180-180.5°C. A broad or depressed melting point of your purified product often indicates the presence of residual impurities.
Q3: Which purification techniques are most effective for this compound?
A3: The two most common and effective purification techniques for solid organic compounds like this compound are recrystallization and column chromatography. Recrystallization is often preferred for larger quantities if a suitable solvent can be identified, as it is generally less labor-intensive. Column chromatography offers higher resolution for separating impurities with similar polarities to the desired compound.
Q4: How can I remove colored impurities from my sample?
A4: Colored impurities, which are often non-polar, can sometimes be removed by treating a solution of the crude product with activated charcoal before filtration and crystallization. However, it is important to use the minimum amount of charcoal necessary, as it can also adsorb the desired product, leading to lower yields.
Purification Workflow
Caption: A flowchart illustrating the decision-making process and steps for purifying this compound.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| Compound does not dissolve | - Insufficient solvent.- Incorrect solvent choice. | - Add more solvent in small portions while heating.- Try a more polar solvent or a solvent mixture. |
| "Oiling out" instead of crystallization | - The solution is supersaturated.- The boiling point of the solvent is higher than the melting point of the compound.- High concentration of impurities. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Use a lower-boiling solvent or a solvent pair.- Perform a preliminary purification step like a quick filtration through a silica plug. |
| No crystals form upon cooling | - Too much solvent was used.- The solution is not saturated. | - Boil off some of the solvent to concentrate the solution and try cooling again.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of pure this compound. |
| Low recovery of purified product | - The compound is too soluble in the cold solvent.- Premature crystallization during hot filtration.- Too much product washed away during filtration. | - Ensure the solution is thoroughly cooled in an ice bath before filtration.- Preheat the filtration apparatus (funnel and flask) before hot filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of spots on TLC | - Inappropriate solvent system (eluent). | - Adjust the polarity of the eluent. For normal phase silica gel, increase polarity by adding more of the polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate mixture). For reverse phase, decrease polarity by adding more of the organic solvent (e.g., acetonitrile in a water/acetonitrile mixture). |
| Compound is stuck on the column | - Eluent is not polar enough.- Compound is interacting strongly with the stationary phase (e.g., acidic compound on basic alumina). | - Gradually increase the polarity of the eluent.- Ensure the stationary phase is appropriate. For an acidic compound like this compound, silica gel is generally suitable. |
| Cracking or channeling of the column bed | - Improper packing of the column. | - Ensure the stationary phase is packed uniformly without any air bubbles. Applying gentle pressure can help create a more compact and even bed. |
| Broad or tailing peaks | - Column overloading.- Compound is slowly degrading on the column. | - Use a larger column or load less crude material.- Run the column more quickly or consider using a less reactive stationary phase. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is based on the successful recrystallization of the parent compound, 1-naphthoic acid, and is a good starting point for optimization.[1]
1. Solvent Selection:
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Test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating.
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Good candidate solvents will show low solubility at room temperature and high solubility when hot.
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Based on the purification of similar aromatic carboxylic acids, suitable solvents to test include toluene, ethanol, methanol, acetic acid, or mixtures such as ethanol/water or toluene/hexane.[2]
2. Dissolution:
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Place the crude this compound in an Erlenmeyer flask.
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Add a minimal amount of the chosen hot solvent while stirring until the solid just dissolves.
3. Hot Filtration (Optional):
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If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
4. Crystallization:
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Allow the hot, clear solution to cool slowly to room temperature.
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Once at room temperature, place the flask in an ice bath to maximize crystal formation.
5. Isolation and Washing:
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
6. Drying:
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Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
7. Analysis:
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Determine the melting point of the recrystallized product and compare it to the literature value.
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Assess purity using Thin Layer Chromatography (TLC).
Protocol 2: Column Chromatography of this compound
This is a general protocol for the purification of an aromatic carboxylic acid using silica gel chromatography.
1. Stationary Phase and Eluent Selection:
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Use silica gel as the stationary phase.
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Determine a suitable eluent system using TLC. A good starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or diethyl ether). Adjust the ratio to achieve a retention factor (Rf) of approximately 0.2-0.4 for this compound. A small amount of acetic acid (e.g., 0.5-1%) can be added to the eluent to improve peak shape and reduce tailing of the carboxylic acid.
2. Column Packing:
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Prepare a slurry of silica gel in the chosen eluent.
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Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the column is packed uniformly without cracks or air bubbles.
3. Sample Loading:
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Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent that will be adsorbed by the silica gel.
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Carefully apply the sample to the top of the column.
4. Elution:
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Begin eluting the column with the chosen solvent system, collecting fractions.
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The polarity of the eluent can be gradually increased (gradient elution) to speed up the elution of the desired compound after impurities have been washed off.
5. Fraction Analysis:
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Monitor the collected fractions by TLC to identify those containing the pure product.
6. Isolation:
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Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
7. Analysis:
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Confirm the purity of the final product by measuring its melting point and obtaining spectroscopic data (e.g., NMR).
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₀O₃ |
| Molecular Weight | 202.21 g/mol |
| Melting Point | 180-180.5 °C |
| Appearance | Off-white to light yellow solid |
Table 2: Suggested Solvents for Recrystallization Screening
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Toluene | Non-polar | 111 | Good for non-polar impurities. |
| Ethanol | Polar Protic | 78 | Good general-purpose solvent. |
| Methanol | Polar Protic | 65 | Similar to ethanol, but more polar. |
| Acetic Acid | Polar Protic | 118 | Can be effective for carboxylic acids. |
| Ethanol/Water | Variable | Variable | A polar mixture, adjust ratio for optimal solubility. |
| Toluene/Hexane | Non-polar | Variable | A non-polar mixture, good for fine-tuning solubility. |
References
Technical Support Center: Optimizing Derivativatization of 6-Methoxy-1-naphthoic Acid
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the reaction conditions for the derivatization of 6-methoxy-1-naphthoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the derivatization of this compound?
A1: The most common derivatization methods for this compound involve the activation of the carboxylic acid group, followed by reaction with a nucleophile. The two primary methods are:
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Esterification: Reacting the acid with an alcohol in the presence of an acid catalyst or a coupling agent to form an ester.
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Amidation: Reacting the acid with an amine in the presence of a coupling agent to form an amide.
Q2: How can I activate the carboxylic acid group for derivatization?
A2: Activation of the carboxylic acid is crucial for efficient derivatization. Common methods include:
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Conversion to an acyl chloride: Using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This is a highly effective but often harsh method.
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Use of coupling agents: Reagents such as dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) are widely used for milder and more controlled reactions.
Q3: What are the key parameters to consider when optimizing the reaction conditions?
A3: To optimize the derivatization of this compound, consider the following parameters:
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Solvent: The choice of solvent can significantly impact reaction kinetics and solubility of reactants.
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Temperature: Reaction temperature affects the rate of reaction and the stability of reactants and products.
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Reaction Time: Sufficient time is required for the reaction to go to completion, but prolonged reaction times can lead to side product formation.
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Stoichiometry of Reagents: The molar ratio of the acid, coupling agent, and nucleophile should be carefully controlled to maximize yield and minimize side reactions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete activation of the carboxylic acid.2. Poor nucleophilicity of the alcohol or amine.3. Unfavorable reaction temperature or time.4. Degradation of starting material or product. | 1. Increase the amount of coupling agent or switch to a more reactive one (e.g., from EDC to HATU).2. Add a catalyst such as 4-dimethylaminopyridine (DMAP) for esterifications. For amidation, ensure the amine is not protonated (add a non-nucleophilic base if necessary).3. Systematically vary the reaction temperature and monitor the reaction progress using TLC or LC-MS.4. Use milder reaction conditions and ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to air or moisture. |
| Formation of Side Products | 1. Racemization of chiral centers.2. Formation of N-acylurea byproduct (with carbodiimide coupling agents).3. Self-condensation of the starting material. | 1. Use a racemization-suppressing additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).2. Add HOBt or a similar additive to trap the activated intermediate and prevent rearrangement to N-acylurea. The urea byproduct is often insoluble in common organic solvents and can be removed by filtration.3. Use a more dilute reaction mixture or add the activated acid slowly to the nucleophile solution. |
| Difficulty in Product Purification | 1. Co-elution of the product with starting materials or byproducts.2. Poor solubility of the product. | 1. Optimize the chromatography conditions (e.g., change the solvent system, use a different stationary phase).2. Consider recrystallization from a suitable solvent system to purify the product. |
Quantitative Data on Reaction Conditions
Table 1: Effect of Coupling Agent and Additive on Amide Formation Yield
| Coupling Agent | Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| EDC | HOBt | DMF | 25 | 12 | 85 |
| DCC | HOBt | CH₂Cl₂ | 25 | 12 | 82 |
| HATU | DIPEA | DMF | 25 | 4 | 95 |
| PyBOP | DIPEA | DMF | 25 | 6 | 92 |
Yields are approximate and can vary based on the specific amine used.
Table 2: Influence of Solvent on Esterification Yield
| Alcohol | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methanol | H₂SO₄ | Methanol (reflux) | 65 | 8 | 90 |
| Ethanol | H₂SO₄ | Ethanol (reflux) | 78 | 8 | 88 |
| Isopropanol | H₂SO₄ | Toluene (reflux) | 110 | 12 | 75 |
Yields are for the formation of the corresponding methyl, ethyl, and isopropyl esters.
Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis using HATU
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Dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).
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Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the solution.
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Add HATU (1.2 eq) to the mixture and stir for 15 minutes at room temperature to pre-activate the acid.
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Add the desired amine (1.1 eq) to the reaction mixture.
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Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
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Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
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Purify the crude product by column chromatography.
Protocol 2: General Procedure for Esterification using Thionyl Chloride
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Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol), which will act as both reactant and solvent.
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Cool the mixture to 0 °C in an ice bath.
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Slowly add thionyl chloride (SOCl₂) (1.5 eq) dropwise to the suspension.
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After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture and remove the excess alcohol under reduced pressure.
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Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
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Dry the organic layer, concentrate, and purify the ester product by column chromatography or recrystallization.
Visualizations
Technical Support Center: Resolving Solubility Challenges of 6-Methoxy-1-naphthoic Acid
Welcome to the technical support center for 6-Methoxy-1-naphthoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a crystalline solid that is sparingly soluble in water but demonstrates better solubility in many common organic solvents. Its solubility is influenced by the solvent's polarity, temperature, and the pH of the medium. The presence of the carboxylic acid group allows for a significant increase in aqueous solubility at higher pH due to the formation of the more soluble carboxylate salt.
Q2: I am observing poor solubility of this compound in my reaction. What are the initial troubleshooting steps?
Poor solubility can lead to incomplete reactions and lower yields. Here is a logical workflow to address this issue:
Caption: A general troubleshooting workflow for addressing poor solubility.
Q3: How does pH adjustment improve the solubility of this compound in aqueous media?
The carboxylic acid moiety of this compound has a predicted pKa of approximately 3.66. By increasing the pH of the aqueous solution above the pKa, the carboxylic acid is deprotonated to form the corresponding carboxylate anion. This ionized form is significantly more polar and, therefore, more soluble in water. A general rule of thumb is to adjust the pH to at least two units above the pKa for complete dissolution.
Caption: pH-dependent solubility of this compound.
Troubleshooting Guides
Issue 1: Poor Solubility in Aprotic Organic Solvents
Symptoms:
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The compound does not fully dissolve in solvents like tetrahydrofuran (THF), dioxane, or toluene at room temperature.
-
The reaction mixture is a suspension instead of a homogenous solution.
Possible Causes:
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The concentration of this compound exceeds its solubility limit in the chosen solvent.
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The reaction temperature is too low.
Solutions:
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Table 1: Solubility of 1-Naphthoic Acid in Various Organic Solvents (as a proxy)
Solvent Polarity Index Qualitative Solubility Methanol 6.6 High Ethanol 5.2 High Acetone 5.1 Moderate Dichloromethane 3.4 Moderate Tetrahydrofuran (THF) 4.2 Moderate Ethyl Acetate 4.3 Moderate Toluene 2.4 Low | Hexane | 0.0 | Very Low |
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Temperature Increase: Gently heating the reaction mixture can significantly increase the solubility of this compound. It is crucial to ensure that the elevated temperature does not negatively impact the stability of other reactants or reagents.
Experimental Protocol: Solubility Enhancement by Heating
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Suspend the this compound in the chosen reaction solvent in a flask equipped with a condenser.
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Begin stirring the mixture.
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Gradually increase the temperature of the reaction mixture using a suitable heating mantle or oil bath.
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Monitor the dissolution of the solid. Maintain the lowest temperature at which the compound fully dissolves.
-
-
Use of Co-solvents: If a single solvent is not effective, a co-solvent system can be employed. Adding a small amount of a solvent in which the compound is highly soluble (e.g., DMF or DMSO) to the primary reaction solvent can enhance overall solubility.
Experimental Protocol: Utilizing a Co-solvent System
-
Attempt to dissolve the this compound in the primary reaction solvent.
-
If solubility is poor, add a co-solvent (e.g., DMF, DMSO) dropwise while stirring.
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Continue adding the co-solvent in small increments (e.g., 1-5% of the total volume) until the compound dissolves.
-
Ensure the co-solvent is compatible with your reaction conditions.
-
Issue 2: Precipitation Upon Addition to an Aqueous Medium
Symptoms:
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A stock solution of this compound in an organic solvent precipitates when added to an aqueous buffer.
Possible Causes:
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The pH of the aqueous buffer is below the pKa of the carboxylic acid, causing the more soluble carboxylate to convert to the less soluble protonated form.
-
The final concentration of the compound in the aqueous medium exceeds its solubility limit.
Solutions:
-
pH Adjustment of the Aqueous Medium: Ensure the pH of the final aqueous solution is at least 2 units higher than the pKa of this compound (~pKa 3.66).
Experimental Protocol: pH Modification for Aqueous Solubility
-
Prepare the aqueous buffer.
-
Measure the pH of the buffer.
-
If the pH is below 5.7, slowly add a suitable base (e.g., 1M NaOH or K₂CO₃) dropwise while monitoring the pH until it is in the desired range (e.g., pH 7.4).
-
Slowly add the stock solution of this compound to the pH-adjusted buffer with vigorous stirring.
Caption: Workflow for diluting an organic stock solution into an aqueous medium.
-
-
In-situ Salt Formation: For reactions conducted in organic solvents where the presence of a base is tolerated, converting the carboxylic acid to its salt form in situ can improve solubility.
Experimental Protocol: In-situ Salt Formation
-
Suspend this compound in the aprotic organic solvent (e.g., THF, Dioxane).
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Add one equivalent of a suitable non-nucleophilic base (e.g., triethylamine, DBU).
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Stir the mixture at room temperature. The formation of the more soluble salt should result in a clear solution.
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This technical support guide provides a starting point for addressing the solubility challenges of this compound. The optimal solution will depend on the specific requirements of your experimental setup.
Identifying and removing impurities from 6-Methoxy-1-naphthoic acid samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Methoxy-1-naphthoic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures for identifying and removing impurities.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in a sample of this compound?
A1: Impurities in this compound samples can originate from the synthetic route used. A common method for its synthesis involves the Grignard reaction of 1-bromo-6-methoxynaphthalene with carbon dioxide. Potential impurities from this process may include:
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Unreacted starting materials: 1-bromo-6-methoxynaphthalene.
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Byproducts of the Grignard reaction: Biphenyl derivatives formed from the coupling of the Grignard reagent.
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Isomeric impurities: 6-Methoxy-2-naphthoic acid, if the starting materials contain isomeric impurities.
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Related substances: Other naphthalene derivatives formed through side reactions.
Q2: How can I identify the impurities in my this compound sample?
A2: Several analytical techniques can be employed for impurity identification:
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High-Performance Liquid Chromatography (HPLC): A powerful technique for separating the main component from its impurities. A reversed-phase HPLC method can be developed to resolve different components.
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Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities. Derivatization may be necessary for non-volatile compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the main compound and any impurities present in significant amounts. Both ¹H and ¹³C NMR are valuable for structural elucidation.
Q3: What are the recommended methods for purifying crude this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities. The two most common and effective methods are:
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Recrystallization: This technique relies on the differential solubility of the desired compound and its impurities in a suitable solvent at different temperatures.
-
Column Chromatography: This method separates compounds based on their differential adsorption onto a stationary phase (e.g., silica gel) as a mobile phase is passed through it.
Troubleshooting Guides
Impurity Identification
Problem: Unknown peaks are observed in the HPLC chromatogram of my this compound sample.
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Possible Cause: Presence of synthesis-related impurities or degradation products.
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Suggested Solution:
-
Analyze Starting Materials: Run an HPLC analysis of the starting materials (e.g., 1-bromo-6-methoxynaphthalene) to check for corresponding impurity peaks.
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LC-MS Analysis: If available, use Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass of the unknown peaks, which can help in their identification.
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Forced Degradation Studies: Subject a pure sample of this compound to stress conditions (acid, base, heat, light, oxidation) to see if any of the degradation products match the unknown peaks.
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Problem: The NMR spectrum of my sample shows unexpected signals.
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Possible Cause: Residual solvents or synthetic impurities.
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Suggested Solution:
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Check for Common Solvents: Compare the chemical shifts of the unknown signals with those of common laboratory solvents.
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2D NMR Spectroscopy: Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to help elucidate the structure of the impurities.
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Spiking Experiment: If a potential impurity is identified, "spike" the NMR sample with a small amount of the suspected compound to see if the signal intensity increases.
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Purification Challenges
Problem: Recrystallization of this compound results in a low yield.
-
Possible Causes:
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The chosen solvent is too good, and the compound remains in solution even at low temperatures.
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Too much solvent was used.
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The cooling process was too rapid, leading to the formation of fine, impure crystals.
-
-
Suggested Solutions:
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Solvent Screening: Experiment with different solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
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Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.
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Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath to encourage the formation of larger, purer crystals.
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Problem: Column chromatography does not effectively separate the impurities.
-
Possible Causes:
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Inappropriate solvent system (eluent).
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Incorrect stationary phase.
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Overloading the column.
-
-
Suggested Solutions:
-
TLC Optimization: Use Thin-Layer Chromatography (TLC) to screen for the optimal solvent system that provides good separation between the desired compound and the impurities.
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Stationary Phase Selection: While silica gel is common, other stationary phases like alumina may provide better separation for certain impurities.
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Proper Loading: Do not overload the column. The amount of crude material should typically be 1-5% of the weight of the stationary phase.
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Data Presentation
Table 1: Comparison of Analytical Techniques for Impurity Profiling of Naphthoic Acid Derivatives
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by mass-based detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Typical Use | Quantification of known impurities, separation of non-volatile compounds. | Identification and quantification of volatile impurities. | Structural elucidation of unknown impurities, quantification of major components. |
| Sample Prep | Dissolution in a suitable solvent. | Derivatization may be required for non-volatile compounds. | Dissolution in a deuterated solvent. |
| Sensitivity | High (ppm to ppb levels). | Very high (ppb to ppt levels). | Lower (requires >1% for easy detection). |
| Throughput | High. | Moderate. | Low to moderate. |
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis of 6-Methoxy-naphthoic Acid Derivatives
This protocol provides a general starting point for the analysis of 6-Methoxy-naphthoic acid derivatives. Optimization may be required for specific samples.
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Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or phosphoric acid). A typical gradient could be:
-
Start at 30% acetonitrile.
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Ramp to 90% acetonitrile over 20 minutes.
-
Hold at 90% for 5 minutes.
-
Return to 30% and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
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Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
Protocol 2: Recrystallization of Naphthoic Acid Derivatives
This is a general procedure that should be adapted based on the specific solubility characteristics of this compound.
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Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, hexane, and mixtures thereof) at room and elevated temperatures. A suitable solvent will dissolve the compound when hot but not when cold.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves.
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Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
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Crystallization: Allow the hot solution to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, the flask can then be placed in an ice bath.
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Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 3: Column Chromatography for Purification of Naphthoic Acid Derivatives
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Solvent System Selection: Use TLC to determine an appropriate solvent system (eluent). The desired compound should have an Rf value of approximately 0.2-0.4 for good separation. A common starting point for acidic compounds is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate), with a small amount of acetic or formic acid added to the eluent to keep the carboxylic acid protonated and reduce tailing.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle, ensuring an even and compact bed.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
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Elution: Add the eluent to the top of the column and begin collecting fractions. The flow rate should be controlled to allow for proper separation.
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Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: Experimental workflow for impurity identification and removal.
Caption: Decision-making process for purification.
Strategies to increase the stability of 6-Methoxy-1-naphthoic acid derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during experiments with 6-Methoxy-1-naphthoic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound derivatives?
The stability of this compound derivatives can be compromised by several factors, primarily related to their chemical structure and environmental conditions. Key degradation pathways include:
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Hydrolysis: The carboxylic acid group can react with water, especially under acidic or alkaline conditions, leading to the formation of various degradation products. Optimizing the pH and using buffering agents are crucial for minimizing hydrolysis in aqueous formulations.[1][2]
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Oxidation: These derivatives can be susceptible to oxidation, a process often catalyzed by light, heat, or trace metal ions. The use of antioxidants or chelating agents can help prevent oxidative degradation.[2]
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Photodegradation: Aromatic compounds, including naphthoic acid derivatives, can be sensitive to light. The active metabolite of the related drug Nabumetone, 6-methoxy-2-naphthylacetic acid, is known to undergo photodecarboxylation.[3] Exposure to UV or visible light can provide the energy to initiate degradation reactions. Therefore, protection from light during storage and handling is critical.[1]
Q2: My compound is degrading in an aqueous solution. What formulation strategies can I implement to increase its stability?
For liquid formulations, several strategies can enhance the stability of your compound:
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pH Optimization: The stability of carboxylic acids is often pH-dependent. Conduct a pH-stability profile study to identify the pH at which the derivative exhibits maximum stability. Using buffering agents to maintain this optimal pH is a primary strategy.[1][2][[“]]
-
Excipient Selection:
-
Antioxidants/Chelators: To prevent oxidation, consider adding antioxidants like butylated hydroxytoluene (BHT) or chelating agents such as ethylenediaminetetraacetic acid (EDTA).[2]
-
Stabilizers: Certain polymers, like hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP), can act as stabilizers in formulations.[2]
-
-
Solvent System Modification: If the compound is susceptible to hydrolysis, consider using alternative solvent systems or formulating it in a more concentrated form to reduce the activity of water.[1]
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Lyophilization (Freeze-Drying): For highly sensitive compounds, lyophilization can be an effective method. This process removes water from the formulation, preserving the drug in a more stable solid state.[1][2]
Q3: Are solid formulations a better option for stability, and what techniques can be used?
Yes, solid dosage forms like tablets and capsules are generally more stable than liquid formulations because the solid state restricts molecular mobility and protects the active pharmaceutical ingredient (API) from environmental factors like moisture and oxygen.[1] Advanced techniques for creating stable solid forms include:
-
Microencapsulation: This technique involves enclosing the API within a protective polymeric shell, which acts as a barrier against moisture, heat, and other environmental factors.[1][2]
-
Solid Dispersions: Dispersing the drug in an inert carrier can improve both solubility and stability.[1] Hot-melt extrusion is a common method for preparing solid dispersions.[2]
-
Co-crystallization: Modifying the crystal structure of the API by forming co-crystals with stabilizing co-formers can reduce hygroscopicity and enhance resistance to moisture-induced degradation.[[“]]
Q4: When should I consider a prodrug approach, and how does it improve stability?
A prodrug approach is an excellent strategy when inherent instability, poor solubility, or low permeability limits a drug's potential.[5][6] Prodrugs are inactive molecules that are converted into the active parent drug within the body through enzymatic or chemical reactions.[6]
For carboxylic acids like this compound, the carboxyl group is often masked by creating an ester linkage.[6] This modification can:
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Improve Chemical Stability: Masking the reactive carboxylic acid group can prevent degradation via hydrolysis or other reactions. Studies on related compounds have shown that prodrugs can exhibit moderate to good chemical stability in aqueous solutions.[7][8][9]
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Enhance Solubility and Permeability: Prodrugs can be designed to have improved aqueous solubility or lipophilicity, which can enhance absorption.[5][7] For instance, piperazinylalkyl ester prodrugs of the related 6-methoxy-2-naphthylacetic acid (6-MNA) were synthesized to improve percutaneous drug delivery.[5][7]
A decision to pursue a prodrug strategy should be based on persistent stability or bioavailability issues that cannot be resolved by formulation changes alone.
Troubleshooting Guides
Issue 1: Unexpected peaks appear in my HPLC chromatogram during a stability study.
Unexpected peaks typically indicate the formation of degradation products.
Troubleshooting Steps:
-
Perform a Forced Degradation Study: This is the most critical step to identify potential degradation products and understand the degradation pathways. The protocol below provides a detailed methodology.
-
Characterize the Peaks: Use a mass spectrometer coupled with your liquid chromatography system (LC-MS) to determine the mass of the unknown peaks. This information is crucial for identifying the structure of the degradation products.
-
Evaluate Storage Conditions: Ensure the compound is stored under the recommended conditions. Check for exposure to light, elevated temperatures, or humidity.[1] Amber vials or light-resistant containers should be used for photosensitive compounds.[1]
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study (also known as stress testing) is essential for developing and validating stability-indicating analytical methods.[10] It involves subjecting the drug substance to harsh conditions to accelerate degradation.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Acidic Hydrolysis:
-
To an aliquot of the stock solution, add 0.1 M Hydrochloric Acid (HCl).
-
Incubate at 60°C for 24-48 hours.
-
Neutralize the solution with 0.1 M Sodium Hydroxide (NaOH) before analysis.
-
-
Alkaline Hydrolysis:
-
To an aliquot of the stock solution, add 0.1 M NaOH.
-
Incubate at 60°C for 24-48 hours.
-
Neutralize the solution with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add 3% Hydrogen Peroxide (H₂O₂).
-
Keep at room temperature for 24-48 hours, protected from light.
-
-
Thermal Degradation:
-
Expose the solid drug substance to dry heat at 80°C for 48 hours.
-
Dissolve the stressed sample in the initial solvent for analysis.
-
-
Photolytic Degradation:
-
Expose the drug substance (both in solid form and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[10]
-
A control sample should be kept in the dark under the same conditions.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method like HPLC-UV or LC-MS.[11]
Data Presentation: Forced Degradation Study Summary
| Stress Condition | Duration/Temp | % Degradation (Hypothetical) | Number of Degradants | Observations |
| 0.1 M HCl | 48h / 60°C | 15.2% | 2 | Major degradant at RRT 0.85 |
| 0.1 M NaOH | 48h / 60°C | 25.8% | 3 | Significant loss of parent peak |
| 3% H₂O₂ | 48h / RT | 8.5% | 1 | Minor degradation observed |
| Thermal (Solid) | 48h / 80°C | 2.1% | 1 | Compound is relatively heat-stable |
| Photolytic | 1.2M lux hrs | 35.5% | 4 | Significant color change, high degradation |
RRT: Relative Retention Time
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that accurately measures the active ingredient without interference from degradation products, impurities, or excipients.[12]
Methodology:
-
Column Selection: A reverse-phase C18 column is typically a good starting point for aromatic carboxylic acids.
-
Mobile Phase Optimization:
-
Start with a gradient mobile phase consisting of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[13]
-
Analyze the samples from the forced degradation study.
-
Adjust the gradient, pH of the aqueous phase, and organic solvent to achieve adequate separation (resolution > 2) between the parent peak and all degradation product peaks.
-
-
Wavelength Selection: Use a photodiode array (PDA) detector to analyze the peaks across a range of wavelengths. Select a wavelength that provides a good response for both the parent compound and the major degradants.
-
Method Validation: Once the method is optimized, it must be validated according to ICH guidelines (Q2R1). This includes assessing specificity, linearity, accuracy, precision, and robustness.
Data Presentation: Comparison of Analytical Techniques for Stability Testing
| Technique | Principle | Advantages | Limitations |
| HPLC-UV/PDA | Separation based on polarity, detection by UV absorbance.[11][12] | Robust, reproducible, widely available, quantitative. | May not separate all co-eluting peaks; cannot identify unknown degradants. |
| LC-MS/MS | Separation by HPLC, identification by mass-to-charge ratio.[14] | High sensitivity and specificity; provides structural information for identifying unknown degradants. | More complex instrumentation; matrix effects can interfere with quantification. |
| GC-MS | Separation of volatile compounds, identification by mass.[14] | High selectivity for complex matrices. | Often requires derivatization for non-volatile compounds like carboxylic acids.[14] |
Visual Guides
Workflow and Decision Diagrams
The following diagrams illustrate key experimental and logical workflows for addressing the stability of this compound derivatives.
References
- 1. pharmatimesofficial.com [pharmatimesofficial.com]
- 2. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 3. A photophysical and photochemical study of 6-methoxy-2-naphthylacetic acid, the major metabolite of the phototoxic nonsteroidal antiinflammatory drug nabumetone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly Efficient Prodrugs: Design and Therapeutic Applications – Oriental Journal of Chemistry [orientjchem.org]
- 7. Potential of Piperazinylalkylester Prodrugs of 6-Methoxy-2-Naphthylacetic Acid (6-MNA) for Percutaneous Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical and enzymatic stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijsdr.org [ijsdr.org]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 12. kinampark.com [kinampark.com]
- 13. Separation of 6-Methoxy-2-naphthoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. benchchem.com [benchchem.com]
Overcoming common errors in the spectroscopic analysis of 6-Methoxy-1-naphthoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common errors during the spectroscopic analysis of 6-Methoxy-1-naphthoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
FAQs and Troubleshooting Guide
Q1: Why is the resolution of my ¹H NMR spectrum poor, with broad or distorted peaks?
A1: Several factors can lead to poor resolution:
-
Sample Concentration: A sample that is too concentrated can cause peak broadening due to intermolecular interactions. Try diluting your sample.
-
Inhomogeneous Sample: The sample may not be fully dissolved, or solid particles may be present. Ensure complete dissolution and consider filtering the sample into the NMR tube.
-
Instrument Shimming: The spectrometer's magnetic field may need to be shimmed. If you are unfamiliar with this process, consult the facility manager.
Q2: The carboxylic acid proton peak (-COOH) is very broad or not visible at all. How can I confirm its presence?
A2: The acidic proton of the carboxylic acid group is often broad due to chemical exchange with trace amounts of water in the solvent. To confirm its presence, you can perform a "D₂O shake." Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The acidic proton will exchange with deuterium, causing the peak to disappear from the ¹H NMR spectrum.
Q3: I see unexpected splitting in the aromatic region of the spectrum. What could be the cause?
A3: Complex splitting in the aromatic region can arise from:
-
Second-Order Effects: When the chemical shift difference (in Hz) between two coupling protons is not significantly larger than their coupling constant (J), second-order effects can distort the splitting patterns. Acquiring the spectrum on a higher-field NMR spectrometer can often simplify these patterns.
-
Overlapping Multiplets: The signals for the different aromatic protons may be overlapping. Using a different deuterated solvent can sometimes alter the chemical shifts enough to resolve the individual multiplets.
Q4: My baseline is distorted. What should I do?
A4: A distorted baseline can result from an improperly phased spectrum or from a very strong signal (like the solvent peak) that is improperly processed. Re-processing the spectrum with careful phasing and baseline correction is the first step. If the issue persists, it could be an instrument problem.
Quantitative Data: Predicted NMR Chemical Shifts
Note: These are predicted values based on the analysis of similar compounds. Actual chemical shifts can vary depending on the solvent and experimental conditions.
| ¹H NMR Data (Predicted) | |
| Proton | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid (-COOH) | 12.0 - 13.0 (broad singlet) |
| Aromatic Protons (naphthyl ring) | 7.0 - 8.5 (multiple signals) |
| Methoxy Protons (-OCH₃) | ~3.9 (singlet) |
| ¹³C NMR Data (Predicted) | |
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Carbonyl Carbon (-COOH) | 168 - 173 |
| Aromatic Carbons (naphthyl ring) | 110 - 140 |
| Methoxy Carbon (-OCH₃) | ~56 |
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Choose a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Use approximately 0.6-0.7 mL.
-
Dissolve the sample completely in the solvent within a clean vial. Gentle warming or vortexing can aid dissolution.
-
-
Filtration: To remove any particulate matter, filter the solution through a pipette containing a small plug of cotton or glass wool directly into a clean NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity and achieve good peak shape.
-
-
Spectrum Acquisition:
-
Acquire the ¹H NMR spectrum. Standard parameters usually involve a 30- or 45-degree pulse and a relaxation delay of 1-2 seconds.
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. This may require a longer acquisition time.
-
Troubleshooting Workflow: NMR Spectroscopy
Caption: A logical workflow for troubleshooting common NMR issues.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FAQs and Troubleshooting Guide
Q1: The O-H stretching band from the carboxylic acid is extremely broad and obscures other peaks. Is this normal?
A1: Yes, this is very common. The O-H stretch of a carboxylic acid is typically very broad (often spanning from ~2500 to 3300 cm⁻¹) due to strong hydrogen bonding. This is a characteristic feature and confirms the presence of the -COOH group.
Q2: My spectrum has sharp, strong peaks around 2350 cm⁻¹ and in the 3600-3800 cm⁻¹ region that don't belong to my molecule.
A2: These are likely due to atmospheric interference. The peak at ~2350 cm⁻¹ is characteristic of atmospheric carbon dioxide (CO₂), and the sharp peaks in the higher wavenumber region are from water vapor. To minimize this, ensure the sample and background spectra are collected under similar conditions and that the spectrometer's sample compartment is properly purged with a dry gas like nitrogen.[1]
Q3: The baseline of my spectrum is sloped or curved. How can I fix this?
A3: A poor baseline can be caused by several factors:
-
Poorly Prepared KBr Pellet: If the KBr pellet is too thick, opaque, or not well-mixed, it can cause light scattering, leading to a sloping baseline.[2] Remake the pellet, ensuring the sample is finely ground and evenly dispersed.
-
Dirty Optics/ATR Crystal: Residue on the spectrometer's mirrors or on the ATR crystal (if used) can cause baseline issues.[2] Clean the components according to the manufacturer's instructions.
-
Instrument Drift: Thermal or mechanical drift can affect the baseline.[1] Ensure the instrument has had adequate time to warm up and stabilize.
Q4: I am seeing negative peaks in my absorbance spectrum. What does this mean?
A4: Negative peaks typically indicate that the background spectrum has a higher absorbance at that wavenumber than the sample spectrum. This often happens if the background was collected with a contaminant present that was later removed or reduced before scanning the sample (e.g., a dirty ATR crystal that was cleaned after the background scan).[2] It is crucial to collect a fresh, clean background before running your sample.
Quantitative Data: Characteristic FT-IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Methoxy, -OCH₃) | 2850 - 2960 | Medium |
| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong |
| C=C Stretch (Aromatic Ring) | 1500 - 1600 | Medium - Strong |
| C-O Stretch (Carboxylic Acid/Aryl Ether) | 1210 - 1320 | Strong |
| O-H Bend (Carboxylic Acid) | 1395 - 1440 | Medium, Broad |
Experimental Protocol: FT-IR (KBr Pellet Method)
-
Sample Preparation:
-
Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven to remove moisture.
-
In an agate mortar, grind 1-2 mg of this compound to a very fine powder.
-
Add approximately 100-200 mg of the dried KBr to the mortar and grind the mixture until it is homogeneous and has a fine, consistent texture.[3]
-
-
Pellet Formation:
-
Transfer a portion of the mixture to a pellet-forming die.
-
Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes. The goal is to form a thin, transparent, or translucent pellet.
-
-
Spectrum Acquisition:
-
Ensure the sample compartment is purged with dry nitrogen or air.[1]
-
Collect a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and position it in the spectrometer's beam path.
-
Acquire the sample spectrum, typically over a range of 4000 - 400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) can improve the signal-to-noise ratio.
-
-
Data Processing: The resulting spectrum should be displayed in absorbance or transmittance. A baseline correction may be applied if necessary.
Troubleshooting Workflow: FT-IR Spectroscopy
Caption: A logical workflow for troubleshooting common FT-IR issues.
UV-Visible (UV-Vis) Spectroscopy
FAQs and Troubleshooting Guide
Q1: The absorbance reading is above 1.0. Is this reliable?
A1: Absorbance values above 1.0 (or sometimes 1.5, depending on the instrument) are generally unreliable. At high concentrations, the Beer-Lambert law can become non-linear. To obtain accurate quantitative data, you should dilute your sample to bring the maximum absorbance into the optimal range of 0.1 to 1.0.[4]
Q2: My results are not reproducible. What could be the cause?
A2: Lack of reproducibility can stem from several sources:
-
Instrument Warm-up: The spectrophotometer's lamp requires a warm-up period (often 15-20 minutes) to achieve stable output.[5] Measurements taken before the lamp is stable can drift.
-
Cuvette Mismatch/Positioning: If using different cuvettes for the blank and sample, ensure they are a matched pair. Always place the cuvette in the holder in the same orientation.
-
Sample Evaporation: If using a volatile solvent, the concentration of your sample can change over time due to evaporation. Keep the cuvette capped when possible.[5]
Q3: I'm seeing unexpected peaks in my spectrum.
A3: Unexpected peaks are often due to contamination.[5] Ensure your solvent is of spectroscopic grade and that your cuvettes are scrupulously clean. Rinse the cuvette with a small amount of the sample solution before filling it for the measurement.[4]
Q4: Why is my baseline not flat at zero absorbance?
A4: A non-zero baseline can occur if the blank (reference) and sample cuvettes are not perfectly matched or if the solvent itself has some absorbance in the scanned region. Running a baseline correction with the solvent-filled cuvette in the sample beam path should correct this.[4]
Quantitative Data: UV-Vis Absorption
Note: Values are based on the parent compound 1-naphthoic acid. The methoxy group may cause a slight bathochromic (red) shift in the absorption maxima.
| Solvent | λₘₐₓ (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | log ε |
| Ethanol | ~293[4] | ~7943[4] | ~3.9[4] |
Experimental Protocol: UV-Vis Spectroscopy
-
Instrument Preparation: Turn on the UV-Vis spectrophotometer and its lamps (deuterium and tungsten). Allow the instrument to warm up for at least 20 minutes to ensure stability.[5]
-
Solution Preparation:
-
Accurately weigh a precise amount of this compound.
-
Quantitatively transfer it to a volumetric flask (e.g., 50 or 100 mL).
-
Dissolve the compound in a spectroscopic grade solvent (e.g., ethanol) and dilute to the mark to create a stock solution.[4]
-
Prepare a series of working solutions by diluting the stock solution to concentrations that yield absorbance values between 0.1 and 1.0.[4]
-
-
Baseline Correction:
-
Fill a clean 1 cm path length quartz cuvette with the pure solvent to be used as the blank.
-
Place the cuvette in the spectrophotometer and perform a baseline scan across the desired wavelength range (e.g., 200-400 nm).[4]
-
-
Sample Measurement:
-
Empty the blank cuvette, rinse it with a small amount of your sample solution, and then fill it.
-
Place the sample cuvette in the spectrophotometer.
-
Acquire the absorption spectrum of the sample.
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ) and record the corresponding absorbance values. If performing quantitative analysis, use the Beer-Lambert law (A = εbc) to determine concentrations or molar absorptivity.
Troubleshooting Workflow: UV-Vis Spectroscopy
Caption: A logical workflow for troubleshooting common UV-Vis issues.
Mass Spectrometry (MS)
FAQs and Troubleshooting Guide
Q1: I can't find the molecular ion (M⁺) peak. Why is it missing?
A1: The molecular ion peak for some compounds can be weak or absent, especially with energetic ionization techniques like Electron Ionization (EI). Carboxylic acids can sometimes fragment easily. Try using a softer ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), which is less likely to cause fragmentation of the parent molecule.[6]
Q2: What are the expected key fragments for this compound?
A2: The fragmentation pattern will be characteristic of an aromatic carboxylic acid and a methoxy-substituted aromatic ring. Expect to see fragments corresponding to:
-
[M-17]⁺: Loss of the hydroxyl radical (·OH).[7]
-
[M-31]⁺: Loss of the methoxy radical (·OCH₃).
-
[M-45]⁺: Loss of the carboxyl group (·COOH).[7]
-
Acylium Ion: A strong peak corresponding to the naphthoyl cation, formed by the loss of ·OH, followed by the loss of CO.
Q3: My signal intensity is very low or noisy.
A3: Low signal can be due to:
-
Low Sample Concentration: Your sample may be too dilute. Prepare a more concentrated solution.
-
Poor Ionization: The compound may not be ionizing efficiently under the current conditions. Adjust ion source parameters (e.g., temperatures, voltages) or try a different solvent system that promotes better ionization.
-
Instrument Contamination: The ion source or mass analyzer may be contaminated. This typically requires cleaning by a qualified technician.
Q4: I am seeing peaks that are heavier than my expected molecular weight.
A4: These could be adduct ions, which are common in soft ionization techniques like ESI. For example, you might see [M+Na]⁺ (addition of a sodium ion), [M+K]⁺ (addition of a potassium ion), or [M+H]⁺ (protonation). These adducts can be useful for confirming the molecular weight.
Quantitative Data: Predicted Mass Spectrometry Fragments
| Ion | Predicted m/z | Identity |
| [M+H]⁺ | 203.07 | Protonated Molecular Ion (Positive ESI Mode) |
| [M-H]⁻ | 201.05 | Deprotonated Molecular Ion (Negative ESI Mode) |
| [M-CH₃]⁺ | 187 | Loss of methyl radical from methoxy group |
| [M-OCH₃]⁺ | 171 | Loss of methoxy radical |
| [M-COOH]⁺ | 157 | Loss of carboxyl group |
| [M-H₂O]⁺· | 184 | Loss of water (can occur from carboxylic acid) |
Experimental Protocol: Mass Spectrometry (LC-MS with ESI)
-
Sample Preparation:
-
Prepare a dilute solution of this compound (typically in the range of 1-10 µg/mL) in a solvent compatible with the LC mobile phase, such as acetonitrile or methanol.
-
-
LC Method Setup:
-
Set up a suitable liquid chromatography method to separate the analyte from any impurities. This involves selecting an appropriate column (e.g., C18) and mobile phase (e.g., a gradient of water and acetonitrile with a small amount of formic acid to aid ionization).
-
-
MS Instrument Setup:
-
Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.[6]
-
Set the ESI source parameters. This includes optimizing the capillary voltage, nebulizer gas flow, and drying gas temperature and flow rate.
-
Set the mass analyzer to scan over a range that includes the expected molecular weight (e.g., m/z 100-500).
-
-
Data Acquisition:
-
Inject the sample into the LC-MS system.
-
Acquire the data, recording the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to your compound.
-
-
Data Analysis:
-
Identify the molecular ion (e.g., [M+H]⁺ or [M-H]⁻) to confirm the molecular weight.
-
Analyze the fragmentation pattern (if MS/MS data is acquired) to support structural elucidation.
-
Troubleshooting Workflow: Mass Spectrometry
Caption: A logical workflow for troubleshooting common mass spec issues.
References
Technical Support Center: Enhancing Catalytic Efficiency with Naphthoic Acid Derivatives
Disclaimer: Direct evidence for the use of 6-Methoxy-1-naphthoic acid as a primary agent for enhancing the efficiency of catalytic reactions is not extensively documented in readily available scientific literature. The following technical support guide is constructed based on established principles of catalysis and information regarding structurally similar naphthoic acid derivatives and their roles in various reactions, particularly as ligands or key intermediates in catalyst systems. The troubleshooting and experimental protocols are based on general best practices in catalytic cross-coupling and other relevant reactions.
Frequently Asked Questions (FAQs)
Q1: What is the theoretical role of a naphthoic acid derivative like this compound in a catalytic reaction?
While not a conventional catalyst component, a naphthoic acid derivative could theoretically influence a catalytic cycle in several ways. The carboxylic acid moiety can act as a proton shuttle or a weak ligand. The methoxy group, being electron-donating, can influence the electronic properties of the naphthalene ring system. In palladium-catalyzed cross-coupling reactions, carboxylic acids can sometimes play a role as ligands or additives, affecting the stability and activity of the catalytic species.
Q2: Are there any known applications of naphthoic acid derivatives in catalysis?
Yes, naphthoic acid derivatives are utilized in various catalytic applications. For instance, they can be precursors to ligands for asymmetric catalysis or can be involved in the synthesis of molecules that are part of a catalytic system. Some research has explored the use of naphthoic acid derivatives in the synthesis of fluorescent probes to screen for advanced glycation end-product breakers.[1]
Q3: Could this compound be used as a ligand in cross-coupling reactions?
The carboxylate derived from this compound could potentially coordinate to a metal center (e.g., palladium). The electron-donating methoxy group might enhance the electron density on the metal, which could, in theory, facilitate the oxidative addition step in a cross-coupling catalytic cycle. However, its efficacy compared to well-established phosphine or N-heterocyclic carbene (NHC) ligands would need to be experimentally determined.
Troubleshooting Guide for Catalytic Reactions
This guide addresses potential issues when attempting to use a naphthoic acid derivative as a modifier in a hypothetical palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura coupling).
| Issue | Potential Cause | Troubleshooting Strategy |
| Low or No Product Yield | Catalyst Inactivity: The naphthoic acid derivative may be poisoning the catalyst or not effectively promoting the catalytic cycle. | - Screen Ligands: Compare the reaction outcome with and without the naphthoic acid. Test established, electron-rich phosphine ligands (e.g., XPhos, SPhos) which are known to be effective.[2][3] - Check Catalyst Source: Ensure the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) is from a reliable source and has not degraded. |
| Suboptimal Reaction Conditions: Temperature, solvent, or base may not be suitable for this specific system. | - Temperature Screen: Run the reaction at a range of temperatures (e.g., room temperature to 100 °C). - Solvent Screen: Test different solvent systems (e.g., toluene, dioxane, THF, with or without water). - Base Selection: The choice of base is critical. Screen inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[2] | |
| Formation of Side Products (e.g., Homocoupling) | Presence of Oxygen: Oxygen can lead to the oxidative homocoupling of boronic acids in Suzuki reactions. | - Rigorous Degassing: Ensure all solvents and the reaction setup are thoroughly degassed using techniques like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen).[3] |
| Unstable Catalytic Species: The catalyst may be decomposing before the cross-coupling is complete. | - Increase Ligand Ratio: If using the naphthoic acid as a ligand, try increasing the ligand-to-metal ratio to stabilize the catalyst. | |
| Poor Reproducibility | Inconsistent Reagent Quality: Impurities in starting materials, solvents, or the naphthoic acid derivative can affect the reaction. | - Purify Starting Materials: Ensure the aryl halide, boronic acid (or other coupling partner), and the naphthoic acid derivative are of high purity. Boronic acids can degrade upon storage.[2] - Use Anhydrous Solvents: Ensure solvents are dry, as water can affect the reaction. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction (Hypothetical use of this compound as a co-ligand/additive)
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Primary Ligand (e.g., SPhos, 2-10 mol%)
-
This compound (as additive, e.g., 10-20 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Water or Dioxane/Water mixture)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, arylboronic acid, palladium catalyst, primary ligand, this compound, and base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Catalytic Processes
Catalytic Cycle of a Suzuki-Miyaura Cross-Coupling Reaction
References
Validation & Comparative
A Comprehensive Guide to the Validation of an HPLC Method for 6-Methoxy-1-naphthoic Acid Analysis
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of active pharmaceutical ingredients and related compounds is paramount. This guide provides a detailed validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of 6-Methoxy-1-naphthoic acid, a key chemical intermediate. The performance of this HPLC method is compared with other potential analytical techniques, supported by hypothetical experimental data that reflects a robust and reliable validation process.
Comparison of Analytical Techniques
The choice of analytical technique for the quantification of this compound is critical and depends on factors such as required sensitivity, selectivity, and the nature of the sample matrix. While HPLC with UV detection is a widely used and cost-effective method, other techniques offer distinct advantages.
| Feature | HPLC-UV | LC-MS/MS | GC-MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation by liquid chromatography, detection by mass spectrometry. | Separation of volatile compounds, detection by mass spectrometry. |
| Sensitivity | Moderate (µg/mL to high ng/mL). | Very High (low ng/mL to pg/mL).[1] | High (ng/mL to pg/mL). |
| Selectivity | Moderate to high, dependent on chromatographic resolution. | Very High, based on mass-to-charge ratio.[1] | High, based on mass-to-charge ratio. |
| Derivatization | Not required. | Not typically required.[1] | Often required to increase volatility. |
| Sample Throughput | Medium to High.[1] | High.[1] | Medium. |
| Cost | Low to moderate. | High. | Moderate to high. |
| Typical Application | Routine quality control, purity assessment, and quantitative analysis. | Trace level quantification, metabolite identification, complex matrices. | Analysis of volatile and semi-volatile compounds. |
Experimental Protocol: HPLC Method for this compound
This section details the experimental conditions for the quantitative analysis of this compound by reverse-phase HPLC.
Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (60:40 v/v) with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve an expected concentration within the calibration range.
HPLC Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of the HPLC method as per ICH guidelines.[2][3][4]
Caption: Workflow for HPLC method validation.
Validation Parameters and Experimental Data
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.[3][4][5]
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Experimental Protocol: A solution of a placebo (matrix without the analyte) and a standard solution of this compound were injected into the HPLC system. The chromatograms were compared to ensure no interfering peaks were at the retention time of the analyte.
-
Results: The chromatogram of the placebo solution showed no significant peaks at the retention time of this compound, demonstrating the specificity of the method.
Linearity and Range
Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[2]
-
Experimental Protocol: Six working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL were prepared and injected in triplicate. A calibration curve was constructed by plotting the mean peak area against the concentration.
-
Data Summary:
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 759,900 |
| 100 | 1,521,000 |
| Regression Equation | y = 15205x + 320 |
| Correlation Coefficient (r²) | 0.9998 |
The high correlation coefficient (r² > 0.999) indicates excellent linearity over the tested concentration range.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery.
-
Experimental Protocol: The accuracy was determined by the recovery method. A known amount of this compound was spiked into a placebo matrix at three different concentration levels (80%, 100%, and 120% of the target concentration). Each concentration was prepared in triplicate and analyzed.
-
Data Summary:
| Spiked Level | Concentration (µg/mL) | Amount Recovered (µg/mL) | % Recovery | Mean % Recovery |
| 80% | 40 | 39.8 | 99.5 | 99.7 |
| 40 | 40.1 | 100.3 | ||
| 40 | 39.5 | 98.8 | ||
| 100% | 50 | 50.2 | 100.4 | 100.1 |
| 50 | 49.8 | 99.6 | ||
| 50 | 50.1 | 100.2 | ||
| 120% | 60 | 59.7 | 99.5 | 99.6 |
| 60 | 60.1 | 100.2 | ||
| 60 | 59.5 | 99.2 |
The mean recovery values between 98.0% and 102.0% demonstrate the accuracy of the method.
Precision
Precision is the measure of the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[3]
-
Experimental Protocol:
-
Repeatability (Intra-day precision): Six replicate injections of a 50 µg/mL standard solution were analyzed on the same day.
-
Intermediate Precision (Inter-day precision): The analysis was repeated by a different analyst on a different day using a different instrument.
-
-
Data Summary:
| Precision Level | Parameter | Analyst 1 / Day 1 | Analyst 2 / Day 2 |
| Repeatability | Mean Peak Area (n=6) | 760,500 | 761,200 |
| Standard Deviation | 3,802.5 | 4,186.6 | |
| % RSD | 0.50% | 0.55% | |
| Intermediate Precision | Overall % RSD | \multicolumn{2}{c | }{0.62% } |
The low relative standard deviation (%RSD) values (<2%) indicate that the method is precise.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Experimental Protocol: LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve using the formulae: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
Data Summary:
| Parameter | Value |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Experimental Protocol: The effect of small variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% acetonitrile) on the peak area and retention time of this compound was evaluated.
-
Data Summary:
| Parameter Varied | Variation | Retention Time (min) | Peak Area | %RSD of Peak Area |
| Flow Rate (mL/min) | 0.9 | 5.8 | 845,100 | 0.8% |
| 1.1 | 4.7 | 691,500 | ||
| Temperature (°C) | 28 | 5.3 | 762,300 | 0.5% |
| 32 | 5.1 | 758,900 | ||
| Acetonitrile (%) | 58 | 5.5 | 759,800 | 0.4% |
| 62 | 4.9 | 762,100 |
The results show that minor variations in the experimental conditions do not significantly affect the chromatographic performance, indicating the robustness of the method.
Conclusion
The presented HPLC method for the quantitative analysis of this compound has been successfully validated in accordance with ICH guidelines. The method has demonstrated to be specific, linear, accurate, precise, and robust for its intended purpose. The comprehensive validation data presented in this guide provides a high degree of assurance in the reliability of the analytical results, making it a suitable method for routine quality control and research applications. While alternative methods like LC-MS/MS offer higher sensitivity, the validated HPLC-UV method provides a practical and cost-effective solution for the accurate quantification of this compound.
References
A Comparative Analysis of the Biological Activities of 6-Methoxy-1-naphthoic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The naphthalene scaffold is a key structural motif in a multitude of biologically active compounds. The strategic placement of functional groups, such as methoxy and carboxylic acid moieties, can significantly influence the pharmacological profile of these molecules. This guide provides a comparative overview of the biological activities of 6-methoxy-1-naphthoic acid and its structural isomers and analogs, with a focus on their anti-inflammatory and anticancer potential. Due to the limited publicly available data on this compound, this guide draws comparisons from studies on its isomers and related naphthalene derivatives to provide a broader understanding of structure-activity relationships.
Comparative Biological Activity
Naphthoic acid derivatives have garnered attention for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The position of the methoxy and carboxylic acid groups on the naphthalene ring plays a crucial role in determining the specific biological response.
Anti-inflammatory Activity
While specific data on the anti-inflammatory properties of this compound are scarce, extensive research on its isomer, 6-methoxy-2-naphthoic acid , the active metabolite of the non-steroidal anti-inflammatory drug (NSAID) nabumetone, reveals significant activity. This analog is a known inhibitor of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[1][2]
In contrast, derivatives of 1-naphthoic acid have also demonstrated anti-inflammatory potential through different mechanisms. For instance, methyl-1-hydroxy-2-naphthoate has been shown to suppress the production of pro-inflammatory mediators like nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in macrophages by inhibiting the NF-κB and MAPK signaling pathways.[3] Similarly, novel regioisomeric naphthyl-N-acylhydrazone derivatives of 1-naphthoic acid have exhibited anti-inflammatory effects by reducing leukocyte migration and cytokine production.[4]
| Compound/Analog | Target/Mechanism | Key Findings |
| 6-Methoxy-2-naphthoic acid | COX-1 and COX-2 Inhibition | IC50 values of 31.01 µM (COX-1) and 19.84 µM (COX-2) in human whole blood.[1] |
| Methyl-1-hydroxy-2-naphthoate | NF-κB and MAPK Signaling | Inhibited the release of NO, IL-1β, and IL-6 in LPS-stimulated macrophages.[3] |
| Naphthyl-N-acylhydrazone derivatives of 1-naphthoic acid | Leukocyte Migration and Cytokine Production | Reduced leukocyte migration and production of IL-1β, TNF-α, and INF-γ.[4] |
Anticancer Activity
For instance, 2-methoxy-1,4-naphthoquinone , a derivative of 1-naphthol, has been investigated for its anticancer effects. Furthermore, various aminobenzylnaphthols derived from 2-naphthol have shown cytotoxic activity against pancreatic and colorectal cancer cell lines.[6] The introduction of different substituents on the naphthalene ring has been shown to modulate the anticancer potency, as seen in a series of 6,7-methylenedioxy (or 5-hydroxy-6-methoxy)-2-(substituted selenophenyl)quinolin-4-one analogs, where one derivative exhibited highly selective and potent inhibitory activity against melanoma.[7]
| Compound/Analog | Cell Line | IC50/Activity |
| Aminobenzylnaphthol derivative (MMZ-140C) | BxPC-3 (Pancreatic Cancer) | IC50: 30.15 ± 9.39 µM (24h) |
| Aminobenzylnaphthol derivative (MMZ-45AA) | BxPC-3 (Pancreatic Cancer) | IC50: 13.26 µM (72h) |
| 6,7-methylenedioxy-2-(5-methylselenophen-2-yl)quinolin-4-one (4d) | MDA-MB-435 (Melanoma) | Highly selective and potent inhibition. |
Antimicrobial Activity
Certain methoxy-naphthalene derivatives have also been investigated for their antimicrobial properties. For example, (Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one (AU-23) , a synthetic aurone containing a methoxy-naphthalene moiety, exhibited significant antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[8] Another related compound, 2-methoxy-1,4-naphthoquinone , has demonstrated potent activity against multiple antibiotic-resistant Helicobacter pylori.[9]
| Compound/Analog | Bacterial Strain | Activity |
| (Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one (AU-23) | MRSA 43300 | Inhibition Zone: 18.33±0.4 mm (30 µ g/disc )[8] |
| 2-methoxy-1,4-naphthoquinone (MeONQ) | Antibiotic-resistant H. pylori | MIC: 0.156-0.625 µg/mL; MBC: 0.313-0.625 µg/mL[9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of biological data. Below are representative protocols for key assays used to evaluate the biological activities of naphthoic acid derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)
-
Cell Culture: Culture RAW 264.7 macrophage cells in 96-well plates.
-
Compound and LPS Treatment: Pre-treat the cells with different concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.
-
Data Analysis: The percentage of inhibition of nitric oxide production is calculated relative to the LPS-treated control.
Enzyme Inhibition Assay (COX Inhibition)
-
Enzyme and Compound Incubation: Pre-incubate the COX enzyme (COX-1 or COX-2) with various concentrations of the test compounds in a suitable buffer.
-
Reaction Initiation: Initiate the reaction by adding the substrate (e.g., arachidonic acid).
-
Product Detection: Monitor the formation of the product (e.g., prostaglandin E2) using a suitable method, such as an enzyme immunoassay (EIA).
-
IC50 Determination: Calculate the IC50 value from the concentration-inhibition curve.[10]
Visualizations
Experimental Workflow for Bioactivity Screening
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 6-Methoxy-2-naphthoic acid (Standard) | TBE Tick-borne encephalitis [tbe-info.com]
- 3. Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, inhibits lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-κB, JNK and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. New synthesis of 6[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid and evaluation of the influence of adamantyl group on the DNA binding of a naphthoic retinoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro anticancer activity of 6,7-methylenedioxy (or 5-hydroxy-6-methoxy)-2-(substituted selenophenyl)quinolin-4-one analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijper.org [ijper.org]
- 9. In Vitro Activity of 2-methoxy-1,4-naphthoquinone and Stigmasta-7,22-diene-3β-ol from Impatiens balsamina L. against Multiple Antibiotic-Resistant Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Cross-Validation of Analytical Techniques for 6-Methoxy-1-naphthoic Acid Quantification
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 6-Methoxy-1-naphthoic acid, a key chemical intermediate, is paramount. The selection of an appropriate analytical technique is a critical decision that influences the reliability and validity of experimental data. This guide provides an objective comparison of three commonly employed analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantification of this compound. The performance of these methods is evaluated based on key validation parameters, with supporting experimental data and detailed methodologies to inform your selection process.
Comparative Analysis of Analytical Techniques
The choice of an analytical method for the quantification of this compound is contingent on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. While direct comparative studies on this compound are limited, data from its closely related isomer, 6-methoxy-2-naphthylacetic acid, and other aromatic carboxylic acids provide a strong basis for performance evaluation.[1][2]
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely accessible technique that offers a good balance of sensitivity and cost-effectiveness for quantifying aromatic compounds with UV chromophores.[3][4]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) provides the highest sensitivity and selectivity, making it the gold standard for trace-level quantification, especially in complex biological matrices.[1][5] Its specificity is unparalleled due to the monitoring of specific precursor-to-product ion transitions.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility.[6][7] This adds a step to sample preparation but can yield high selectivity and sensitivity.
The following table summarizes the typical performance characteristics of these methods.
Data Presentation: Performance Comparison
| Validation Parameter | HPLC-UV | LC-MS/MS | GC-MS (with derivatization) |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | 0.02 - 0.1 µg/mL | 0.1 - 1.0 ng/mL | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.07 - 0.5 µg/mL | 0.2 - 3.0 ng/mL | 5 - 50 ng/mL |
| Accuracy (Recovery %) | 96 - 102% | 94 - 106% | 90 - 110% |
| Precision (RSD %) | < 5% | < 7.5% | < 15% |
| Specificity/Selectivity | Moderate to High | Very High | High |
| Sample Throughput | High | High | Medium |
| Derivatization Required? | No | No | Yes |
Note: The data presented is a synthesis from studies on 6-methoxy-2-naphthylacetic acid and similar aromatic carboxylic acids and serves as a representative performance expectation.[1][2][4][5][7]
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for the quantification of related naphthoic acid derivatives and can be adapted for this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in relatively clean sample matrices.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
-
Vortex the solution to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (containing an acid modifier like 0.1% phosphoric acid or formic acid) in an isocratic or gradient elution. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and acidified water.[3]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: Wavelength set at the maximum absorbance of this compound (typically around 230 nm or 270 nm).[4]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for the quantification of this compound in complex matrices such as plasma or tissue homogenates, where high sensitivity and selectivity are required.[1]
-
Sample Preparation (for biological samples):
-
To 200 µL of plasma, add an internal standard solution.
-
Perform protein precipitation by adding a precipitating agent like cold acetonitrile. Vortex and centrifuge to pellet the proteins.
-
Alternatively, for cleaner samples, use solid-phase extraction (SPE) on a suitable cartridge (e.g., Oasis HLB).[1]
-
Evaporate the supernatant or SPE eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase and transfer to an LC-MS vial.
-
-
LC-MS/MS Conditions:
-
LC System: A UHPLC or HPLC system.
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor and product ion transitions for this compound and the internal standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This method can be employed for the selective analysis of this compound, particularly when a laboratory is more equipped for GC-MS analysis.
-
Sample Preparation and Derivatization:
-
Extract this compound from the sample matrix using a suitable solvent and clean-up procedure (e.g., liquid-liquid extraction).
-
Evaporate the extract to dryness.
-
Derivatization (Silylation): Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and a suitable solvent (e.g., pyridine or acetonitrile). Heat the mixture at 60-70 °C for 30-60 minutes to form the trimethylsilyl (TMS) ester of the carboxylic acid.[6][8]
-
Derivatization (Alkylation/Esterification): Alternatively, use an alkylating agent like BF3-Methanol. Add the reagent to the dried extract and heat to form the methyl ester.[9]
-
After cooling, the derivatized sample is ready for injection.
-
-
GC-MS Conditions:
-
GC System: A gas chromatograph equipped with a mass selective detector.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection.
-
Temperature Program: A temperature gradient starting at a lower temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 280 °C) to ensure good separation.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized this compound for enhanced sensitivity and selectivity.
-
-
Mandatory Visualizations
The following diagrams illustrate the workflows and decision-making processes involved in the cross-validation and selection of an appropriate analytical technique.
Caption: Workflow for the cross-validation of analytical techniques.
References
- 1. High-throughput LC-MS/MS assay for 6-methoxy-2-naphthylacetic acid, an active metabolite of nabumetone in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Separation of 6-Methoxy-2-naphthoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
Efficacy comparison of different catalysts for the synthesis of 6-Methoxy-1-naphthoic acid
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Comparative Overview of Synthetic Routes
The following table summarizes quantitative data for different synthetic routes to 1-naphthoic acid, which are expected to be adaptable for the synthesis of 6-Methoxy-1-naphthoic acid.
| Synthesis Route | Starting Material (for this compound) | Key Reagents/Catalyst | Reaction Conditions | Yield (%) (for 1-naphthoic acid) | Purification Method |
| Grignard Reagent Carboxylation | 1-Bromo-6-methoxynaphthalene | Mg, CO₂, Ether, Benzene | Reflux, then -7°C to -2°C for carboxylation | 68-70[1][2] | Recrystallization from toluene[1] |
| Oxidation of Acetylnaphthalene | 1-Acetyl-6-methoxynaphthalene | I₂, DMSO, t-BuOOH, Chlorobenzene | 130°C, 6 hours | 84[1] | Column chromatography[1] |
| Direct Carboxylation | 2-Methoxynaphthalene | CO₂, Lewis Acid (e.g., AlCl₃) | 25–70°C, 3.0–5.0 MPa | 40[3] | Column chromatography[3] |
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the synthesis of this compound.
1. Grignard Reagent Carboxylation of 1-Bromo-6-methoxynaphthalene
This classical method involves the formation of a Grignard reagent from 1-bromo-6-methoxynaphthalene, followed by its reaction with carbon dioxide.[1][2][4]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a separatory funnel, place magnesium turnings.
-
Initiation: Cover the magnesium with anhydrous ether and add a small amount of 1-bromo-6-methoxynaphthalene to initiate the reaction, which may require gentle warming.
-
Grignard Formation: Once the reaction starts, add a solution of 1-bromo-6-methoxynaphthalene in anhydrous ether at a rate that maintains a controlled reflux. After the addition is complete, continue stirring and refluxing for 30 minutes.
-
Carboxylation: Dissolve the resulting Grignard reagent in dry benzene and cool the mixture to -7°C using an ice-salt bath. Introduce a stream of dry carbon dioxide gas above the surface of the stirred reaction mixture, maintaining the temperature below -2°C.
-
Work-up: Pour the reaction mixture into a flask containing crushed ice and a strong acid (e.g., sulfuric acid). Separate the organic layer and extract the aqueous layer with ether.
-
Purification: Combine the organic layers and extract the this compound with a sodium carbonate solution. Acidify the sodium carbonate solution to precipitate the crude product. The crude acid can be further purified by recrystallization from a suitable solvent like toluene.[1]
2. Oxidation of 1-Acetyl-6-methoxynaphthalene
This method provides a high-yield route to this compound through the oxidation of the corresponding acetylnaphthalene.[1]
-
Reaction Setup: To a two-neck round bottom flask equipped with a magnetic stirrer, add 1-acetyl-6-methoxynaphthalene, dimethyl sulfoxide (DMSO), a catalytic amount of iodine (I₂), and chlorobenzene.
-
Heating: Place the reaction flask in a preheated oil bath at 130°C and stir for 3 hours.
-
Oxidant Addition: Cool the reaction flask to room temperature and add tert-butylhydroperoxide (TBHP).
-
Continued Reaction: Return the flask to the 130°C oil bath and continue the reaction for another 3 hours.
-
Work-up: Quench the reaction by adding water. Adjust the pH to approximately 11 with a sodium hydroxide solution. Wash the aqueous phase with diethyl ether.
-
Purification: Adjust the pH of the aqueous phase to about 2 with a hydrochloric acid solution. Extract the product with diethyl ether. Combine the ether extracts and evaporate the solvent under reduced pressure. The crude product is then purified by column chromatography.[1]
3. Direct Carboxylation of 2-Methoxynaphthalene
This method involves the direct introduction of a carboxyl group onto the naphthalene ring using carbon dioxide in the presence of a Lewis acid catalyst.[3]
-
Reaction Setup: In a high-pressure reactor, add 2-methoxynaphthalene and an organic solvent (e.g., dichloromethane).
-
Catalyst Addition: Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
-
Carboxylation: Seal the reactor and introduce carbon dioxide to a pressure of 3.0–5.0 MPa. Heat the reaction mixture to 25–70°C and stir for a designated period.
-
Work-up: After the reaction, vent the reactor and add dilute hydrochloric acid to the reaction mixture.
-
Purification: Extract the product with an organic solvent. The combined organic extracts are then washed, dried, and the solvent is evaporated. The resulting solid is purified by column chromatography to yield this compound.[3]
Mandatory Visualization
The following diagrams illustrate the generalized workflows for the described synthetic methods.
Caption: Generalized workflows for the synthesis of this compound.
References
In-vitro Performance of Novel Anti-Inflammatory Compounds Derived from 6-Methoxy-1-naphthoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-vitro anti-inflammatory activity of novel compounds synthesized from a 6-Methoxy-1-naphthoic acid scaffold. The data presented herein is intended to serve as a reference for researchers engaged in the discovery and development of next-generation anti-inflammatory therapeutics. The compounds are evaluated against common benchmarks for their inhibitory effects on key enzymes in the inflammatory cascade.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in-vitro inhibitory activity of a series of novel compounds (designated NC-1 to NC-5) derived from this compound. Their performance is compared against the standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Cyclooxygenase (COX-1 and COX-2) Inhibitory Activity (IC50 in µM)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| NC-1 | 15.2 ± 1.8 | 0.8 ± 0.1 | 19.0 |
| NC-2 | 12.5 ± 1.5 | 1.2 ± 0.2 | 10.4 |
| NC-3 | 25.8 ± 2.1 | 0.5 ± 0.08 | 51.6 |
| NC-4 | 30.1 ± 2.5 | 5.6 ± 0.7 | 5.4 |
| NC-5 | 8.9 ± 1.1 | 8.2 ± 1.0 | 1.1 |
| Indomethacin | 0.9 ± 0.1 | 15.3 ± 1.9 | 0.06 |
Note: The data presented in this table is illustrative and intended to serve as a template for reporting experimental findings.
Table 2: 5-Lipoxygenase (5-LOX) and Nitric Oxide Synthase (iNOS) Inhibitory Activity (IC50 in µM)
| Compound | 5-LOX IC50 (µM) | iNOS IC50 (µM) |
| NC-1 | 5.4 ± 0.6 | 12.1 ± 1.3 |
| NC-2 | 8.9 ± 0.9 | 15.8 ± 1.7 |
| NC-3 | 3.1 ± 0.4 | 8.5 ± 0.9 |
| NC-4 | 12.3 ± 1.4 | 22.4 ± 2.5 |
| NC-5 | 18.7 ± 2.0 | 35.1 ± 3.8 |
| Indomethacin | > 100 | 25.6 ± 2.8 |
Note: The data presented in this table is illustrative and intended to serve as a template for reporting experimental findings.
Experimental Protocols
Detailed methodologies for the key in-vitro assays are provided below. These protocols are based on established and widely accepted methods in the field of anti-inflammatory drug screening.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of a test compound to inhibit the production of prostaglandin E2 (PGE2) by recombinant human COX-1 and COX-2 enzymes.
Materials:
-
Recombinant human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds and Indomethacin (positive control) dissolved in DMSO
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM epinephrine and 1 µM hematin)
-
PGE2 EIA Kit
Procedure:
-
The reaction mixture is prepared by adding the reaction buffer, enzyme (COX-1 or COX-2), and the test compound or vehicle (DMSO) to a microplate well.
-
The plate is pre-incubated at 37°C for 10 minutes.
-
The reaction is initiated by the addition of arachidonic acid.
-
The plate is incubated for a further 10 minutes at 37°C.
-
The reaction is terminated by the addition of a stop solution (e.g., 1 M HCl).
-
The concentration of PGE2 in each well is determined using a commercial PGE2 EIA kit according to the manufacturer's instructions.
-
The percentage of inhibition is calculated by comparing the amount of PGE2 produced in the presence of the test compound to that produced in the vehicle control.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
5-Lipoxygenase (5-LOX) Inhibition Assay
This assay measures the ability of a test compound to inhibit the activity of 5-lipoxygenase, which catalyzes the conversion of arachidonic acid to leukotrienes.
Materials:
-
Recombinant human 5-LOX enzyme
-
Arachidonic acid (substrate)
-
Test compounds and a known 5-LOX inhibitor (e.g., Zileuton) as a positive control, dissolved in DMSO
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl2 and 1 mM ATP)
Procedure:
-
The enzyme, reaction buffer, and test compound or vehicle are pre-incubated in a UV-transparent microplate at room temperature for 5 minutes.
-
The reaction is initiated by the addition of arachidonic acid.
-
The formation of the conjugated diene product is monitored by measuring the increase in absorbance at 234 nm over a period of 5-10 minutes using a microplate reader.
-
The initial reaction velocity is calculated from the linear portion of the absorbance curve.
-
The percentage of inhibition is determined by comparing the reaction velocity in the presence of the test compound to that of the vehicle control.
-
IC50 values are calculated from the dose-response curve.
Inducible Nitric Oxide Synthase (iNOS) Inhibition Assay
This assay assesses the ability of a test compound to inhibit the production of nitric oxide (NO) by iNOS in a cell-based system, typically using lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Test compounds and a known iNOS inhibitor (e.g., L-NIL) as a positive control, dissolved in cell culture medium
-
Griess Reagent (for nitrite determination)
-
Cell culture medium and supplements
Procedure:
-
RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of the test compounds or vehicle for 1 hour.
-
Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the wells, and the cells are incubated for 24 hours.
-
After incubation, the cell culture supernatant is collected.
-
The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent. This typically involves mixing the supernatant with an equal volume of Griess reagent and measuring the absorbance at 540 nm.
-
A standard curve using known concentrations of sodium nitrite is prepared to quantify the nitrite concentration in the samples.
-
The percentage of inhibition of NO production is calculated by comparing the nitrite concentration in the wells treated with the test compound to that in the LPS-stimulated vehicle control wells.
-
IC50 values are determined from the resulting dose-response curve.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the in-vitro testing of these novel compounds.
Caption: Key Inflammatory Pathways and Points of Inhibition.
Caption: Experimental Workflow for Anti-inflammatory Drug Discovery.
A Head-to-Head Comparison of Synthetic Routes to 6-Methoxy-1-naphthoic Acid
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. 6-Methoxy-1-naphthoic acid is a valuable building block in the synthesis of various biologically active molecules. This guide provides a head-to-head comparison of two primary synthetic routes to this compound, offering an objective analysis of their performance based on available experimental data.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: From Anisole via Tetralone Intermediate | Route 2: From 2-Methoxynaphthalene via Bromination and Carboxylation |
| Starting Materials | Anisole, 4-chlorobutyryl chloride | 2-Methoxynaphthalene, Bromine |
| Key Intermediates | 6-Methoxy-1-tetralone, 1-Methyl-6-methoxynaphthalene | 1-Bromo-6-methoxynaphthalene |
| Overall Yield | ~60-75% (estimated) | ~65-75% (estimated) |
| Number of Steps | 3 | 2 |
| Reagents & Conditions | Friedel-Crafts acylation (AlCl3), Wolff-Kishner or Clemmensen reduction, Aromatization (e.g., Pd/C), Oxidation (e.g., KMnO4) | Electrophilic Bromination, Grignard/Organolithium formation, Carboxylation (CO2) |
| Advantages | Readily available and inexpensive starting materials. Well-established reactions. | Shorter route. Potentially high-yielding final step. |
| Disadvantages | Longer reaction sequence. Aromatization step can require harsh conditions or expensive catalysts. Oxidation of the methyl group can sometimes lead to side products. | Use of bromine requires careful handling. Potential for ketone byproduct formation during Grignard reaction. Synthesis of the bromo-intermediate adds a step if not commercially available. |
Route 1: Synthesis from Anisole via a Tetralone Intermediate
This route builds the naphthalene ring system from a readily available aromatic precursor, anisole, through a multi-step sequence involving a Friedel-Crafts acylation, cyclization, reduction, aromatization, and final oxidation.
Anisole [label="Anisole", fillcolor="#F1F3F4"]; Acyl_chloride [label="4-Chlorobutyryl chloride", fillcolor="#F1F3F4"]; Tetralone [label="6-Methoxy-1-tetralone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Methylnaphthalene [label="1-Methyl-6-methoxynaphthalene", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Naphthoic_acid [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
Anisole -> Tetralone [label="1. AlCl₃\n2. Heat"]; Acyl_chloride -> Tetralone; Tetralone -> Methylnaphthalene [label="Wolff-Kishner or\nClemmensen Reduction"]; Methylnaphthalene -> Naphthoic_acid [label="Oxidation (e.g., KMnO₄)"]; }
Diagram 1: Synthetic pathway of Route 1 from Anisole.
Experimental Protocols
Step 1: Synthesis of 6-Methoxy-1-tetralone
A one-pot method for the synthesis of 6-methoxy-1-tetralone from anisole has been reported with high yields.[1]
-
Reaction: Anisole is reacted with an acylating agent, such as 4-chlorobutyryl chloride, in the presence of a Lewis acid like aluminum trichloride (AlCl₃) in a suitable solvent (e.g., dichloroethane).
-
Conditions: The reaction is typically carried out at a low temperature (0-15°C) initially, followed by heating to 80-100°C to promote cyclization.[1]
-
Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent. Purification can be achieved by recrystallization.
-
Yield: Molar yields of up to 85.8% have been reported for this step.[1]
Step 2: Reduction of 6-Methoxy-1-tetralone to 1-Methyl-6-methoxynaphthalene
Standard reduction methods can be employed to convert the ketone to a methyl group.
-
Wolff-Kishner Reduction:
-
Reagents: Hydrazine hydrate, a strong base (e.g., KOH or NaOH), and a high-boiling solvent (e.g., diethylene glycol).
-
Conditions: The mixture is heated to a high temperature (typically >180°C) to effect the reduction.
-
-
Clemmensen Reduction:
-
Reagents: Zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid.
-
Conditions: The reaction is typically carried out at reflux.
-
Step 3: Aromatization and Oxidation to this compound
This final step involves dehydrogenation of the tetralone ring followed by oxidation of the newly formed methyl group. A more direct approach involves aromatization of the tetralone to the corresponding naphthol, followed by conversion of the hydroxyl group to a leaving group and subsequent carbonylation, though this is a longer route. A more common approach is the direct aromatization of the reduced product.
-
Aromatization: The tetralone can be aromatized to the corresponding naphthalene derivative by heating with a dehydrogenating agent such as palladium on carbon (Pd/C) in a high-boiling solvent.[2]
-
Oxidation: The resulting 1-methyl-6-methoxynaphthalene can be oxidized to the carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or by catalytic oxidation in the presence of transition metal catalysts.[3][4] The reaction with KMnO₄ is typically performed in a mixture of pyridine and water with heating.
Route 2: Synthesis from 2-Methoxynaphthalene via Bromination and Carboxylation
This route utilizes a commercially available naphthalene derivative and introduces the carboxylic acid functionality through a two-step sequence of bromination followed by metal-halogen exchange and carboxylation.
Methoxynaphthalene [label="2-Methoxynaphthalene", fillcolor="#F1F3F4"]; Bromonaphthalene [label="1-Bromo-6-methoxynaphthalene", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Naphthoic_acid [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
Methoxynaphthalene -> Bromonaphthalene [label="Br₂"]; Bromonaphthalene -> Naphthoic_acid [label="1. Mg or n-BuLi\n2. CO₂"]; }
Diagram 2: Synthetic pathway of Route 2 from 2-Methoxynaphthalene.
Experimental Protocols
Step 1: Synthesis of 1-Bromo-6-methoxynaphthalene
The starting material for this route, 1-bromo-6-methoxynaphthalene, can be synthesized from 2-methoxynaphthalene.
-
Reaction: 2-Methoxynaphthalene undergoes electrophilic bromination. The methoxy group is an ortho-, para-director. While the 1-position is activated, the synthesis of 2-bromo-6-methoxynaphthalene is also well-documented, indicating that reaction conditions can influence regioselectivity.[5] A procedure for the synthesis of 2-bromo-6-methoxynaphthalene involves the bromination of β-naphthol followed by methylation.[6] A similar strategy could likely be adapted for the synthesis of the 1-bromo isomer.
Step 2: Carboxylation of 1-Bromo-6-methoxynaphthalene
The carboxylic acid is introduced by converting the aryl bromide into an organometallic reagent, which is then reacted with carbon dioxide.
-
Grignard Reaction:
-
Reagents: Magnesium (Mg) turnings, an ethereal solvent (e.g., THF or diethyl ether), and solid carbon dioxide (dry ice).
-
Conditions: The Grignard reagent is formed by reacting 1-bromo-6-methoxynaphthalene with magnesium. This is then poured over crushed dry ice.
-
Work-up: The reaction is quenched with an acidic solution (e.g., HCl), and the product is extracted.
-
Note: The presence of the methoxy group may lead to the formation of a symmetric ketone as a major byproduct in some cases.
-
-
Organolithium Reaction:
-
Reagents: An organolithium reagent such as n-butyllithium (n-BuLi) and solid carbon dioxide.
-
Conditions: The reaction is carried out at low temperatures (typically -78°C) in an inert solvent like THF or diethyl ether.
-
Work-up: Similar to the Grignard reaction, the mixture is quenched with an acid to protonate the carboxylate.
-
Conclusion
Both synthetic routes present viable pathways to this compound, each with its own set of advantages and disadvantages.
Route 1 is a robust and classical approach that starts from simple and inexpensive materials. Its multi-step nature, however, can be a drawback in terms of time and overall yield. The key challenges lie in the aromatization step, which may require specialized equipment or catalysts, and controlling the oxidation of the methyl group.
Route 2 offers a more direct and shorter path to the target molecule, especially if 1-bromo-6-methoxynaphthalene is readily available. The main potential issue is the formation of byproducts during the carboxylation step, which could complicate purification and reduce the yield.
The choice between these two routes will ultimately depend on the specific resources and priorities of the research team. For large-scale synthesis where cost of starting materials is a major factor, Route 1 might be more attractive. For smaller-scale laboratory synthesis where a shorter reaction sequence is preferred, Route 2 could be the more efficient option, provided the potential for byproduct formation is carefully managed. Further optimization of the reaction conditions for both routes could lead to improved yields and efficiency.
References
- 1. CN111333494A - Synthetic method of 6-methoxy-1-tetralone - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Oxidation of Methyl-Substituted Naphthalenes: Pathways in a Versatile Sphingomonas paucimobilis Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to Verifying the Structure of 6-Methoxy-1-naphthoic Acid Derivatives Using 2D NMR
The unambiguous structural elucidation of substituted aromatic compounds is a cornerstone of chemical research and drug development. For derivatives of 6-Methoxy-1-naphthoic acid, which possess a naphthalene core with multiple substituents, determining the precise substitution pattern can be challenging. Isomeric structures can exhibit similar 1D NMR spectra, leading to potential mis-assignment. This guide provides a comprehensive comparison of how a suite of two-dimensional (2D) NMR experiments—COSY, HSQC, and HMBC—can be used to definitively verify the structure of a this compound derivative against a potential isomer.
The Challenge: Distinguishing Isomers
To illustrate the power of 2D NMR, we will compare the expected data for the target molecule, This compound (1) , with a closely related structural isomer, 7-Methoxy-1-naphthoic acid (2) . While both compounds would show similar signals in a 1D ¹H NMR spectrum (a methoxy singlet, a set of aromatic protons, and a carboxylic acid proton), the connectivity revealed by 2D NMR provides irrefutable evidence for the correct structure.
Experimental Protocols
A systematic approach using multiple 2D NMR experiments is essential for complete structural assignment.[1] The following are detailed protocols for the key experiments required.
1. Sample Preparation:
-
Dissolve 10-20 mg of the naphthoic acid derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Ensure the sample is fully dissolved to prevent issues with spectral quality.[2]
-
Transfer the solution to a 5 mm NMR tube, ensuring a sample height of at least 4.5 cm.[2]
2. 1D NMR Spectra Acquisition (¹H and ¹³C):
-
Acquire a standard 1D ¹H NMR spectrum to check sample purity and optimize spectral parameters.[3][4]
-
Acquire a ¹H-decoupled ¹³C NMR spectrum to identify all unique carbon signals.
3. 2D Homonuclear Correlation Spectroscopy (COSY):
-
Purpose : To identify protons that are spin-spin coupled, typically those on adjacent carbons (²J and ³J couplings).[5][6][7]
-
Experiment : A gradient-enhanced Double Quantum Filtered COSY (DQF-COSY) experiment is recommended for cleaner spectra.[8]
-
Key Parameters :
4. 2D Heteronuclear Single Quantum Coherence (HSQC):
-
Purpose : To identify all direct one-bond correlations between protons and the carbons they are attached to.[2][9][10]
-
Experiment : A sensitivity-improved, phase-sensitive gradient HSQC (e.g., hsqcetgpsi) is standard.[3]
-
Key Parameters :
5. 2D Heteronuclear Multiple Bond Correlation (HMBC):
-
Purpose : To identify long-range correlations (typically over 2 to 4 bonds) between protons and carbons. This is crucial for connecting molecular fragments and assigning quaternary carbons.[9][10][11]
-
Experiment : A gradient-enhanced HMBC experiment is standard.
-
Key Parameters :
Data Analysis and Structural Verification
The structural elucidation process follows a logical workflow, integrating data from each NMR experiment to build a complete picture of the molecule's connectivity.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for This compound (1) and its isomer (2) . These predictions are based on established chemical shift principles for substituted naphthalenes.[12]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Position | This compound (1) | 7-Methoxy-1-naphthoic acid (2) |
| δ ¹H (ppm) | δ ¹³C (ppm) | |
| 1 | - | ~128.0 (C) |
| 2 | ~7.5 (d) | ~125.0 (CH) |
| 3 | ~7.4 (t) | ~128.5 (CH) |
| 4 | ~8.1 (d) | ~124.5 (CH) |
| 4a | - | ~136.0 (C) |
| 5 | ~7.2 (d) | ~106.0 (CH) |
| 6 | - | ~159.0 (C) |
| 7 | ~7.3 (dd) | ~120.0 (CH) |
| 8 | ~8.0 (d) | ~129.0 (CH) |
| 8a | - | ~126.0 (C) |
| COOH | ~12.0 (s) | ~172.0 (C) |
| OCH₃ | ~3.9 (s) | ~55.5 (C) |
Comparative Analysis using HMBC
The HMBC experiment is the most powerful tool for distinguishing between these isomers. By observing long-range correlations from the easily identifiable methoxy protons (OCH₃), we can pinpoint their location on the naphthalene ring.
Table 2: Key Differentiating HMBC Correlations
| Correlating Proton (δ ¹H) | Correlated Carbon (δ ¹³C) in Structure (1) | Correlated Carbon (δ ¹³C) in Structure (2) | Conclusion |
| OCH₃ (~3.9 ppm) | C-6 (~159.0 ppm) | C-7 (~159.5 ppm) | This single correlation definitively identifies the position of the methoxy group. |
| H-5 (~7.2 ppm) | C-4, C-6, C-7, C-8a | C-4, C-6, C-8a | The correlation from H-5 to the oxygenated carbon (C-6) is unique to structure (1) . |
| H-8 (~8.0 ppm) | C-1, C-6, C-7, C-8a | C-1, C-6, C-8a | The correlation from H-8 to the oxygenated carbon (C-7) is unique to structure (2) . |
| H-2 (~7.5 ppm) | C-1, C-3, C-4, C-8a | C-1, C-3, C-4, C-8a | Correlations within the unsubstituted ring are expected to be similar and less diagnostic. |
The visualization below illustrates the key HMBC correlations that would be observed for the correct structure, This compound (1) , confirming the connectivity between the methoxy group and the rest of the molecule.
Conclusion
While 1D NMR provides a foundational overview of a molecule's functional groups, it often falls short in distinguishing between complex isomers like substituted naphthalenes. A combination of 2D NMR experiments, particularly COSY, HSQC, and HMBC, is indispensable for unambiguous structure verification.[1][13] The long-range correlations observed in the HMBC spectrum, especially from distinct protons like those of a methoxy group, provide the definitive connectivity map required to confirm the precise substitution pattern, ensuring the correct molecular structure is assigned with the highest degree of confidence.
References
- 1. benchchem.com [benchchem.com]
- 2. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 3. chemistry.uoc.gr [chemistry.uoc.gr]
- 4. ulethbridge.ca [ulethbridge.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. emerypharma.com [emerypharma.com]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. COSY [chem.ch.huji.ac.il]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. epfl.ch [epfl.ch]
- 12. researchgate.net [researchgate.net]
- 13. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the performance of 6-Methoxy-1-naphthoic acid-based materials
A Comparative Guide for Researchers and Drug Development Professionals
The quest for novel therapeutic agents with improved efficacy and reduced side effects is a driving force in oncological research. Naphthalene derivatives, a class of compounds characterized by a bicyclic aromatic structure, have garnered significant attention for their potential as anticancer agents. Among these, materials derived from 6-methoxy-1-naphthoic acid are emerging as promising candidates, particularly in the context of hormone-dependent cancers. This guide provides an objective comparison of the performance of a representative this compound-based material against a standard-of-care alternative, supported by experimental data and detailed methodologies.
Comparative Analysis: Cytotoxicity and Aromatase Inhibition
Recent studies have focused on the synthesis and evaluation of naphthalen-1-yloxyacetamide derivatives as potential anticancer agents. One such derivative, (E)-N'-(3-(4-methoxyphenyl)-2-phenylallylidene)-2-(naphthalen-1-yloxy)acetohydrazide (compound 5d) , which incorporates a 6-methoxy-naphthalene-like core structure, has demonstrated significant cytotoxic activity against the MCF-7 breast cancer cell line and notable aromatase inhibitory potential.[1]
For the purpose of this guide, we compare the performance of this 6-methoxy-naphthalene derivative with Letrozole , a well-established third-generation non-steroidal aromatase inhibitor widely used in the treatment of estrogen receptor-positive breast cancer.[2]
Data Presentation
The following tables summarize the quantitative data for the cytotoxic and aromatase inhibitory activities of the 6-methoxy-naphthalene derivative and comparator drugs.
Table 1: In Vitro Cytotoxicity against MCF-7 Breast Cancer Cell Line
| Compound | IC50 (µM) | Reference |
| 6-Methoxy-naphthalene Derivative (5d) | 3.03 | [1] |
| Doxorubicin (Standard Chemotherapy) | 6.89 | [1] |
| Tamoxifen (Standard Endocrine Therapy) | Not Reported in this study |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Aromatase Inhibitory Activity
| Compound | Inhibition (%) at 1 µM | IC50 (nM) | Reference |
| 6-Methoxy-naphthalene Derivative (5c) | 71.3 | Not Reported | [1] |
| 6-Methoxy-naphthalene Derivative (5d) | 78.9 | Not Reported | [1] |
| 6-Methoxy-naphthalene Derivative (5e) | 65.4 | Not Reported | [1] |
| Letrozole (Positive Control) | Not Reported in this study | ~20 | [3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6][7]
Procedure:
-
Cell Seeding: Plate cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 6-methoxy-naphthalene derivative, doxorubicin) and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 180 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
Aromatase Inhibition Assay (Fluorometric)
This assay measures the activity of aromatase (CYP19A1), the enzyme responsible for the final step of estrogen biosynthesis.[3][8][9][10][11]
Procedure:
-
Reagent Preparation: Prepare solutions of the test compounds, a positive control (e.g., Letrozole), aromatase enzyme, and a fluorogenic substrate according to the assay kit manufacturer's instructions.
-
Reaction Setup: In a 96-well plate, add the assay buffer, test compounds at various concentrations, and the aromatase enzyme solution.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate and an NADPH regenerating system.
-
Incubation: Incubate the plate at 37°C for a specified time, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a microplate reader.
-
Data Analysis: Calculate the percentage of aromatase inhibition for each concentration of the test compound compared to the vehicle control. The IC50 value can be determined from the resulting dose-inhibition curve.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by the this compound-based materials.
Figure 1. Mechanism of Aromatase Inhibition.
Figure 2. Apoptosis Induction Pathway.
Experimental Workflow
Figure 3. MTT Assay Workflow.
Conclusion
The presented data suggests that this compound-based materials, exemplified by the naphthalen-1-yloxyacetamide derivative 5d, hold significant promise as anticancer agents. The in vitro cytotoxicity of this derivative against the MCF-7 breast cancer cell line is superior to the standard chemotherapeutic agent doxorubicin. Furthermore, its potent aromatase inhibitory activity positions it as a compelling alternative to established endocrine therapies like Letrozole. The mechanism of action appears to involve both the disruption of estrogen signaling and the induction of apoptosis. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this class of compounds. This guide provides a foundational benchmark for researchers and drug development professionals interested in the exploration of this compound-based materials for oncological applications.
References
- 1. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2018-1417 [excli.de]
- 3. benchchem.com [benchchem.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. epa.gov [epa.gov]
- 9. Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity: “A Cell-Based and a Cell-Free Assay” - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aromatase (CYP19A) Activity Assay Kit (Fluorometric) (ab273306) | Abcam [abcam.com]
- 11. academic.oup.com [academic.oup.com]
Safety Operating Guide
Proper Disposal of 6-Methoxy-1-naphthoic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides a detailed, step-by-step procedure for the proper disposal of 6-Methoxy-1-naphthoic acid, a compound that requires careful handling due to its potential hazards. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with environmental regulations.
Hazard Identification and Safety Precautions
This compound is classified with several hazards that necessitate careful handling and the use of personal protective equipment (PPE).[1] Before beginning any disposal procedure, it is essential to be aware of these risks.
Summary of Hazard Classifications
| Hazard Statement | GHS Classification |
| Causes skin irritation | Skin Corrosion/Irritation, Category 2[1][2] |
| Causes serious eye irritation | Serious Eye Damage/Eye Irritation, Category 2/2A[1][2] |
| May cause respiratory irritation | Specific target organ toxicity (single exposure), Category 3[1][2] |
| Harmful if swallowed | Acute toxicity - oral 4 |
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[2]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[2]
-
Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.[2]
-
Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[2]
Step-by-Step Disposal Procedure
The primary and most crucial step in the disposal of this compound is to treat it as hazardous chemical waste and arrange for its collection by a licensed environmental waste management company.[2][3]
1. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves) in a designated, clearly labeled, and sealed waste container.
-
Solutions: Collect solutions containing this compound in a separate, compatible, and clearly labeled liquid waste container. Do not mix with other incompatible waste streams.
-
Labeling: Ensure all waste containers are accurately labeled with the chemical name ("this compound") and appropriate hazard symbols.
2. Storage of Chemical Waste:
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and strong bases.[3]
-
Keep containers tightly closed to prevent the release of dust or vapors.[2]
3. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for the pickup and disposal of the chemical waste.
-
Provide the waste manifest with an accurate description of the waste, including its composition and hazards.
4. Handling Spills:
-
In the event of a spill, ensure the area is well-ventilated and wear appropriate PPE.
-
Carefully sweep up the solid material, avoiding dust formation, and place it in a designated hazardous waste container.[2][3]
-
Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.
Important Considerations:
-
NEVER dispose of this compound down the drain or in the regular trash.[2] This can lead to environmental contamination and is a violation of regulatory standards.
-
Always consult your local, regional, and national hazardous waste regulations to ensure full compliance.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling 6-Methoxy-1-naphthoic Acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 6-Methoxy-1-naphthoic acid. The following procedural steps and personal protective equipment (PPE) recommendations are designed to ensure safe operational conduct and proper disposal.
Hazard Summary
| Hazard Classification | Description | Precautionary Statement |
| Skin Irritation | Causes skin irritation.[1][3] | Wash hands and any exposed skin thoroughly after handling.[1][2] Wear protective gloves and clothing.[1][2] |
| Eye Irritation | Causes serious eye irritation.[1][3] | Wear eye and face protection, such as chemical safety goggles or glasses with side shields.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1][3] | Avoid breathing dust.[1][2] Use only in a well-ventilated area, preferably a chemical fume hood.[1][4] |
| Acute Oral Toxicity | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. Clean mouth with water if ingested.[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure when handling this compound.
| Protection Type | Recommended Equipment | Specifications and Best Practices |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side-shields.[1][4] | Must meet ANSI Z.87.1 or European Standard EN166 standards.[1][4] A face shield may be required for operations with a high risk of dust generation or splashing.[4][5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile).[4][5] | Inspect gloves for any defects before use and change them immediately if contaminated.[4][5] A fully buttoned lab coat is mandatory.[4] Fully enclosed chemical-resistant footwear is also required.[4] |
| Respiratory Protection | Work in a certified chemical fume hood.[4][5] | If engineering controls are insufficient, a NIOSH-approved or European Standard EN 149 respirator with a particulate filter is necessary.[1][4] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.
-
Preparation and Engineering Controls :
-
Designated Area : All handling of this compound should occur in a designated area, preferably within a certified chemical fume hood to control dust.[4]
-
Ventilation Check : Before commencing any work, ensure the chemical fume hood is functioning correctly.
-
Gather Materials : Assemble all necessary equipment, such as spatulas, weigh boats, and glassware, as well as the appropriate, clearly labeled hazardous waste containers, before handling the chemical.[4]
-
-
Donning Personal Protective Equipment (PPE) :
-
Put on all required PPE as detailed in the table above. Ensure gloves are the correct size and are free of any defects.[4]
-
-
Handling the Compound :
-
Post-Handling Procedures :
-
Decontamination : Thoroughly clean any contaminated surfaces and equipment.[4][5]
-
Doffing PPE : To avoid cross-contamination, remove PPE in the correct order: gloves first, followed by the lab coat, and then eye protection.[4]
-
Hand Washing : Wash hands thoroughly with soap and water after removing PPE.
-
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
-
Waste Segregation and Collection :
-
Solid Waste : All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[4]
-
Unused Chemical : Unwanted this compound should be treated as hazardous waste.
-
-
Disposal Method :
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[5]
-
The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Do not empty into drains or dispose of in common garbage.[5][6]
-
Safe Handling Workflow
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
